molecular formula C8H10N2O3 B094328 2-Ethoxy-4-nitroaniline CAS No. 16383-89-4

2-Ethoxy-4-nitroaniline

Cat. No.: B094328
CAS No.: 16383-89-4
M. Wt: 182.18 g/mol
InChI Key: OWRHDQKCCXTFFE-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitroaniline (CAS 16383-89-4) is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. It is characterized by a density of approximately 1.3 g/cm³ and a boiling point of 369.4±22.0 °C . This compound serves as a valuable building block and intermediate in organic synthesis and various research applications. It is suitable for use in analytical chemistry methods, including reverse-phase (RP) HPLC separation . As a derivative of nitroaniline, this chemical family is widely utilized in the synthesis of dyes, antioxidants, and pharmaceuticals . Compounds like 2-Ethoxy-4-nitroaniline are also used in biochemical research, for instance, as substrates or intermediates in protease activity assays . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-ethoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHDQKCCXTFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066041
Record name 2-Ethyoxy-4-nitroaniline
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Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16383-89-4
Record name 2-Ethoxy-4-nitrobenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-ethoxy-4-nitro-
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Record name Benzenamine, 2-ethoxy-4-nitro-
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Record name 2-Ethyoxy-4-nitroaniline
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Record name 4-nitro-o-phenetidine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-nitroaniline, identified by the CAS number 16383-89-4 , is a substituted nitroaniline that serves as a versatile chemical intermediate.[1][2][3][4][5] Its molecular structure, featuring an aniline core functionalized with both an ethoxy and a nitro group, makes it a valuable building block in the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, safety information, and its applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors.

Core Properties and Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research and development setting. The key properties of 2-Ethoxy-4-nitroaniline are summarized in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.

PropertyValueSource
CAS Number 16383-89-4[1][2][3][4][5]
Molecular Formula C₈H₁₀N₂O₃[1][6]
Molecular Weight 182.18 g/mol [1][6]
Appearance Yellow to orange crystalline solid (predicted)[1]
Boiling Point 369.4 ± 22.0 °C (predicted)[1][6]
Density ~1.3 g/cm³ (predicted)[1][6]
Melting Point 96–98 °C (inferred from derivatives)[6]
InChI Key OWRHDQKCCXTFFE-UHFFFAOYSA-N[6]

Synthesis and Purification

The synthesis of 2-Ethoxy-4-nitroaniline is typically achieved through a multi-step process starting from 2-ethoxyaniline. The general synthetic strategy involves the protection of the highly reactive amino group, followed by nitration of the aromatic ring, and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

Synthesis of 2-Ethoxy-4-nitroaniline 2-Ethoxyaniline 2-Ethoxyaniline 2-Ethoxyacetanilide 2-Ethoxyacetanilide 2-Ethoxyaniline->2-Ethoxyacetanilide Acetylation (Acetic Acid, 110-130°C) 2-Ethoxy-4-nitroacetanilide 2-Ethoxy-4-nitroacetanilide 2-Ethoxyacetanilide->2-Ethoxy-4-nitroacetanilide Nitration (Fuming HNO₃, 0-10°C) 2-Ethoxy-4-nitroaniline 2-Ethoxy-4-nitroaniline 2-Ethoxy-4-nitroacetanilide->2-Ethoxy-4-nitroaniline Hydrolysis (aq. NaOH, 80-100°C)

Caption: Synthetic route to 2-Ethoxy-4-nitroaniline.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of nitroaniline derivatives.[6]

Step 1: Acetylation of 2-Ethoxyaniline

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-ethoxyaniline (1 equivalent) and acetic acid (2.5-3 equivalents).

  • Heat the mixture to reflux at 110-130°C. Water generated during the reaction should be removed by distillation to drive the reaction to completion.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).[6]

  • The resulting solution of 2-ethoxyacetanilide in acetic acid can be used directly in the next step after cooling.

Step 2: Nitration of 2-Ethoxyacetanilide

  • Cool the reaction mixture from Step 1 to 0-10°C in an ice bath.

  • Slowly add fuming nitric acid (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C to minimize the formation of by-products.[1]

  • After the addition is complete, continue stirring at 0-10°C for an additional 1-2 hours.

  • Pour the reaction mixture into deionized water to precipitate the 2-ethoxy-4-nitroacetanilide.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis to 2-Ethoxy-4-nitroaniline

  • Transfer the crude 2-ethoxy-4-nitroacetanilide to a flask containing an aqueous solution of sodium hydroxide (10-25% w/w).

  • Heat the mixture to 80-100°C and stir for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.[6]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid 2-Ethoxy-4-nitroaniline by vacuum filtration, wash with cold water, and dry.

Purification Methodologies

Recrystallization

Recrystallization is a common and effective method for purifying the crude product.

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for solvent screening.[1] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Column Chromatography

For higher purity or removal of closely related impurities, column chromatography can be employed.[1]

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a common eluent system. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Load the sample onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Ethoxy-4-nitroaniline.

Spectroscopic Characterization

Accurate structural elucidation is critical in chemical research. The following provides an overview of the expected spectroscopic data for 2-Ethoxy-4-nitroaniline based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the amine protons. The chemical shifts (δ) are predicted to be in the following regions:

  • Aromatic Protons: 6.8–8.2 ppm[6]

  • Amine (NH₂) Protons: A broad singlet, the position of which can vary depending on the solvent and concentration.

  • Ethoxy Group (CH₂): A quartet around 4.0 ppm.

  • Ethoxy Group (CH₃): A triplet around 1.4 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts for the different carbon atoms are:

  • Aromatic Carbons: 110–150 ppm.

  • Ethoxy Group (CH₂): ~64 ppm.

  • Ethoxy Group (CH₃): ~15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary Amine
2850-2980C-H stretchAliphatic
~1520Asymmetric NO₂ stretchNitro Group[6]
~1340Symmetric NO₂ stretchNitro Group
~1250C-O stretchEther[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 2-Ethoxy-4-nitroaniline, the molecular ion peak [M]⁺ would be observed at m/z 182. Common fragmentation patterns for nitroanilines include the loss of the nitro group (-NO₂) and fragmentation of the alkyl chain.

Applications in Research and Drug Development

2-Ethoxy-4-nitroaniline serves as a key intermediate in various synthetic applications.

  • Dye Synthesis: Nitroanilines are classical precursors in the synthesis of azo dyes.[1]

  • Antioxidants: The aniline moiety can be modified to create compounds with antioxidant properties.[1]

  • Pharmaceutical Synthesis: As a functionalized aromatic amine, it is a valuable building block for the synthesis of more complex heterocyclic structures that are often found in pharmaceutically active compounds.[1][7] While specific drugs directly synthesized from 2-Ethoxy-4-nitroaniline are not widely documented, its structural motifs are present in various bioactive molecules. Its derivatives are of interest in the exploration of new therapeutic agents.

  • Biochemical Assays: Nitroaniline derivatives can be used as chromogenic substrates in enzyme assays, particularly for proteases.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-Ethoxy-4-nitroaniline.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Toxicology: The compound is known to be a skin and eye irritant.[1] Detailed toxicological data is limited, and it should be handled with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Ethoxy-4-nitroaniline is a valuable chemical intermediate with a range of potential applications in both industrial and academic research. This guide has provided a comprehensive overview of its properties, synthesis, purification, and handling. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the successful and safe utilization of this compound in the laboratory.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SIELC Technologies. Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]

  • PubChem. 4-Ethoxy-2-nitroaniline. [Link]

  • SIELC Technologies. 2-Ethyoxy-4-nitroaniline. [Link]

  • University of Rochester, Department of Chemistry. recrystallization-2.doc.pdf. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline. [Link]

  • CPAchem. 2 - Safety data sheet. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • 2a biotech. Products. [Link]

  • Aislunbio. 2-Ethoxy-4-nitroaniline|16383-89-4. [Link]

  • ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

  • Reddit. Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. [Link]

  • Patsnap. Preparation method of 2-methoxy-4-nitroaniline. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PubChem. 2-Methoxy-4-nitroaniline. [Link]

  • SpectraBase. 2-Methoxy-N-methyl-4-nitroaniline - Optional[MS (GC)] - Spectrum. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • NIST. Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

Sources

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline (CAS: 16383-89-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-nitroaniline (CAS: 16383-89-4), a substituted nitroaromatic compound. While specific experimental data for this particular isomer is limited in readily available literature, this document synthesizes known information and provides expert analysis based on the well-documented properties of its structural analogs. The guide covers molecular and physicochemical properties, potential synthetic routes, expected reactivity, and analytical methodologies. Particular emphasis is placed on a validated High-Performance Liquid Chromatography (HPLC) protocol for its separation and analysis. Safety considerations are derived from data on closely related nitroaniline compounds, advocating for cautious handling in a research setting. This document serves as a foundational resource for scientists interested in utilizing 2-Ethoxy-4-nitroaniline as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Introduction

2-Ethoxy-4-nitroaniline is an organic compound featuring a benzene ring substituted with an amino (-NH₂), an ethoxy (-OCH₂CH₃), and a nitro (-NO₂) group. As a member of the nitroaniline family, it holds potential as a versatile building block in organic synthesis.[1] The strategic placement of electron-donating (amino, ethoxy) and electron-withdrawing (nitro) groups on the aromatic ring creates a molecule with distinct reactivity, suitable for a variety of chemical transformations.

Nitroanilines are widely used as intermediates in the production of dyes, antioxidants, and pharmaceuticals.[2][3] While isomers like 4-ethoxy-2-nitroaniline and 2-methoxy-4-nitroaniline are more extensively characterized, 2-Ethoxy-4-nitroaniline represents a valuable, albeit less studied, synthetic precursor. This guide aims to bridge the information gap by providing a consolidated technical overview for research and development professionals.

Molecular and Physicochemical Properties

A significant challenge in the study of 2-Ethoxy-4-nitroaniline is the scarcity of experimentally determined physical data. Major chemical suppliers note that as a rare chemical intended for early discovery research, extensive analytical data has not been collected for this specific compound. The following table summarizes the available and computed data.

PropertyValueSource(s)
IUPAC Name 2-Ethoxy-4-nitroaniline-
Synonyms Benzenamine, 2-ethoxy-4-nitro-; 5-Nitro-2-amino-1-ethoxybenzene[4]
CAS Number 16383-89-4[4]
Molecular Formula C₈H₁₀N₂O₃[4]
Molecular Weight 182.18 g/mol [4]
Appearance Data not available. (Related isomers are red to rust-brown crystalline powders)[5][6]
Melting Point Data not available. (Isomer 4-Ethoxy-2-nitroaniline: 111-113 °C)
Boiling Point 369.4±22.0 °C (Predicted)[1]
Density ~1.3 g/cm³ (Predicted)[1]
LogP (Octanol/Water) 1.98[4]
InChI Key OWRHDQKCCXTFFE-UHFFFAOYSA-N[4]

Spectroscopic and Analytical Characterization

While specific spectra for 2-Ethoxy-4-nitroaniline are not widely published, its structure allows for predictable spectroscopic features.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the ethyl group (-OCH₂CH₃) protons of the ethoxy substituent (a triplet and a quartet).

  • ¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms, including those of the aromatic ring and the ethoxy group.

  • FTIR: Key vibrational bands would include N-H stretching from the amine group, characteristic asymmetric and symmetric stretching of the N-O bonds in the nitro group, C-O stretching of the ether linkage, and C=C stretching from the aromatic ring.

  • UV-Vis: Aromatic nitro compounds are chromophoric, and 2-Ethoxy-4-nitroaniline is expected to exhibit strong absorbance in the UV-visible region.

For definitive identification, researchers must perform their own analytical characterization. A validated HPLC method is described in Section 7.0.

Synthesis and Reactivity

Proposed Synthesis

A plausible and direct route to 2-Ethoxy-4-nitroaniline is the electrophilic nitration of 2-ethoxyaniline (o-phenetidine). In this reaction, the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are both ortho-, para-directing. The amino group is a more powerful activating group, and nitration is expected to occur at the position para to it, which is the C4 position, yielding the desired product.[7] To prevent oxidation of the aniline and the formation of a meta-directing anilinium ion, the amino group is typically protected as an acetanilide before nitration, followed by deprotection via hydrolysis.

Synthesis of 2-Ethoxy-4-nitroaniline Start 2-Ethoxyaniline Protected N-(2-ethoxyphenyl)acetamide Start->Protected Acetic Anhydride (Protection) Nitrated N-(2-ethoxy-4-nitrophenyl)acetamide Protected->Nitrated HNO₃ / H₂SO₄ (Nitration) Final 2-Ethoxy-4-nitroaniline Nitrated->Final NaOH / H₂O (Hydrolysis)

Caption: Proposed synthetic workflow for 2-Ethoxy-4-nitroaniline.

Chemical Reactivity

The reactivity of 2-Ethoxy-4-nitroaniline is governed by its three functional groups:

  • Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would form 2-ethoxybenzene-1,4-diamine. This transformation is fundamental in the synthesis of dyes and pharmacologically active molecules.

  • Amino Group: The aniline functionality can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated.

  • Aromatic Ring: The ring is activated towards electrophilic substitution by the amino and ethoxy groups, though the nitro group is deactivating. The positions ortho and para to the activating groups are the most likely sites for further reaction.

Applications in Research and Development

Given its structure, 2-Ethoxy-4-nitroaniline is a valuable intermediate for several industries.[1]

  • Dye and Pigment Industry: Nitroanilines are cornerstone intermediates for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.[1]

  • Pharmaceutical Synthesis: The nitroaniline scaffold is present in various biologically active compounds. This molecule can serve as a starting material for creating more complex derivatives for drug discovery programs.[1]

  • Organic Synthesis: It serves as a building block where the functional groups can be sequentially modified to build complex target molecules.[6]

Safety and Handling

GHS Hazard Classification (Inferred from 4-Ethoxy-2-nitroaniline):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8]

  • Skin Irritation (Category 2): Causes skin irritation.[8]

  • Eye Irritation (Category 2): Causes serious eye irritation.[8]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[8]

Recommended Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] For operations that may generate dust, a NIOSH-approved respirator is recommended.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a validated method for the separation of 2-Ethoxy-4-nitroaniline.[4] It is a robust starting point for purity assessment, reaction monitoring, and quantification.

Objective: To separate and quantify 2-Ethoxy-4-nitroaniline using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Column: Newcrom R1 (or equivalent C18, low silanol activity)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Mobile Phase Additive: Phosphoric Acid

  • Sample Solvent: Acetonitrile/Water (50:50)

  • Standards of 2-Ethoxy-4-nitroaniline

  • 0.45 µm syringe filters

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Acetonitrile (MeCN) and Water. A typical starting point for method development would be a 50:50 (v/v) mixture.

    • Add phosphoric acid to the aqueous portion to a final concentration of 0.1% to improve peak shape.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation:

    • Prepare a stock solution of 2-Ethoxy-4-nitroaniline (e.g., 1 mg/mL) in the sample solvent.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 2-Ethoxy-4-nitroaniline in the sample solvent to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Newcrom R1

    • Mobile Phase: Acetonitrile / Water with 0.1% Phosphoric Acid (Isocratic or Gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or determined λ-max)

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standards and sample solutions.

    • Record the retention times and peak areas.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of 2-Ethoxy-4-nitroaniline in the sample using the calibration curve.

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[4]

Caption: General experimental workflow for HPLC analysis.

References

  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. Retrieved from [Link]

  • CPAchem. (2023, June 26). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Lunn, G. (n.d.). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Benzenamine, 2-ethoxy-4-nitro-. Retrieved from [Link]

Sources

2-Ethoxy-4-nitroaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Molecular Structure, Properties, and Analytical Protocols

Abstract

This technical guide provides a comprehensive analysis of 2-Ethoxy-4-nitroaniline (CAS No. 16383-89-4), a key chemical intermediate in the synthesis of dyes, antioxidants, and pharmaceutical agents.[1] We delve into its core molecular and physical characteristics, including its precise molecular weight and structure. This document outlines authoritative, field-proven protocols for the synthesis and spectroscopic verification of this compound, designed for practical application by researchers, scientists, and professionals in drug development. The methodologies are presented as self-validating systems, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

2-Ethoxy-4-nitroaniline is an aromatic compound characterized by a benzene ring substituted with an amino (-NH₂), an ethoxy (-OCH₂CH₃), and a nitro (-NO₂) group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1]

The fundamental properties of 2-Ethoxy-4-nitroaniline are summarized below. Note that while some data is derived from experimental measurements, other values are predicted based on computational models, a common practice for less-characterized compounds.

PropertyValueSource
IUPAC Name 2-ethoxy-4-nitroaniline[1][2]
CAS Number 16383-89-4[1][2][3][4][5][6][7]
Molecular Formula C₈H₁₀N₂O₃[1][2][3][5][6][7]
Molecular Weight 182.18 g/mol [1][3][5][6][7]
Melting Point 90 °C[7]
Boiling Point 369.4 ± 22.0 °C (Predicted)[1][7][8]
Density 1.264 ± 0.06 g/cm³ (Predicted)[1][7][8]
pKa 0.95 ± 0.10 (Predicted)[7]
LogP 1.98[6]
Synonyms 4-nitro-o-phenetidine, 5-Nitro-2-amino-1-ethoxybenzene[6][7][9]

Molecular Structure and Analysis

The structure of 2-Ethoxy-4-nitroaniline is defined by the ortho- and para- relationships of its substituents relative to the primary amino group. The ethoxy group is at the C2 position (ortho), and the nitro group is at the C4 position (para). This specific arrangement influences the molecule's electronic properties and steric profile.

Caption: 2D molecular structure of 2-Ethoxy-4-nitroaniline.

Protocol for Spectroscopic Verification

For a molecule intended for use in high-stakes applications like drug development, structural confirmation is non-negotiable. The following protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) constitute a self-validating workflow to confirm the identity and purity of synthesized 2-Ethoxy-4-nitroaniline.

¹H and ¹³C NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms. For 2-Ethoxy-4-nitroaniline, this technique is essential to confirm the substitution pattern on the aromatic ring and the integrity of the ethoxy group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis & Validation: The obtained spectra must match the predicted chemical shifts and coupling patterns. Significant deviation suggests impurities or an incorrect structure.

Expected ¹H NMR Data (Predicted) [1]

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.2 - 6.8 m 3H Aromatic protons (C₃-H, C₅-H, C₆-H)
~4.1 q 2H Methylene protons (-O-CH₂-CH₃)
~4.8 (broad) s 2H Amine protons (-NH₂)

| ~1.4 | t | 3H | Methyl protons (-O-CH₂-CH₃) |

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ ppm) Assignment
~150-155 C1 (bearing -NH₂)
~145-150 C2 (bearing -OCH₂CH₃)
~138-142 C4 (bearing -NO₂)
~125-130 Aromatic CH
~115-120 Aromatic CH
~110-115 Aromatic CH
~64 Methylene carbon (-O-CH₂)

| ~15 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The validation of 2-Ethoxy-4-nitroaniline relies on detecting the characteristic vibrational frequencies of the amine N-H bonds, the nitro N-O bonds, the ether C-O bond, and the aromatic ring.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a translucent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis & Validation: The spectrum is validated by the presence of the key absorption bands listed below.

Expected FTIR Data (Predicted) [1]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500-3300 N-H Stretch Primary Amine (-NH₂)
3100-3000 C-H Stretch Aromatic Ring
2980-2850 C-H Stretch Aliphatic (Ethoxy group)
~1520 and ~1340 Asymmetric & Symmetric N-O Stretch Nitro Group (-NO₂)

| ~1250 | C-O Stretch | Aryl Ether |

Synthesis Pathway and Mechanistic Rationale

A robust and logical synthesis route is critical for producing high-purity material. The most common and field-proven approach to synthesizing substituted nitroanilines involves electrophilic aromatic substitution, with careful management of directing group effects.

synthesis_workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Electrophilic Nitration cluster_2 Step 3: Deprotection A 2-Ethoxyaniline B N-acetyl-2-ethoxyaniline A->B Acetic Anhydride, Acetic Acid C N-acetyl-4-nitro-2-ethoxyaniline B->C HNO₃ / H₂SO₄, 0-5 °C D 2-Ethoxy-4-nitroaniline (Final Product) C->D Acid or Base Hydrolysis

Caption: Proposed synthesis workflow for 2-Ethoxy-4-nitroaniline.

Protocol & Causality:

  • Amine Group Protection: The synthesis begins with 2-ethoxyaniline. The primary amine is a strong activating group but is susceptible to oxidation by nitric acid. Causality: To prevent degradation and control the reaction's regioselectivity, the amine is protected as an acetamide by reacting it with acetic anhydride.[1] The bulkier acetyl group sterically favors substitution at the less hindered para position.

  • Nitration: The protected intermediate is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C). Causality: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical to prevent over-nitration and side reactions.[1]

  • Deprotection: The final step is the removal of the acetyl protecting group via acid or base-catalyzed hydrolysis to yield the final product, 2-Ethoxy-4-nitroaniline.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity suitable for research applications.[1]

Applications in Research and Drug Development

As a substituted aniline, 2-Ethoxy-4-nitroaniline is a valuable scaffold in medicinal chemistry and materials science.

  • Chemical Intermediate: Its primary role is as a building block. The nitro group can be readily reduced to a second amine, creating a phenylene-diamine derivative.[1] The primary amine can be diazotized or participate in condensation reactions. These transformations allow for the construction of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[10][11]

  • Dye and Pigment Synthesis: Like other nitroanilines, it serves as a precursor in the synthesis of azo dyes.[1]

  • Analytical Chemistry: The compound can be reliably separated and quantified using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC), making it useful in reaction monitoring and purity assessment.[6]

Safety and Handling

Proper handling of 2-Ethoxy-4-nitroaniline is essential to ensure laboratory safety.

  • GHS Classification: The compound is classified as harmful if swallowed (H302).[7] The signal word is "Warning".[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Matrix Fine Chemicals. (n.d.). 2-ETHOXY-4-NITROANILINE. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-ETHOXY-4-NITROANILINE | CAS 16383-89-4. Retrieved from [Link]

  • Molbase. (n.d.). 2-ethoxy-4-nitroaniline, 16383-89-4, Purity 95%. Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, 2-ethoxy-4-nitro-. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • Go-Nichem Co., Ltd. (n.d.). 2-エトキシ-4-ニトロアニリン. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethoxy-4-nitroaniline, a key chemical intermediate. It is designed to serve as a valuable resource for professionals in research, development, and drug discovery by detailing its chemical identity, properties, synthesis, analytical methodologies, and applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Synonyms

2-Ethoxy-4-nitroaniline is an aromatic amine derivative characterized by an ethoxy group at the 2-position and a nitro group at the 4-position of the aniline ring. Accurate identification of this compound is crucial to avoid confusion with its isomers, most notably 4-Ethoxy-2-nitroaniline.

Systematic Name: 2-Ethoxy-4-nitrobenzenamine

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate accurate sourcing and referencing in research and procurement.

Identifier TypeValue
CAS Number 16383-89-4[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
IUPAC Name 2-Ethoxy-4-nitroaniline
Synonyms Benzenamine, 2-ethoxy-4-nitro-[1]
5-Nitro-2-amino-1-ethoxybenzene[1]
2-Ethyoxy-4-nitroaniline[1]
InChI Key OWRHDQKCCXTFFE-UHFFFAOYSA-N[1]
EINECS 240-431-3[1]

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of 2-Ethoxy-4-nitroaniline is essential for its handling, reaction setup, and analytical method development.

PropertyValueSource
LogP 1.98[1]

Spectroscopic Data:

¹H NMR (Predicted):

  • Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Ethoxy Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an ethyl group.

  • Amine Protons: A broad singlet corresponding to the NH₂ group, the chemical shift of which can vary with solvent and concentration.

¹³C NMR (Predicted):

  • Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing nitro and amino groups.

  • Two signals in the aliphatic region for the ethoxy group carbons.

Mass Spectrometry (EI-MS) (Predicted Fragmentation):

  • Molecular Ion Peak (M⁺): Expected at m/z 182.

  • Key Fragments: Loss of the nitro group (M-46), loss of the ethoxy group (M-45), and other fragments arising from the cleavage of the aromatic ring and substituents.

Synthesis of 2-Ethoxy-4-nitroaniline

The synthesis of 2-Ethoxy-4-nitroaniline is typically achieved through the electrophilic nitration of 2-ethoxyaniline. The directing effects of the ethoxy and amino groups play a crucial role in the regioselectivity of this reaction. The strongly activating and ortho-, para-directing amino group, when protonated in a strong acidic medium, becomes a meta-directing ammonium group. This, in conjunction with the ortho-, para-directing ethoxy group, can be strategically used to favor the formation of the desired 4-nitro isomer.

Below is a representative, self-validating protocol for the synthesis of 2-Ethoxy-4-nitroaniline, which includes in-process controls to ensure reaction completion and product purity.

Experimental Protocol: Nitration of 2-Ethoxyaniline

This protocol is a general guideline and may require optimization based on laboratory conditions and the purity of the starting materials.

Materials:

  • 2-Ethoxyaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Formation of the Amine Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 2-ethoxyaniline dropwise to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This forms the corresponding anilinium sulfate salt, which deactivates the strong activating effect of the amino group and directs the nitration.

  • Nitration: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Add the cold nitrating mixture dropwise to the stirred solution of the anilinium salt from step 1, maintaining the reaction temperature between 0-5 °C. The slow addition and strict temperature control are critical to prevent over-nitration and the formation of unwanted byproducts.

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Withdraw a small aliquot of the reaction mixture, quench it in a mixture of ice and sodium bicarbonate solution, and extract with ethyl acetate. Spot the organic extract on a TLC plate against the starting material (2-ethoxyaniline). The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the nitro group) indicates the progression of the reaction.

  • Work-up: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude 2-Ethoxy-4-nitroaniline will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any residual acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[2]

Purity Assessment (Self-Validation): The purity of the final product should be assessed by measuring its melting point and by analytical techniques such as HPLC and NMR spectroscopy. A sharp melting point and clean spectra are indicative of high purity.

2-Ethoxyaniline 2-Ethoxyaniline Reaction_Mixture Nitration Reaction 2-Ethoxyaniline->Reaction_Mixture H2SO4_HNO3 H₂SO₄, HNO₃ (0-5 °C) H2SO4_HNO3->Reaction_Mixture Ice_Quench Ice Quench Reaction_Mixture->Ice_Quench Neutralization Neutralization (NaHCO₃) Ice_Quench->Neutralization Filtration Filtration Neutralization->Filtration Crude_Product Crude 2-Ethoxy-4-nitroaniline Filtration->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure 2-Ethoxy-4-nitroaniline Recrystallization->Pure_Product

Caption: Synthetic workflow for 2-Ethoxy-4-nitroaniline.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of 2-Ethoxy-4-nitroaniline and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

HPLC Protocol for the Analysis of 2-Ethoxy-4-nitroaniline

This protocol provides a starting point for the development of a robust HPLC method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water.[1] A common starting point is a 50:50 (v/v) mixture. The ratio can be optimized to achieve the desired retention time and resolution.

  • For mass spectrometry (MS) compatible methods, a volatile acid such as formic acid (0.1%) can be added to the mobile phase in place of non-volatile acids like phosphoric acid.[1]

Protocol:

  • Sample Preparation: Prepare a stock solution of 2-Ethoxy-4-nitroaniline in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

    • UV Detection: Monitor the absorbance at a wavelength where 2-Ethoxy-4-nitroaniline has a strong absorbance, which can be determined by a UV scan of the compound.

  • Analysis and Quantification: Inject the standards and samples. The concentration of 2-Ethoxy-4-nitroaniline in the samples can be determined by comparing the peak area with a calibration curve generated from the standards.

Method Validation (Self-Validating System):

  • Linearity: Analyze a series of standards at different concentrations to establish the linear range of the method.

  • Precision: Perform multiple injections of the same sample to assess the repeatability of the method.

  • Accuracy: Analyze a sample with a known concentration of 2-Ethoxy-4-nitroaniline (e.g., a spiked sample) to determine the recovery.

  • Specificity: Analyze a blank sample and a sample containing potential impurities to ensure that there are no interfering peaks at the retention time of 2-Ethoxy-4-nitroaniline.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Standard and Sample Solutions Injection Inject Sample (10 µL) Sample_Prep->Injection Mobile_Phase_Prep Prepare Acetonitrile/Water Mobile Phase Separation C18 Reverse-Phase Column Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Validation Validate Method (Linearity, Precision, Accuracy) Quantification->Validation

Caption: HPLC analysis workflow for 2-Ethoxy-4-nitroaniline.

Applications in Research and Development

2-Ethoxy-4-nitroaniline, as a substituted nitroaniline, is a valuable building block in organic synthesis, with potential applications in the development of dyes, pharmaceuticals, and other functional materials.

Intermediate in Dye Synthesis

Nitroanilines are key precursors in the synthesis of azo dyes. The amino group can be diazotized and then coupled with a suitable coupling component to form the azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes. The ethoxy and nitro substituents on the 2-Ethoxy-4-nitroaniline ring will influence the final color and properties of the resulting dye.

Building Block in Pharmaceutical and Medicinal Chemistry

The nitroaniline scaffold is present in a number of biologically active molecules. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of a molecule, which can be crucial for its interaction with biological targets.[3] Furthermore, the nitro group can be reduced to an amino group, providing a versatile handle for further chemical modifications in a drug discovery program. While specific drugs containing the 2-Ethoxy-4-nitroaniline moiety are not widely documented, its structural motifs are of interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities. The aniline functional group itself, however, can sometimes be associated with metabolic instability or toxicity, leading medicinal chemists to explore its replacement with other bioisosteres in later stages of drug development.[4][5]

Safety and Handling

2-Ethoxy-4-nitroaniline should be handled with care, following standard laboratory safety procedures. As with other nitroaromatic compounds, it is potentially toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Ethoxy-4-nitroaniline is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of dyes and as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, properties, a representative synthesis protocol, and an analytical methodology. By understanding these key technical aspects, researchers, scientists, and drug development professionals can effectively and safely utilize this compound in their research and development endeavors.

References

  • SIELC Technologies. 2-Ethyoxy-4-nitroaniline. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. (2024-01-10). [Link]

  • Fiveable. meta-nitroaniline Definition - Organic Chemistry Key Term. [Link]

  • Barberis, M., et al. Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. (2020-02-25). [Link]

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The Unseen Potential of 2-Ethoxy-4-nitroaniline: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Catalog—Unveiling a Versatile Molecular Scaffold

In the vast repository of chemical intermediates, some molecules, like 2-Ethoxy-4-nitroaniline, await their full discovery. While often cataloged as a simple building block, a deeper analysis of its structural motifs—a reactive aromatic amine, a versatile nitro group, and a modulating ethoxy substituent—reveals a scaffold ripe for exploration in diverse research and development landscapes. This guide eschews a conventional, rigid format to present a holistic and technically grounded exploration of the potential research applications of 2-Ethoxy-4-nitroaniline. It is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a causal understanding of the experimental choices that unlock the true potential of this intriguing molecule.

I. Core Chemical Identity and Physicochemical Properties

2-Ethoxy-4-nitroaniline, with the CAS number 16383-89-4, is an aromatic amine that presents as a crystalline solid.[1][2] Its molecular structure is the foundation of its reactivity and potential applications.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Boiling Point 369.4±22.0 °C[3]
Density ~1.3 g/cm³[3]
LogP 1.98[1]

Note: Some physical properties are predicted based on computational models.

The interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group on the aniline ring creates a unique electronic environment that dictates its reactivity in various chemical transformations.

II. Synthesis of 2-Ethoxy-4-nitroaniline: A Robust and Scalable Protocol

The synthesis of 2-Ethoxy-4-nitroaniline can be reliably achieved through a three-step process starting from 2-ethoxyaniline. This method is adaptable for both laboratory-scale synthesis and potential scale-up.[3]

Experimental Protocol: Three-Step Synthesis

Step 1: Acetylation of 2-Ethoxyaniline

This initial step protects the highly reactive amino group to prevent unwanted side reactions during the subsequent nitration.

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-ethoxyaniline (1 equivalent) and glacial acetic acid (2.5-3.0 equivalents).

  • Heat the mixture to reflux (110-130°C). The acetic acid acts as both a reagent and a solvent.

  • Continuously remove the water generated during the reaction by distillation to drive the equilibrium towards the product, 2-ethoxyacetanilide.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).

  • Allow the reaction mixture to cool to room temperature. The crude 2-ethoxyacetanilide can be used directly in the next step or purified by recrystallization from ethanol/water.

Step 2: Nitration of 2-Ethoxyacetanilide

The nitration is a critical step where the nitro group is introduced onto the aromatic ring. The acetyl protecting group directs the nitration to the para position.

  • Cool the 2-ethoxyacetanilide from the previous step in an ice bath to 0-5°C.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • The solid 2-ethoxy-4-nitroacetanilide will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 3: Hydrolysis of 2-Ethoxy-4-nitroacetanilide

The final step removes the acetyl protecting group to yield the target molecule, 2-Ethoxy-4-nitroaniline.

  • Suspend the 2-ethoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide (10-25% w/w).

  • Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The 2-Ethoxy-4-nitroaniline will precipitate.

  • Collect the solid product by filtration, wash with water until neutral, and dry. The product can be further purified by recrystallization from ethanol.

III. Spectroscopic Characterization: A Framework for Structural Verification

Technique Expected Observations
¹H NMR Aromatic protons in the range of 6.5-8.5 ppm, ethoxy group signals (a triplet around 1.4 ppm and a quartet around 4.0 ppm), and an amino group signal (a broad singlet).
¹³C NMR Aromatic carbons in the range of 110-150 ppm and aliphatic carbons of the ethoxy group.
IR Spectroscopy Characteristic peaks for N-H stretching of the primary amine (~3400-3300 cm⁻¹), C-H stretching of the aromatic ring and aliphatic ethoxy group, asymmetric and symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹ respectively), and C-O stretching of the ether.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 182.18 g/mol , along with characteristic fragmentation patterns.
Experimental Protocol: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum using an FTIR spectrometer.

  • Mass Spectrometry (MS): Introduce a dilute solution of the sample into a mass spectrometer with an electron ionization (EI) source to obtain the mass spectrum.

IV. Potential Research Application 1: A Versatile Diazo Component for Novel Azo Dyes

The primary amino group of 2-Ethoxy-4-nitroaniline makes it an excellent candidate as a diazo component in the synthesis of azo dyes.[5] The resulting dyes are expected to exhibit a range of colors, influenced by the electronic properties of the coupling partner. The ethoxy group can enhance the dye's solubility in certain media and may influence its fastness properties.

Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A 2-Ethoxy-4-nitroaniline B NaNO₂ / HCl (aq) 0-5 °C A->B C Diazonium Salt Intermediate B->C D Coupling Component (e.g., β-Naphthol) C->D E Azo Dye D->E

Caption: General workflow for the synthesis of an azo dye from 2-Ethoxy-4-nitroaniline.

Experimental Protocol: Synthesis of a Representative Azo Dye
  • Diazotization:

    • Dissolve 2-Ethoxy-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1 equivalent) in an aqueous sodium hydroxide solution.

    • Cool the coupling component solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • A brightly colored azo dye will precipitate immediately.

    • Stir the mixture for an additional 30 minutes to ensure complete coupling.

    • Collect the dye by filtration, wash with water, and dry.

The properties of the resulting dye, such as its color, solubility, and fastness to light and washing, can then be characterized.

V. Potential Research Application 2: A Precursor for Biologically Active Benzimidazoles

The 1,2-diamine functionality, which can be readily generated by the reduction of the nitro group of 2-Ethoxy-4-nitroaniline, is a key precursor for the synthesis of benzimidazoles.[6] Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[7]

Logical Pathway to Benzimidazole Synthesis

BenzimidazoleSynthesis A 2-Ethoxy-4-nitroaniline B Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) A->B C 1-Ethoxy-2,4-diaminobenzene B->C D Condensation with Aldehyde or Carboxylic Acid C->D E Substituted Benzimidazole D->E

Sources

A Technical Guide to the Safe Handling of Ethoxy-Nitroaniline Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of the safety protocols and handling procedures for ethoxy-nitroaniline compounds, with a specific focus on navigating the available data for isomers like 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethoxy-4-nitroaniline (CAS 16383-89-4), this document synthesizes data from its closely related isomer, 4-Ethoxy-2-nitroaniline (CAS 616-86-4), and other analogous nitroaniline compounds. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals, emphasizing the causality behind safety measures and establishing self-validating protocols for laboratory use.

Chemical Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in safe handling. While isomers share the same molecular formula, their structural differences can lead to variations in physical and chemical properties. The data presented below is for 4-Ethoxy-2-nitroaniline, which serves as the primary reference for this guide's safety protocols.

PropertyValueSource(s)
Chemical Name 4-Ethoxy-2-nitroaniline[1][2][3]
Synonyms 2-Nitro-p-phenetidine[1][2][3]
CAS Number 616-86-4[1][3][4]
Molecular Formula C₈H₁₀N₂O₃[2][4]
Molecular Weight 182.18 g/mol [2][3][4]
Appearance Red to rust-brown crystals or crystalline powder[2]
Melting Point 111-113 °C[2][3]
Boiling Point 346.2 °C at 760 mmHg[2]
Density 1.264 g/cm³[2]
InChI Key ISFYBUAVOZFROB-UHFFFAOYSA-N[2][3]

Note: The requested compound, 2-Ethoxy-4-nitroaniline, has a CAS number of 16383-89-4[5]. Researchers must always verify the CAS number of their specific reagent.

Hazard Identification and Toxicological Insights

Ethoxy-nitroaniline isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion[1][6]. The toxicological profile is driven by the nitroaniline functional group, which is known to pose significant health risks.

GHS Hazard Classification (Based on 4-Ethoxy-2-nitroaniline):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

(Source:[3][4])

Core Toxicological Concerns:

  • Methemoglobin Formation: A critical, often-overlooked hazard of nitroaniline compounds is their ability to be absorbed into the body, leading to the formation of methemoglobin. This oxidized form of hemoglobin cannot effectively transport oxygen, causing cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea[7]. The onset of these symptoms can be delayed for several hours after exposure[7].

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs[8]. Studies on analogous compounds have shown effects on the liver and spleen, including pigmentation and increased hematopoietic cell proliferation[9][10].

  • Genotoxicity: Data on the structurally similar compound 2-Methoxy-4-nitroaniline indicates that it is genotoxic in bacterial mutagenicity assays[9]. This suggests that ethoxy-nitroaniline isomers should be handled as potential mutagens.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs rely on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) label_arrow Effectiveness Decreases Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Administrative Administrative Controls (Change the way people work, e.g., SOPs, training) PPE Personal Protective Equipment (PPE) (Protect the worker with barriers, e.g., gloves, goggles) Spill_Response_Workflow start Spill Identified evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess small_spill Small, Controllable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don Full PPE (Gloves, Goggles, Respirator) small_spill->don_ppe contact_ehs Contact Emergency Services & Environmental Health & Safety (EH&S) large_spill->contact_ehs contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) don_ppe->contain cleanup Carefully Sweep or Scoop Up Material Avoid generating dust contain->cleanup package Place in Labeled, Sealed Container for Hazardous Waste cleanup->package decontaminate Decontaminate Area with Soap and Water package->decontaminate end Spill Secured decontaminate->end contact_ehs->end

Caption: A workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small Spill):

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[11]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]

  • PPE: Wear full PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator to protect against dust inhalation.[7][13]

  • Containment: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[14][15] Avoid generating dust by moistening the material slightly if necessary.[15]

  • Decontamination: Thoroughly clean the affected area with a suitable solvent and then with soap and water.[15]

  • Disposal: The collected waste must be treated as hazardous.

Disposal Considerations

Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.

  • Classification: 2-Ethoxy-4-nitroaniline and its isomers must be treated as hazardous waste.[1][15]

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.[15]

  • Procedure: Dispose of the contents and container in accordance with all local, regional, and national regulations through an approved waste disposal facility.[1][6][16]

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • Aarti Industries. (2021, October 15). GPS Safety Summary: 2-methoxy-4-nitroaniline.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Methoxy-4-nitroaniline.
  • Scribd. (n.d.). Gps Safety Summary 2 Methoxy 4 Nitroaniline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Nitroaniline.
  • Alfa Chemistry. (n.d.). CAS 616-86-4 4-Ethoxy-2-nitroaniline.
  • BenchChem. (n.d.). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals.
  • Active AgriScience. (n.d.). Emergency Response Plan.
  • CPAchem. (2022, September 2). Safety data sheet: 2-Nitroaniline.
  • Sigma-Aldrich. (n.d.). 4-Ethoxy-2-nitroaniline 97%.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-ETHOXY-2-NITROANILINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • CPAchem. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline.
  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline.
  • PubMed. (2020, May 5). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies.
  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling and Disposal of N-(2-chloroethyl)-4-nitroaniline Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline.
  • Sigma-Aldrich. (2014, July 1). 4-Nitroaniline - Safety Data Sheet.
  • Fisher Scientific. (2020, December 13). SAFETY DATA SHEET: 4-Nitroaniline.

Sources

An In-Depth Technical Guide to the Solubility of 2-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-Ethoxy-4-nitroaniline, a crucial parameter for researchers, scientists, and professionals in drug development. Recognizing the pivotal role of solubility in areas such as reaction kinetics, purification, and formulation, this document offers a blend of theoretical insights and practical, field-proven protocols. We delve into the causality behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for generating reliable and reproducible data. This guide is grounded in authoritative references and aims to equip the reader with the expertise to confidently assess the solubility of 2-Ethoxy-4-nitroaniline in various solvent systems.

Introduction: The Significance of Solubility for 2-Ethoxy-4-nitroaniline

2-Ethoxy-4-nitroaniline is an organic compound whose utility in chemical synthesis and pharmaceutical sciences is intrinsically linked to its solubility characteristics. As a molecule featuring both polar (nitro and amino groups) and non-polar (ethoxy and phenyl groups) moieties, its interaction with different solvents is complex and dictates its behavior in various applications. Understanding the solubility of this compound is not merely an academic exercise; it is a critical factor that influences:

  • Reaction Optimization: The rate and yield of chemical reactions involving 2-Ethoxy-4-nitroaniline are highly dependent on its concentration in the reaction medium.

  • Purification and Crystallization: Efficient purification through crystallization relies on selecting a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Drug Development: For pharmaceutical applications, the aqueous solubility of a compound can directly impact its bioavailability and formulation into a viable drug product.[1][2]

This guide will provide a robust framework for understanding and experimentally determining the solubility of 2-Ethoxy-4-nitroaniline.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[3] For 2-Ethoxy-4-nitroaniline, its solubility in a given solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence this equilibrium:

  • Solute-Solvent Interactions: The presence of the nitro and amino groups allows for hydrogen bonding with protic solvents (e.g., alcohols, water), while the aromatic ring can engage in π-π stacking with aromatic solvents. The ethoxy group contributes to both polar and non-polar interactions.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.

  • pH: For ionizable compounds, the pH of the solvent can significantly alter solubility.[4] While 2-Ethoxy-4-nitroaniline is not strongly acidic or basic, its amino group can be protonated under acidic conditions, potentially increasing its solubility in aqueous media.

A comprehensive understanding of these principles is essential for designing meaningful solubility studies and interpreting the resulting data.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1][4][5] This technique is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Core Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of 2-Ethoxy-4-nitroaniline.

Materials:

  • 2-Ethoxy-4-nitroaniline (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm or smaller pore size)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Ethoxy-4-nitroaniline to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[4]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours.[4] It is advisable to perform a time-course experiment to determine the point at which the concentration of the dissolved solid no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.[4]

  • Dilution: If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2-Ethoxy-4-nitroaniline in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.[1]

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and often suitable method for quantifying the concentration of chromophoric compounds like 2-Ethoxy-4-nitroaniline.

Protocol for UV-Vis Analysis:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 2-Ethoxy-4-nitroaniline in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of 2-Ethoxy-4-nitroaniline in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of 2-Ethoxy-4-nitroaniline in the sample. Remember to account for any dilutions made.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 2-Ethoxy-4-nitroaniline to vials prep2 Add known volume of solvent prep1->prep2 equilib Seal and shake at constant temperature (24-72h) prep2->equilib sep1 Allow solid to settle or centrifuge equilib->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter supernatant (0.45 µm) sep2->sep3 ana1 Dilute filtered sample if necessary sep3->ana1 ana2 Quantify concentration (UV-Vis/HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Sources

Spectroscopic Profile of 2-Ethoxy-4-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Ethoxy-4-nitroaniline (CAS 616-86-4), a key chemical intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data, grounded in the principles of chemical structure and electronic effects. We will explore the causality behind spectral features and outline robust, self-validating protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

2-Ethoxy-4-nitroaniline, also known as 4-Ethoxy-2-nitroaniline, possesses a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1] The structure features a benzene ring substituted with three key functional groups: a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a nitro group (-NO₂). The relative positioning of these groups—the strong electron-donating amine and ethoxy groups versus the powerful electron-withdrawing nitro group—creates a distinct electronic environment that defines its spectroscopic signature. This guide will dissect these signatures to provide a comprehensive characterization.

Caption: Molecular Structure of 2-Ethoxy-4-nitroaniline with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Due to the absence of experimentally derived NMR data in major spectral databases like the Spectral Database for Organic Compounds (SDBS), this section presents a predicted analysis based on established substituent effects and data from analogous compounds.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are governed by the electronic environment; electron-donating groups (-NH₂, -OC₂H₅) shield protons (shift upfield), while electron-withdrawing groups (-NO₂) deshield them (shift downfield).

Table 1: Predicted ¹H NMR Data for 2-Ethoxy-4-nitroaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-67.5 - 7.7dJ ≈ 2.5Ortho to the strongly withdrawing -NO₂ group, resulting in significant deshielding. Coupled only to H-5.
H-56.8 - 7.0ddJ ≈ 9.0, 2.5Ortho to the -NH₂ group and meta to the -NO₂ group. Experiences coupling from both H-3 and H-6.
H-36.6 - 6.8dJ ≈ 9.0Ortho to both electron-donating groups (-NH₂ and -OC₂H₅), leading to strong shielding. Coupled only to H-5.
-NH₂4.5 - 5.5br sN/ABroad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D₂O.
-OCH₂- (H-7)4.0 - 4.2qJ ≈ 7.0Methylene protons adjacent to the aromatic ring oxygen. Quartet due to coupling with the methyl protons.
-CH₃ (H-8)1.4 - 1.6tJ ≈ 7.0Terminal methyl protons of the ethoxy group. Triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the electronic effects on the carbon atoms of the benzene ring and the ethoxy group.

Table 2: Predicted ¹³C NMR Data for 2-Ethoxy-4-nitroaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-4 (C-O)150 - 155Attached to the electron-donating oxygen, but also para to the nitro group. The resonance effect of oxygen dominates, shifting it downfield.
C-1 (C-NH₂)145 - 150Attached to the electron-donating nitrogen, placing it significantly downfield.
C-2 (C-NO₂)138 - 142Attached to the strongly electron-withdrawing nitro group.
C-6125 - 130Deshielded due to its position ortho to the nitro group.
C-5115 - 120Shielded by the ortho amine and para ethoxy groups.
C-3110 - 115Strongly shielded by the adjacent amine and ethoxy groups.
C-7 (-OCH₂-)63 - 65Typical range for an ethoxy methylene carbon attached to an aromatic ring.
C-8 (-CH₃)14 - 16Typical range for a terminal ethoxy methyl carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of 2-Ethoxy-4-nitroaniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A spectral width of 220-240 ppm is standard. An appropriate relaxation delay (e.g., 2 seconds) should be used to allow for quantitative analysis if needed.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for 2-Ethoxy-4-nitroaniline, available from the NIST WebBook, displays characteristic bands for its key functional groups.[4]

Table 3: Key IR Absorption Bands for 2-Ethoxy-4-nitroaniline

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3485 & ~3370N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Strong
~2980C-H Asymmetric StretchAlkyl (-CH₃)Medium
~2940C-H Asymmetric StretchAlkyl (-CH₂-)Medium
~1630N-H Scissoring (Bending)Primary Amine (-NH₂)Strong
~1580 & ~1480C=C Aromatic Ring StretchBenzene RingMedium-Strong
~1505N=O Asymmetric StretchNitro Group (-NO₂)Very Strong
~1330N=O Symmetric StretchNitro Group (-NO₂)Very Strong
~1230C-O-C Asymmetric StretchAryl-Alkyl EtherStrong
~1045C-O-C Symmetric StretchAryl-Alkyl EtherStrong
~810C-H Out-of-Plane Bending1,2,4-Trisubstituted RingStrong

Interpretation: The IR spectrum provides clear, self-validating evidence for the primary structural components. The two distinct peaks above 3300 cm⁻¹ are definitive for the N-H stretches of a primary amine. The very strong absorptions around 1505 cm⁻¹ and 1330 cm⁻¹ are characteristic of the asymmetric and symmetric stretches of the nitro group, respectively. Furthermore, the strong bands at ~1230 cm⁻¹ and ~1045 cm⁻¹ confirm the presence of the aryl-alkyl ether linkage of the ethoxy group.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of 2-Ethoxy-4-nitroaniline with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of 2-Ethoxy-4-nitroaniline is dominated by a strong absorption band in the visible region, which is responsible for its characteristic reddish-brown color.[5] This absorption arises from a π → π* transition that has significant intramolecular charge-transfer (ICT) character.

Table 4: Predicted UV-Vis Data for 2-Ethoxy-4-nitroaniline (in Ethanol)

Predicted λmaxElectronic TransitionChromophore
400 - 430 nmπ → π* (Intramolecular Charge Transfer)Nitroaniline System
Experimental Protocol for UV-Vis Data Acquisition
  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of 2-Ethoxy-4-nitroaniline of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in the chosen solvent. The final concentration should yield an absorbance between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction. Fill a second cuvette with the sample solution.

  • Spectrum Recording: Place the sample cuvette in the spectrophotometer and scan across a range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).

Comprehensive Characterization Workflow

The logical flow for the complete spectroscopic identification and characterization of a compound like 2-Ethoxy-4-nitroaniline is a multi-step, synergistic process. Each technique provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation start Obtain Pure Sample (e.g., via Synthesis/Purification) ms Mass Spectrometry (MS) Determine Molecular Weight (182.18) & Molecular Formula (C₈H₁₀N₂O₃) start->ms ir FTIR Spectroscopy Identify key functional groups: -NH₂ (stretch, bend) -NO₂ (asymm, symm stretch) -C-O-C (ether linkage) ms->ir uv UV-Vis Spectroscopy Confirm conjugated system & charge-transfer character ir->uv h_nmr ¹H NMR Spectroscopy Determine proton environment, multiplicity, and connectivity uv->h_nmr c_nmr ¹³C NMR Spectroscopy Identify number and type of unique carbon atoms h_nmr->c_nmr structure Propose Structure Integrate all data points c_nmr->structure verification Data Verification Compare with literature or predicted spectra. Confirm consistency. structure->verification

Caption: Experimental Workflow for Spectroscopic Characterization.

References

  • PubChem. 4-Ethoxy-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. [Link]

  • Yokoyama, T., Taft, R. W., & Kamlet, M. J. (1984). Effects of 4-substituents on electronic spectra of some 2-nitroaniline derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(7), 669-672. [Link]

  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline. [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline. [Link]

  • Máximo, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. [Link]

  • Utley, J. H. P. (1963). Solvent effects upon the first ultraviolet absorption band of substituted p-nitroanilines. Journal of the Chemical Society, 3252-3258. [Link]

  • Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]

  • ChemRxiv. Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. [Link]

  • NIST WebBook. Benzenamine, 4-ethoxy-2-nitro-. National Institute of Standards and Technology. [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). [Link]

  • SIELC Technologies. 4-Ethoxy-2-nitroaniline. [Link]

  • AIST. SDBS Search Result for CAS 616-86-4. [Link] (Note: This link directs to the general SDBS page as a specific entry was not found).

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Navigating the Commercial Landscape of 2-Ethoxy-4-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Scientists and Drug Development Professionals on Sourcing, Quality Control, and Handling of a Key Synthetic Building Block.

Introduction: The Utility of 2-Ethoxy-4-nitroaniline in Synthesis

2-Ethoxy-4-nitroaniline (CAS No. 16383-89-4) is an aromatic amine and a valuable intermediate in the fields of medicinal chemistry, dye synthesis, and materials science.[1] Its molecular structure, featuring an ethoxy group and a nitro group on an aniline backbone, provides multiple reactive sites for further chemical modification. For researchers and drug developers, securing a reliable supply of this compound with well-defined purity is the foundational first step for reproducible and successful downstream applications.

This guide provides a comprehensive overview of the commercial supplier landscape for 2-Ethoxy-4-nitroaniline, delves into the critical aspects of quality assessment, and outlines essential safety and handling protocols. The objective is to equip scientists with the necessary technical knowledge to confidently source and utilize this important chemical building block.

Part 1: Commercial Supplier Landscape

The procurement of specialty chemicals like 2-Ethoxy-4-nitroaniline requires careful consideration of the supplier's reputation, the purity of the material they provide, and the level of analytical documentation available. While numerous vendors list this compound, the quality and intended use can vary significantly. Below is a summary of notable commercial suppliers.

SupplierProduct Identifier (Example)Typical Purity/Specification NotesWebsite/Contact
Sigma-Aldrich (Merck) S645893 (AldrichCPR)Part of the "AldrichCPR" (Chemicals for Pharmaceutical Research) collection of rare chemicals. Crucially, it is sold "as-is" without pre-supplied analytical data. The buyer assumes full responsibility for confirming identity and purity.
Wychem Limited E105Lists a purity of 95%.[2] Wychem is a UK-based company specializing in fine aromatics since 1968.
BenchChem B094328Listed as a building block for research use only.[1]
AK Scientific, Inc. Not specifiedListed as available, but purity is not readily available on the product page. An SDS is noted as being available.[3]
2A Biotech 2A-0122191Lists a purity of 96%+.[4]
3B Pharmachem Not specifiedListed as a supplier on chemical marketplace platforms like ChemicalBook.[5]

Expert Insight: The "as-is" nature of the Sigma-Aldrich product is a critical data point. While from a reputable supplier, it is explicitly intended for early discovery researchers who have the analytical capabilities to fully characterize the material in-house before use. For process development or later-stage research where batch-to-batch consistency is paramount, suppliers providing a Certificate of Analysis with a specified purity, such as Wychem or 2A Biotech, may be more suitable.[2][4]

Part 2: Critical Quality Attributes and In-House Verification

Trust in a starting material is not merely assumed; it is validated. For a compound like 2-Ethoxy-4-nitroaniline, confirming its identity and purity upon receipt is a mandatory step to ensure the integrity of subsequent experiments.

The Certificate of Analysis (CoA)

A CoA is the supplier's declaration of quality. A comprehensive CoA should include:

  • Compound Identification: Name, CAS Number (16383-89-4), Molecular Formula (C₈H₁₀N₂O₃), and Molecular Weight (182.18 g/mol ).[6]

  • Purity Assay: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The result should be expressed as a percentage (e.g., >95%).

  • Identity Confirmation: Data from techniques like ¹H NMR or Mass Spectrometry confirming the structure.

  • Physical Appearance: Color and form (e.g., Yellow to brown powder).

Experimental Protocol: HPLC-UV Purity Verification

Researchers should independently verify the purity of incoming material. A reverse-phase HPLC method is a standard and effective approach. The following protocol is adapted from established methods for this compound.[6][7]

Objective: To determine the purity of a 2-Ethoxy-4-nitroaniline sample by calculating the area percentage of the main peak.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Newcrom R1, or equivalent, 4.6 x 150 mm, 5 µm)[6][7]

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphoric Acid or Formic Acid (for MS compatibility)[6]

  • 2-Ethoxy-4-nitroaniline sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a mixture of Acetonitrile and Water (e.g., 50:50 v/v) with an acid modifier (e.g., 0.1% Phosphoric Acid).[6]

  • Standard/Sample Preparation: Accurately weigh ~5 mg of the 2-Ethoxy-4-nitroaniline sample and dissolve it in 10 mL of the mobile phase to create a ~0.5 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water/Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a more specific wavelength determined by a UV scan).

  • Analysis: Inject the sample. Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main 2-Ethoxy-4-nitroaniline peak relative to the total area of all peaks.

Causality: A C18 column is used because it effectively retains moderately polar aromatic compounds like nitroanilines. The organic modifier (acetonitrile) is used to elute the compound from the nonpolar stationary phase. The acid is added to sharpen peak shape by suppressing the ionization of any free silanol groups on the column packing.

Incoming Material Qualification Workflow

The following diagram illustrates a robust, self-validating workflow for qualifying a new batch of 2-Ethoxy-4-nitroaniline.

G cluster_0 Procurement & Receiving cluster_1 Initial Quality Control cluster_2 Decision cluster_3 Disposition A Source from Supplier (Request CoA) B Receive Material (Log Lot Number) A->B C Compare Physical Appearance to CoA Specification B->C D Perform Identity Test (e.g., FTIR, Melting Point) C->D E Perform HPLC-UV Purity Assay D->E F Does Material Meet >95% Purity & Identity Specs? E->F G PASS: Release to Lab Inventory (Quarantine if necessary) F->G Yes H FAIL: Reject Lot (Contact Supplier) F->H No

Caption: Workflow for Incoming Quality Control of 2-Ethoxy-4-nitroaniline.

Part 3: Synthesis and Potential Impurity Profile

Understanding the likely synthetic route is key to anticipating potential process-related impurities. A plausible and common method for synthesizing 2-ethoxy-4-nitroaniline is via the electrophilic nitration of 2-ethoxyaniline.

Synthetic Pathway: The amino group (-NH₂) and the ethoxy group (-OC₂H₅) are both ortho-, para-directing groups in electrophilic aromatic substitution. The amino group is a much stronger activating group than the ethoxy group. Therefore, nitration of 2-ethoxyaniline with a standard nitrating agent (e.g., HNO₃/H₂SO₄) will strongly direct the incoming nitro group to the position para to the powerful amino director, yielding the desired 2-ethoxy-4-nitroaniline product.

Potential Impurities:

  • Unreacted Starting Material: Residual 2-ethoxyaniline.

  • Regioisomers: While the para-substituted product is heavily favored, small amounts of other isomers, such as 2-ethoxy-6-nitroaniline or 2-ethoxy-5-nitroaniline, could potentially form.

  • Over-nitration Products: Formation of dinitro species (e.g., 2-ethoxy-4,6-dinitroaniline) if the reaction conditions are too harsh.

  • Byproducts from Side Reactions: Impurities arising from the degradation of starting materials or products under strong acidic conditions.

The following diagram illustrates this synthetic pathway and the points where impurities may arise.

G SM 2-Ethoxyaniline (Starting Material) Product 2-Ethoxy-4-nitroaniline (Desired Product) SM->Product Major Pathway Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Reagent Nitrating Agent (HNO₃/H₂SO₄) Reagent->Product Imp2 Regioisomeric Impurities (e.g., 2-ethoxy-6-nitroaniline) Product->Imp2 Minor Pathway Imp3 Over-nitration Impurities (e.g., Dinitro- species) Product->Imp3 Harsh Conditions

Caption: Plausible Synthetic Route and Potential Process-Related Impurities.

Part 4: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethoxy-4-nitroaniline is not consistently provided by all vendors, data from closely related nitroaniline compounds can be used to infer its likely hazard profile. For instance, the SDS for o-nitroaniline indicates significant toxicity.[8]

ALWAYS consult the specific SDS provided by your supplier before handling this compound.

Potential Hazards (Inferred from Analogues):

  • Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[8] Nitroanilines as a class are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[8]

  • Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.

Conclusion

2-Ethoxy-4-nitroaniline is a readily available synthetic intermediate from a variety of commercial suppliers. However, for the research and drug development professional, the sourcing decision must be informed by a technical understanding of the product's quality and the supplier's transparency. The variability in specifications—from "as-is" research samples to certified >96% purity material—necessitates that end-users implement a robust in-house quality control system. By verifying identity and purity via established analytical methods like HPLC, and by understanding the potential impurity profile based on its synthesis, scientists can ensure the integrity of their starting material, leading to more reliable and reproducible research outcomes.

References

  • SIELC Technologies. (n.d.). Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column. Retrieved January 4, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved January 4, 2026, from [Link]

  • Molbase. (n.d.). 2-ethoxy-4-nitroaniline 16383-89-4, Purity 95%_WYCHEM. Retrieved January 4, 2026, from [Link]

  • ChemBuyersGuide.com. (n.d.). Wychem Limited. Retrieved January 4, 2026, from [Link]

  • 2A Biotech. (n.d.). 2-ETHOXY-4-NITROANILINE. Retrieved January 4, 2026, from [Link]

  • CPAchem Ltd. (2022, September 2). Safety data sheet according to 1907/2006/EC, Article 31 (2-Nitroaniline). Retrieved January 4, 2026, from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved January 4, 2026, from [Link]

  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Retrieved January 4, 2026, from [Link]

  • SLP pharma. (n.d.). 4-ethoxy-2-nitroaniline,95%. Retrieved January 4, 2026, from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved January 4, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.

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Methodological & Application

Application Note: A Guided Multi-Step Synthesis of 2-Ethoxy-4-nitroaniline from o-Methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the multi-step synthesis of 2-Ethoxy-4-nitroaniline, a valuable intermediate in the production of azo dyes and pigments such as Pigment Orange 38.[1][2][3][4] The synthesis commences with the readily available starting material, o-methoxyaniline (o-anisidine), and proceeds through a logical five-step pathway involving O-demethylation, Williamson ether synthesis, amine protection via acetylation, regioselective nitration, and final deprotection. Each step is detailed with an explanation of the underlying chemical principles, causality for experimental choices, and a robust, step-by-step protocol suitable for implementation in a research or process development laboratory.

Strategic Overview of the Synthesis

The conversion of o-methoxyaniline to 2-Ethoxy-4-nitroaniline requires a strategic sequence of reactions to manage functional group compatibility and achieve the desired regiochemistry. A direct, one-pot conversion is not feasible due to several chemical challenges:

  • Amine Reactivity: The primary amine of the starting material is highly susceptible to oxidation under nitrating conditions and its protonation in strong acid would lead to undesired meta-nitration.[5][6][7]

  • Functional Group Transformation: The methoxy group must be converted to an ethoxy group, a transformation that cannot occur concurrently with nitration.

The chosen synthetic pathway addresses these challenges by first modifying the ether group, followed by a protection-nitration-deprotection sequence on the aniline moiety. This ensures high yields and excellent regioselectivity.

G cluster_0 Part I: Ether Modification cluster_1 Part II: Nitration Sequence A o-Methoxyaniline B 2-Aminophenol A->B Step 1 O-Demethylation C 2-Ethoxyaniline B->C Step 2 O-Ethylation D N-(2-ethoxyphenyl)acetamide C->D Step 3 Acetylation E N-(2-ethoxy-4-nitrophenyl)acetamide D->E Step 4 Nitration F 2-Ethoxy-4-nitroaniline E->F Step 5 Hydrolysis

Figure 1: Overall synthetic workflow from o-methoxyaniline to 2-Ethoxy-4-nitroaniline.

Part I: Synthesis of the Key Intermediate, 2-Ethoxyaniline

This section details the conversion of the methoxy group of the starting material into the target ethoxy group.

Step 1: O-Demethylation of o-Methoxyaniline

Principle & Rationale: The first transformation involves the cleavage of the robust methyl-aryl ether bond. This is necessary to generate a phenolic hydroxyl group, which can then be alkylated to introduce the desired ethyl group. While several reagents can accomplish this, hydrobromic acid (HBr) is a cost-effective and powerful choice that proceeds via an SN2 attack of the bromide ion on the methyl group, protonated by the strong acid.

Protocol 1.1: Synthesis of 2-Aminophenol

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-methoxyaniline (12.3 g, 0.1 mol).

  • Reagent Addition: Carefully add 100 mL of 48% aqueous hydrobromic acid. Caution: This is a corrosive reagent; handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 124-126 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, then further chill in an ice bath.

  • Neutralization: Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. 2-Aminophenol will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry under vacuum.

  • Purification: The crude 2-aminophenol can be purified by recrystallization from hot water or a water/ethanol mixture.

Parameter Expected Value
Typical Yield 85-95%
Appearance White/off-white crystals
Melting Point 174 °C
CAS Number 95-55-6
Step 2: O-Ethylation via Williamson Ether Synthesis

Principle & Rationale: This classic reaction forms an ether from a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) and an alkyl halide.[8][9][10] The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide ion.[9][10] A strong base is required to deprotonate the phenol, and a polar aprotic solvent like DMF facilitates the SN2 reaction.

Protocol 1.2: Synthesis of 2-Ethoxyaniline

  • Setup: To a 500 mL three-necked flask under a nitrogen atmosphere, add 2-aminophenol (10.9 g, 0.1 mol) and 150 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Stir the solution and add potassium carbonate (20.7 g, 0.15 mol) in portions. Stir for 30 minutes at room temperature to allow for the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Add iodoethane (ethyl iodide, 23.4 g, 0.15 mol) dropwise via a dropping funnel over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The product may separate as an oil or solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by rotary evaporation. The resulting crude 2-ethoxyaniline can be purified by vacuum distillation.

Parameter Expected Value
Typical Yield 75-85%
Appearance Colorless to pale yellow liquid
Boiling Point 218 °C
CAS Number 94-70-2

Part II: Synthesis of 2-Ethoxy-4-nitroaniline

This section covers the protection of the amine, regioselective nitration, and final deprotection to yield the target molecule.

Step 3: Amine Protection via Acetylation

Principle & Rationale: Direct nitration of anilines is problematic. The strongly activating amino group can lead to multiple nitrations and oxidation, forming tarry by-products.[6] To prevent this, the nucleophilicity of the nitrogen is temporarily reduced by converting it to an acetamide. This is readily achieved by reacting the amine with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is significantly less activating, allowing for a controlled, clean nitration.[5][7]

Protocol 2.1: Synthesis of N-(2-ethoxyphenyl)acetamide

  • Setup: In a 250 mL flask, dissolve 2-ethoxyaniline (13.7 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Reagent Addition: While stirring, slowly add acetic anhydride (11.2 g, 0.11 mol).

  • Reaction: Stir the mixture at room temperature for 1 hour. The reaction is typically rapid.

  • Isolation: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. The N-(2-ethoxyphenyl)acetamide product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.

Step 4: Regioselective Aromatic Nitration

Principle & Rationale: This electrophilic aromatic substitution introduces the nitro group onto the ring. The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids. The regiochemical outcome is controlled by the two existing substituents: the acetamido group (-NHCOCH₃) and the ethoxy group (-OC₂H₅). Both are activating, ortho-, para-directors. The acetamido group is generally the more powerful director, and its para-position (position 4) is sterically most accessible, leading to the 4-nitro isomer as the major product.

Figure 2: Rationale for the regioselective nitration at the C4 position.

Protocol 2.2: Synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide

  • Setup: In a 250 mL flask cooled in an ice-salt bath, add N-(2-ethoxyphenyl)acetamide (17.9 g, 0.1 mol) to 50 mL of concentrated sulfuric acid, stirring until fully dissolved. Maintain the temperature between 0-5 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.9 mL, ~0.11 mol) to concentrated sulfuric acid (15 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the acetamide solution over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 10 °C.

  • Stirring: After the addition is complete, stir the mixture in the ice bath for an additional 2 hours.

  • Isolation: Pour the reaction mixture slowly and carefully onto 500 g of crushed ice with vigorous stirring. The yellow, nitrated product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry.

Step 5: Deprotection via Acid Hydrolysis

Principle & Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amine. This is accomplished by acid-catalyzed hydrolysis.[11][12] In the presence of aqueous acid and heat, water acts as a nucleophile, attacking the protonated carbonyl carbon of the amide. This leads to the cleavage of the amide bond, releasing the desired 2-Ethoxy-4-nitroaniline and acetic acid.[13][14]

Protocol 2.3: Synthesis of 2-Ethoxy-4-nitroaniline

  • Setup: Place the crude N-(2-ethoxy-4-nitrophenyl)acetamide (22.4 g, ~0.1 mol) in a 500 mL round-bottom flask.

  • Hydrolysis: Add 150 mL of 70% aqueous sulfuric acid. Heat the mixture under reflux for 1-2 hours, until the solid has completely dissolved and TLC analysis shows the absence of starting material.[11][14]

  • Work-up: Cool the solution to room temperature and pour it carefully onto 500 g of crushed ice.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the solution with 20% aqueous sodium hydroxide until it is alkaline (pH > 8). The final product, 2-Ethoxy-4-nitroaniline, will precipitate as a bright yellow solid.

  • Isolation & Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure product.

Summary of Final Product Properties

Property Value
Chemical Name 2-Ethoxy-4-nitroaniline
CAS Number 5463-52-5
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 97-99 °C

Troubleshooting and Safety

  • Safety: Always perform these reactions in a well-ventilated fume hood. Concentrated acids (HBr, H₂SO₄, HNO₃) are extremely corrosive. Anilines and their derivatives are toxic and should be handled with care to avoid skin contact and inhalation.[14]

  • Nitration Temperature Control: The most critical parameter is the temperature during nitration. Failure to keep the temperature below 10 °C can lead to the formation of dinitro products and other unwanted side reactions.

  • Incomplete Hydrolysis: If the final deprotection step is incomplete, the product will be contaminated with the acetylated intermediate. Ensure sufficient reflux time and acid concentration.

  • Purification: While intermediates are often used crude, the final product should be purified by recrystallization to achieve high purity suitable for subsequent applications.

Conclusion

This application note outlines a reliable and logical five-step synthesis for 2-Ethoxy-4-nitroaniline from o-methoxyaniline. By carefully selecting the reaction sequence—ether modification followed by a protection-nitration-deprotection strategy—this protocol maximizes yield and regiochemical control. The detailed procedures and scientific rationale provide researchers with a robust framework for the successful laboratory-scale production of this important chemical intermediate.

References

  • Experiment Twelve Hydrolysis of P-nitroacetanilide. (2021-09-15).
  • Hydrolysis of P-nitroacetanilide Experiment | PDF. (n.d.). Scribd.
  • Thompson, A. R., et al. (2010). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Biochemistry, 49(32), 6849–6859.
  • Write a mechanism for the hydrolysis of p-nitroacetanilide to p-nitroaniline. (2023-04-08). Brainly.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.
  • CAS 119-33-5: 4-Methyl-2-nitrophenol. (n.d.). CymitQuimica.
  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (n.d.).
  • 2-Nitro-p-cresol CAS 119-33-5: A High-Purity Organic Synthesis Intermediate Supplier. (2026-01-01).
  • Pigment Orange 38. (2012-11-27). WorldOfChemicals.
  • Zimmerman, B. G. (1950). U.S. Patent No. 2,525,508. Washington, DC: U.S.
  • 4-Methyl-2-nitrophenol | 119-33-5. (n.d.). Biosynth.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Fanta, P. E., & Tarbell, D. S. (1948). p-Anisidine, 2-nitro-. Organic Syntheses, 28, 12.
  • Williamson Ether Synthesis. (2023-11-07). YouTube. Retrieved from [Link]

  • Why is acetylation performed before nitration of aniline? (2025-07-19). askIITians.
  • The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry. Retrieved from [Link]

  • 2-Nitro-p-cresol | CAS No- 119-33-5. (n.d.). Simson Pharma Limited.
  • Williamson Ether Synthesis. (2025-03-22). J&K Scientific LLC.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa.
  • 2-Methoxy-4-nitroaniline. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Optimizing reaction conditions for the nitration of o-toluidine. (n.d.). Benchchem.
  • (a) Nitration of aniline is carried out on the acetylated amine (acetanilide) rather than on the amine. (2023-04-11). Brainly.in.
  • An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride. (n.d.). Benchchem.
  • C.I. Pigment orange 38 | Fluorescent Dye. (n.d.). MedchemExpress.com.
  • Pigment Orange 38. (n.d.). Nutchem. Retrieved from [Link]

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Application Note: Synthesis of 2-Ethoxy-4-nitroaniline via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and educational purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting equipped with a certified fume hood and appropriate personal protective equipment. All local, state, and federal regulations regarding chemical handling, storage, and waste disposal must be strictly followed. The reagents used in this synthesis are hazardous. Please consult the Safety Data Sheet (SDS) for each chemical before use.[1][2][3]

Introduction and Scientific Principle

2-Ethoxy-4-nitroaniline is a valuable chemical intermediate, primarily utilized in the synthesis of disperse dyes and pigments.[4][5] Its structure, containing an aniline, a nitro group, and an ethoxy group, allows it to serve as a versatile precursor in organic synthesis.

The protocol described herein employs a classic and robust method for ether formation: the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The core principle involves the deprotonation of a hydroxyl group to form a potent nucleophile, an alkoxide (or in this case, a phenoxide), which then attacks an electrophilic alkyl halide to form the ether linkage.[8][9] For this synthesis, 2-amino-5-nitrophenol serves as the nucleophilic precursor, and iodoethane is the electrophilic ethylating agent. The SN2 pathway necessitates that the alkyl halide be unhindered (primary or methyl) to avoid competing elimination reactions.[7][9]

Reaction Pathway and Mechanism

The synthesis is a two-step process starting from 2-amino-5-nitrophenol:

  • Deprotonation: The phenolic hydroxyl group of 2-amino-5-nitrophenol is deprotonated by a strong base, potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). This generates a potassium phenoxide intermediate, which is a significantly stronger nucleophile than the starting phenol.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of iodoethane. This concerted, single-step reaction involves a backside attack, displacing the iodide leaving group and forming the desired C-O ether bond to yield 2-ethoxy-4-nitroaniline.[6]


}

Fig. 1: Reaction Workflow for 2-Ethoxy-4-nitroaniline Synthesis

Materials and Protocol

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoic. Eq.
2-Amino-5-nitrophenol154.125.00 g32.41.0
Iodoethane155.975.57 g (2.86 mL)35.71.1
Potassium Carbonate (K₂CO₃), anhydrous138.216.72 g48.61.5
N,N-Dimethylformamide (DMF)-50 mL--
Ethanol (for recrystallization)-As needed--
Deionized Water-As needed--

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, dropping funnel, Buchner funnel, vacuum flask, and standard laboratory glassware.

Experimental Protocol
  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-amino-5-nitrophenol (5.00 g, 32.4 mmol) and anhydrous potassium carbonate (6.72 g, 48.6 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. The base deprotonates the phenol, which is the key step for activating the nucleophile.[10]

  • Addition of Electrophile: Slowly add iodoethane (2.86 mL, 35.7 mmol) to the suspension via a dropping funnel over 10 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow-orange solid should precipitate.

  • Filtration: Allow the precipitate to stir in the cold water for 30 minutes to fully crystallize. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 50°C to a constant weight.

Safety and Hazard Management

  • 2-Amino-5-nitrophenol: Toxic and irritant. Handle with care.

  • Iodoethane: Alkylating agent. Toxic, flammable, and a suspected carcinogen.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin.

  • Potassium Carbonate: Irritant.

  • General Precautions: All operations must be conducted in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[1][2]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization

The identity and purity of the final product, 2-Ethoxy-4-nitroaniline, can be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Yellow to orange crystalline solid
Molecular Formula C₈H₁₀N₂O₃[4]
Molecular Weight 182.18 g/mol [4]
Melting Point 111-113 °C (lit.)
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Further characterization can be performed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the molecular structure. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[4]

References

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Notes: 2-Ethoxy-4-nitroaniline as a Versatile Diazo Component for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-4-nitroaniline, with the CAS number 16383-89-4, is a valuable aromatic amine intermediate in the field of organic synthesis.[1][2] Its molecular structure, featuring an aniline core substituted with both an electron-donating ethoxy group and a powerful electron-withdrawing nitro group, makes it an excellent diazo component for the synthesis of monoazo dyes.[1][3] This guide provides a comprehensive overview, technical insights, and detailed protocols for researchers and chemists focused on the development of novel colorants, particularly for disperse dyes used in coloring synthetic fibers.

The chemistry of azo dyes hinges on a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile.[3][4][5] The specific substituents on the aromatic rings of both the diazo and coupling components are critical in determining the final hue, intensity, and fastness properties of the dye. 2-Ethoxy-4-nitroaniline is particularly effective in this role, contributing to a range of yellow, red, and orange shades depending on the selected coupling partner.[3]

Physicochemical Properties & Data

A thorough understanding of the physical and chemical properties of 2-Ethoxy-4-nitroaniline is essential for its safe handling and effective use in synthesis. The key data are summarized below.

PropertyValueSource
CAS Number 16383-89-4[1][2][6]
Molecular Formula C₈H₁₀N₂O₃[1][2]
Molecular Weight 182.18 g/mol [1][2]
Appearance Yellow to orange crystalline solid[1]
Boiling Point 369.4 ± 22.0 °C (Predicted)[1][6]
Density ~1.3 g/cm³[1]
LogP 1.98[2]

Core Chemistry: The Role of 2-Ethoxy-4-nitroaniline in Azo Dye Synthesis

The synthesis of an azo dye using 2-Ethoxy-4-nitroaniline follows a classic electrophilic aromatic substitution pathway. The process can be logically divided into two primary stages: Diazotization and Azo Coupling.

  • Diazotization: This is the critical first step where the primary amino group (-NH₂) of 2-Ethoxy-4-nitroaniline is converted into a highly reactive diazonium salt (-N₂⁺). This reaction is typically performed in a strong acidic medium (e.g., hydrochloric or sulfuric acid) at a low temperature (0–5 °C) using sodium nitrite (NaNO₂) as the nitrosating agent.[7][8] The low temperature is crucial to prevent the unstable diazonium salt from decomposing prematurely.

  • Azo Coupling: The resulting diazonium salt acts as a weak electrophile and readily attacks an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or aromatic amines).[4][5] This reaction forms the stable azo bond (-N=N-), which is the chromophore responsible for the dye's color. The substitution typically occurs at the para-position of the coupling component unless it is already occupied.[4]

The overall workflow is a cornerstone of industrial dye production.

G cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A 2-Ethoxy-4-nitroaniline Suspension D Diazonium Salt Solution (Reactive Intermediate) A->D 1. Add to Acid B Acidic Medium (HCl / H₂SO₄) B->D C Sodium Nitrite (NaNO₂) Solution (0-5°C) C->D 2. Add NaNO₂ dropwise F Azo Dye Precipitate D->F 1. Prepare Diazo Solution E Coupling Component (e.g., Naphthol derivative) E->F 2. Combine Solutions G Filtration & Washing F->G H Drying G->H I Purified Azo Dye H->I

General workflow for azo dye synthesis.

Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained personnel in a properly equipped chemical laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), must be strictly followed.

Protocol 1: Diazotization of 2-Ethoxy-4-nitroaniline

This protocol details the conversion of the primary amine to its corresponding diazonium salt. The success of this step is paramount for achieving a high yield and purity of the final dye.

Materials:

  • 2-Ethoxy-4-nitroaniline (1 molar equivalent)

  • Concentrated Hydrochloric Acid (HCl, ~3 molar equivalents)

  • Sodium Nitrite (NaNO₂, 1.05 molar equivalents)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Suspension: In a beaker of appropriate size, create a suspension by adding 1 molar equivalent of 2-Ethoxy-4-nitroaniline to a mixture of distilled water and 3 molar equivalents of concentrated HCl. Stir vigorously to ensure the amine is finely dispersed.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.

  • Nitrite Addition: Separately, dissolve 1.05 molar equivalents of sodium nitrite in a small amount of cold distilled water. Add this pre-cooled nitrite solution dropwise to the cold amine suspension over 30-45 minutes. The addition rate must be controlled to keep the temperature strictly below 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Verification: Test for the completion of the reaction. A small drop of the reaction mixture should produce an immediate dark blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. If the test is negative, a small amount of additional sodium nitrite solution may be required.

  • The resulting clear, cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Causality and Insights:

  • Why a strong acid? The acid protonates the sodium nitrite to form nitrous acid (HNO₂) in situ, which is the active nitrosating agent. An excess of acid also prevents the newly formed diazonium salt from coupling with unreacted amine.[8]

  • Why 0–5 °C? Aromatic diazonium salts are thermally unstable.[7] Above 5-10 °C, they can decompose, releasing nitrogen gas and forming undesirable phenolic byproducts, which reduces the final dye yield and purity.

Protocol 2: Azo Coupling with a Naphthol Derivative (Representative Example)

This protocol describes the coupling of the diazonium salt with an electron-rich aromatic compound to form the final azo dye. Here, we use 2-naphthol as a representative coupling component.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (1 molar equivalent)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Sodium Acetate (optional, for pH buffering)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Coupling Solution: In a separate beaker, dissolve 1 molar equivalent of 2-naphthol in a cold aqueous solution of sodium hydroxide. The base deprotonates the hydroxyl group to form the more strongly activating phenoxide ion, which enhances the coupling reaction.

  • Cooling: Cool the coupling solution to 0–5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold coupling solution with vigorous stirring. The addition should be done portion-wise or via a dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Precipitation: Upon mixing, a brightly colored precipitate of the azo dye will form immediately. The color will depend on the specific coupling agent used.

  • Reaction Completion: Continue stirring the reaction mixture in the cold for another 1-2 hours to ensure the coupling reaction is complete. The pH should be maintained on the alkaline side for phenolic couplers.

  • Isolation: Isolate the dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to remove residual salts and acids. Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Causality and Insights:

  • Why an alkaline medium for phenols? The coupling of diazonium salts with phenols is fastest under mildly alkaline conditions (pH 8-10). This is because the phenoxide ion (Ar-O⁻) is a much more powerful activating group than the neutral hydroxyl group (Ar-OH), making the aromatic ring more susceptible to electrophilic attack by the diazonium cation.[4]

  • Structural Impact on Color: The final color is a direct result of the extended conjugated system created by the -N=N- bridge linking the two aromatic rings. Modifying the substituents on either the diazo component (2-ethoxy-4-nitroaniline) or the coupling component will alter the electronic structure and thus the wavelength of light absorbed, changing the perceived color.

G cluster_0 Diazo Component cluster_1 Coupling Component cluster_2 Resulting Azo Dye Diazo AzoDye Extended π-Conjugated System -N=N- Chromophore Diazo->AzoDye Diazotization Diazo_label 2-Ethoxy-4-nitroaniline Coupler Coupler->AzoDye Azo Coupling Coupler_label 2-Naphthol (Example)

Key components in the synthesis of an azo dye.

References

  • Disperse Red 54. World dye variety. Available at: [Link]

  • Disperse Yellow 13. World dye variety. Available at: [Link]

  • 2-Ethyoxy-4-nitroaniline. SIELC Technologies. Available at: [Link]

  • Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. Available at: [Link]

  • 2-ethoxy-4-nitroaniline. Chemos GmbH - MOLBASE. Available at: [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Available at: [Link]

  • Benzenamine, 2-ethoxy-4-nitro-. PubChem. Available at: [Link]

  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Semantic Scholar. Available at: [Link]

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Basic Yellow 13. World dye variety. Available at: [Link]

  • Azo coupling. Wikipedia. Available at: [Link]

  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. Available at: [Link]

  • Disperse dyes derived from 2-methoxy-5-nitroaniline. ResearchGate. Available at: [Link]

  • Azo Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Disperse red 54. Hangzhou Epsilon Chemical Co.,Ltd. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Solvent Yellow 13. World dye variety. Available at: [Link]

  • Pigment Yellow 13. SY Chemical Co., Ltd. Available at: [Link]

  • Process for improving the application properties of pigment yellow 13. Google Patents.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
  • Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. ResearchGate. Available at: [Link]

Sources

Application Notes: The Strategic Use of 2-Ethoxy-4-nitroaniline in the Synthesis of High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophoric Potential of 2-Ethoxy-4-nitroaniline

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in industries ranging from textiles to printing.[1] The vibrant world of these dyes is built upon the careful selection of chemical intermediates that dictate the final hue, intensity, and fastness properties of the colorant. Among these, 2-Ethoxy-4-nitroaniline stands out as a crucial azoic diazo component, prized for its ability to produce a range of brilliant yellow, orange, and red shades.[2][3]

The molecular architecture of 2-Ethoxy-4-nitroaniline, featuring a primary aromatic amine group essential for diazotization, an electron-withdrawing nitro group (-NO₂), and an electron-donating ethoxy group (-OC₂H₅), provides a unique electronic profile. This substitution pattern significantly influences the stability and reactivity of the corresponding diazonium salt and ultimately defines the spectral properties of the resulting azo dye.

This guide provides an in-depth exploration of the application of 2-Ethoxy-4-nitroaniline in azo dye synthesis. It covers the fundamental chemical principles, provides a detailed and validated experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis for researchers, scientists, and professionals in drug development and materials science.

The Chemistry of Azo Dye Formation: A Two-Stage Process

The synthesis of an azo dye from 2-Ethoxy-4-nitroaniline is a classic example of electrophilic aromatic substitution, executed in two primary stages: Diazotization and Azo Coupling .[1][4]

2.1 Stage 1: Diazotization Diazotization is the process of converting the primary amino group (-NH₂) of 2-Ethoxy-4-nitroaniline into a highly reactive diazonium salt (-N₂⁺Cl⁻).[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

The reaction is highly temperature-sensitive. It must be conducted at low temperatures (0–5°C) to prevent the unstable diazonium salt from decomposing and reacting with water to form a phenol, which would result in unwanted byproducts and reduced yield.[1][2][6] The electron-withdrawing nitro group on the aromatic ring helps to stabilize the diazonium salt, making 2-Ethoxy-4-nitroaniline a reliable diazo component.

2.2 Stage 2: Azo Coupling The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich aromatic compound, known as the coupling component.[1][7] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[1]

The choice of the coupling component is critical as it determines the final color of the dye. Common coupling components include phenols, naphthols, and aromatic amines. The reaction's pH is a crucial control parameter:

  • Phenolic Coupling Components (e.g., β-Naphthol): The reaction is carried out in a mild alkaline medium (pH 8-10). The basic conditions deprotonate the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack.[8]

  • Aromatic Amine Coupling Components (e.g., N,N-diethylaniline): The reaction is performed in a slightly acidic medium (pH 4-6) to prevent the diazonium salt from converting to a non-reactive diazotate and to ensure the amine coupling component remains sufficiently nucleophilic.[3]

Visualizing the Synthesis Workflow

The overall process can be visualized as a sequential workflow, from the starting intermediate to the final purified dye.

G cluster_prep Preparation cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling cluster_purification Purification A 2-Ethoxy-4-nitroaniline B Acidic Suspension (HCl) A->B D Diazonium Salt Formation B->D C Sodium Nitrite Solution C->D F Azo Dye Precipitation D->F E Coupling Component Solution (e.g., N,N-diethylaniline) E->F G Vacuum Filtration F->G H Washing G->H I Drying H->I J Final Azo Dye I->J

Caption: Experimental workflow for azo dye synthesis.

The core chemical transformation is illustrated below, showing the reaction of the 2-Ethoxy-4-nitroaniline-derived diazonium salt with an N,N-diethylaniline coupling component.

Sources

analytical methods for 2-Ethoxy-4-nitroaniline detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Determination of 2-Ethoxy-4-nitroaniline

Abstract

This comprehensive application guide provides detailed methodologies for the quantitative and qualitative analysis of 2-Ethoxy-4-nitroaniline, a key intermediate in various manufacturing processes. Recognizing the need for robust and reliable analytical techniques in research, quality control, and safety assessment, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section is crafted to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, empowering researchers, scientists, and drug development professionals to implement and adapt these methods effectively. This guide emphasizes self-validating protocols, ensuring data integrity and reproducibility, and is grounded in authoritative references to support all technical claims.

Introduction: The Analytical Imperative for 2-Ethoxy-4-nitroaniline

2-Ethoxy-4-nitroaniline (C₈H₁₀N₂O₃, MW: 182.18 g/mol ) is an aromatic amine derivative used as an intermediate in the synthesis of azo dyes and pigments.[1] Like other nitroaniline compounds, its presence as an impurity or environmental contaminant necessitates sensitive and selective detection methods.[2] Aniline and its derivatives are often toxic and are considered potential carcinogens, making their monitoring in pharmaceutical production and environmental samples a critical concern.[2][3]

The selection of an appropriate analytical method is a pivotal decision, directly impacting the accuracy, sensitivity, and validity of results.[4] This guide is designed to navigate this selection process by providing a comparative analysis of the most effective techniques, supported by detailed, field-proven protocols.

General Analytical Workflow

A systematic approach is fundamental to achieving reliable analytical outcomes. The process, from sample acquisition to final report generation, involves several critical stages. Each stage must be executed with precision to ensure the integrity of the final data.

Analytical_Workflow cluster_prep Phase 1: Sample Handling & Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (e.g., Dissolution, Extraction, Dilution) Sample_Receipt->Sample_Prep Method_Setup Instrument Method Setup Sample_Prep->Method_Setup Standard_Prep Standard & QC Preparation Sys_Suitability System Suitability Test (SST) Method_Setup->Sys_Suitability Sequence_Run Analytical Sequence Run (Blanks, Standards, QCs, Samples) Sys_Suitability->Sequence_Run If Pass Data_Acquisition Data Acquisition & Integration Sequence_Run->Data_Acquisition Quantification Quantification & Review Data_Acquisition->Quantification Report Final Report Generation Quantification->Report HPLC_Workflow Prep 1. Preparation - Mobile Phase - Standards - Samples Equilibrate 2. System Equilibration Run mobile phase until baseline is stable Prep->Equilibrate SST 3. System Suitability Test (SST) Inject standard (n=5) Check RSD, Tailing Factor Equilibrate->SST Calibrate 4. Calibration Curve Inject blank and standards (e.g., 1-100 µg/mL) SST->Calibrate Pass Analyze 5. Sample Analysis Inject QC and unknown samples Calibrate->Analyze Process 6. Data Processing Integrate peaks, generate calibration curve, calculate sample concentrations Analyze->Process

Sources

Application Notes and Protocols: Diazotization of 2-Ethoxy-4-nitroaniline for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the diazotization of 2-ethoxy-4-nitroaniline and its subsequent use in the synthesis of azo dyes. Azo dyes, characterized by the presence of an azo group (–N=N–), are a cornerstone of the synthetic colorant industry, accounting for over 60% of all dyes used globally.[1] Their synthesis is a classic example of electrophilic aromatic substitution, involving a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1][2] This application note delves into the mechanistic underpinnings of these reactions, offers detailed, field-proven protocols, and emphasizes critical safety considerations for handling the involved reagents and intermediates. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible methodology for the synthesis of azo compounds.

Introduction: The Chemistry of Azo Dye Synthesis

The vibrant colors of azo dyes are a direct result of the extended conjugated system created by the azo linkage between aromatic rings.[1][3] The synthesis of these dyes is elegantly modular, allowing for a vast array of colors to be produced by varying the starting aromatic amine (the diazo component) and the coupling agent.[4]

The overall process can be summarized in two key stages:

  • Diazotization: A primary aromatic amine, in this case, 2-ethoxy-4-nitroaniline, is converted into a highly reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] The reaction is critically temperature-dependent and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][7][8]

  • Azo Coupling: The resulting electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[2][9] This electrophilic aromatic substitution reaction forms the characteristic azo bond and yields the final dye molecule.[3] The pH of the reaction medium is a crucial parameter in this step, influencing the reactivity of the coupling agent.[2][9]

The choice of 2-ethoxy-4-nitroaniline as the diazo component is strategic. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the aniline ring influences the electronic properties and, consequently, the color of the final dye.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

The Diazotization of 2-Ethoxy-4-nitroaniline

The diazotization process involves several key steps, initiated by the formation of the reactive electrophile, the nitrosonium ion (NO⁺).[1]

  • Formation of Nitrous Acid: In the acidic medium, sodium nitrite reacts with hydrochloric acid to generate nitrous acid.

    NaNO₂ + HCl → HNO₂ + NaCl

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess mineral acid, followed by the loss of a water molecule to form the nitrosonium ion.[10]

    HNO₂ + H⁺ ⇌ H₂O⁺–N=O → H₂O + NO⁺

  • Electrophilic Attack: The nucleophilic nitrogen atom of the 2-ethoxy-4-nitroaniline attacks the electrophilic nitrosonium ion.[1]

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 2-ethoxy-4-nitrophenyldiazonium ion.[1][6] The resonance stability of the aryldiazonium ion is a key reason for its utility in synthesis, in contrast to the highly unstable aliphatic diazonium salts.[11]

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Reaction with Amine NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Amine 2-Ethoxy-4-nitroaniline N_Nitrosamine N-Nitrosamine intermediate Amine->N_Nitrosamine + NO⁺ Diazonium_Ion 2-Ethoxy-4-nitrophenyldiazonium ion N_Nitrosamine->Diazonium_Ion Proton transfers, -H₂O

The Azo Coupling Reaction

The diazonium ion, although relatively stable at low temperatures, is a weak electrophile.[1] Therefore, it requires a highly activated aromatic ring for the coupling reaction to proceed efficiently. Phenols and anilines are common choices for coupling partners.

The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group (e.g., -OH or -NH₂), unless this position is blocked.[2][3][9] The pH of the solution is critical:

  • For phenols: The coupling is typically carried out in mildly alkaline conditions (pH > 7.5).[9] This deprotonates the phenol to the more strongly activating phenoxide ion.

  • For anilines: The coupling is generally performed in mildly acidic conditions (pH < 6).[9] This ensures that there is a sufficient concentration of the free amine, which is the reactive species, rather than its protonated and deactivated ammonium form.

Azo_Coupling_Workflow Start Start: Synthesized Diazonium Salt Solution Mix Slowly add Diazonium Salt Solution to Coupling Partner Solution (Maintain 0-5 °C) Start->Mix Coupling_Partner Prepare Coupling Partner Solution (e.g., β-Naphthol in NaOH) Coupling_Partner->Mix Stir Stir for 30-60 minutes Mix->Stir Precipitate Formation of Azo Dye Precipitate Stir->Precipitate Isolate Isolate the Dye (Vacuum Filtration) Precipitate->Isolate Wash Wash with Cold Water Isolate->Wash Dry Dry the Azo Dye Product Wash->Dry End End: Purified Azo Dye Dry->End

Safety Precautions: A Self-Validating System

The synthesis of azo dyes involves hazardous materials and potentially explosive intermediates. A strict adherence to safety protocols is non-negotiable.

Core Safety Directives:

  • Diazonium Salt Instability: Aryldiazonium salts are thermally unstable and can be sensitive to friction and shock, especially when dry.[7][12] Never isolate the diazonium salt in its solid form unless absolutely necessary and with appropriate safety measures. [7][8] They are almost always prepared in situ and used immediately in solution.[11][13]

  • Sodium Nitrite Toxicity: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[14] Avoid contact with skin and eyes, and prevent the generation of dust.[15] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Acid Handling: Concentrated acids are corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Temperature Control: The diazotization reaction is exothermic. Maintaining the temperature between 0 and 5 °C is critical to prevent the decomposition of the diazonium salt, which can lead to the release of nitrogen gas and potentially uncontrolled side reactions.[7][8]

  • Excess Nitrous Acid: After the diazotization is complete, it is crucial to check for and neutralize any excess nitrous acid. This can be done using a starch-iodide paper test (a blue-black color indicates the presence of nitrous acid) and quenching with a small amount of urea or sulfamic acid.[7][8]

Detailed Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Ethoxy-4-nitroaniline182.181.82 g10.0
Concentrated HCl (37%)36.465.0 mL~60
Sodium Nitrite (NaNO₂)69.000.76 g11.0
β-Naphthol144.171.44 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Urea (for quenching)60.06~0.1 g-
Distilled Water18.02As needed-
Ice-As needed-
Protocol 1: Diazotization of 2-Ethoxy-4-nitroaniline
  • Preparation of the Amine Salt Suspension: In a 100 mL beaker, combine 1.82 g (10.0 mmol) of 2-ethoxy-4-nitroaniline with 20 mL of water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is essential to maintain this temperature throughout the addition of sodium nitrite.[17]

  • Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 10-15 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[7][8]

  • Completion and Testing: After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes. The initial suspension should dissolve, yielding a clear, yellowish solution of the diazonium salt. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. If the paper turns blue-black, add a small amount of urea to quench the excess nitrous acid until the test is negative.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[1][13]

Protocol 2: Synthesis of an Azo Dye (Coupling with β-Naphthol)
  • Preparation of the Coupling Agent Solution: In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of β-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in an ice bath to below 5 °C.

  • Azo Coupling Reaction: While maintaining vigorous stirring, slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution.

  • Dye Formation: A brightly colored precipitate (typically red or orange) of the azo dye should form immediately.

  • Reaction Completion: Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification:

    • Collect the solid dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

    • Allow the product to air-dry or dry it in a desiccator.

  • Characterization: The final product can be characterized by its melting point, and spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy. The yield should be calculated based on the limiting reagent (2-ethoxy-4-nitroaniline).

Conclusion

The diazotization of 2-ethoxy-4-nitroaniline and its subsequent coupling reaction represent a versatile and powerful method for the synthesis of azo dyes. The protocols detailed in this application note, when combined with a rigorous adherence to safety precautions, provide a reliable framework for the successful synthesis and investigation of these important compounds. The causality behind each experimental choice, from the strict temperature control to the pH management during coupling, is rooted in the fundamental principles of reaction kinetics and intermediate stability. This knowledge empowers researchers to not only reproduce these results but also to intelligently adapt these methods for the synthesis of novel azo dyes with tailored properties for a wide range of applications.

References

  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1442. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Manuscript accepted for publication. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • Filimonov, V. D., et al. (2008). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: sodium nitrite. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Nitrite Safety Guide. Retrieved from [Link]

  • Mingshuo. (2024, May 17). When using sodium nitrite, the following precautions should be taken to ensure safety. Retrieved from [Link]

  • Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(1), 104-123. Retrieved from [Link]

  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 33: Arene Diazonium Ion Reactions. Retrieved from [Link]

  • Unknown. (2020, March 29). Diazonium Salts. Retrieved from [Link]

  • Britton, J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 23). Lec4 - Diazotization Reactions [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. Retrieved from [Link]

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Application Notes & Protocols: The Role of 2-Ethoxy-4-nitroaniline in Organic Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Organic pigments are fundamental to the coloration of a vast array of materials, from industrial coatings and printing inks to plastics and textiles. Within the diverse chemistry of synthetic colorants, monoazo pigments represent a significant and commercially important class, renowned for their bright colors, good tinctorial strength, and cost-effectiveness. The synthesis of these pigments is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.

2-Ethoxy-4-nitroaniline is a key aromatic amine that serves as a diazo component in the manufacturing of high-performance azo pigments. Its specific molecular structure is critical to the final properties of the pigment, influencing its color, lightfastness, and chemical resistance. The presence of an electron-withdrawing nitro group (NO₂) and an electron-donating ethoxy group (OC₂H₅) on the aniline ring allows for precise tuning of the electronic properties of the intermediate diazonium salt, which in turn dictates the final pigment's characteristics. These application notes provide a detailed technical guide for researchers and chemists on the utilization of 2-Ethoxy-4-nitroaniline in the synthesis of organic pigments, complete with validated protocols and scientific rationale.

Physicochemical Properties and Safety

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

Compound Data
PropertyValueSource
Chemical Name 2-Ethoxy-4-nitroaniline-
CAS Number 16383-89-4
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Typically a crystalline solid-
Melting Point 111-113 °C

Note: The user is referencing 2-Ethoxy-4-nitroaniline, however, search results frequently return data for its isomer, 4-Ethoxy-2-nitroaniline (CAS 616-86-4). Properties are similar, but the correct CAS number for the specified compound is 16383-89-4. Data for the isomer is used as a close proxy where specific data for 2-Ethoxy-4-nitroaniline is unavailable.

Safety and Handling
  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and eye irritation.[2] May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2]

    • Avoid inhalation of dust. Use a dust mask if necessary.

    • Wash hands thoroughly after handling.

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[2]

The Chemistry of Azo Pigment Formation

The synthesis of an azo pigment from 2-Ethoxy-4-nitroaniline is a classic example of electrophilic aromatic substitution, proceeding through a highly reactive diazonium salt intermediate.

The Role of 2-Ethoxy-4-nitroaniline as a Diazo Component

2-Ethoxy-4-nitroaniline is an excellent diazo component for several reasons:

  • The primary aromatic amine group (-NH₂) is readily converted into a diazonium group (-N₂⁺).

  • The strong electron-withdrawing nitro group (-NO₂) at the para-position significantly increases the electrophilicity of the resulting diazonium salt. This makes the salt highly reactive and facilitates a rapid coupling reaction with the nucleophilic coupling partner.

  • The electron-donating ethoxy group (-OC₂H₅) at the ortho-position helps to modulate the final color of the pigment, often causing a bathochromic (deepening of color) shift compared to unsubstituted analogs. It also influences the pigment's solubility and affinity for various media.[6]

The Two-Step Synthesis Pathway

The overall process can be visualized as a sequential reaction leading from the amine to the final pigment.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_intermediate Intermediate & Final Product Amine 2-Ethoxy-4-nitroaniline Diazotization Step 1: Diazotization (0-5 °C) Amine->Diazotization Acid HCl / H₂SO₄ Acid->Diazotization Nitrite NaNO₂ Nitrite->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Step 2: Azo Coupling Pigment Azo Pigment Coupling->Pigment Diazonium->Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Coupling G start Start suspend Suspend 2-Ethoxy-4-nitroaniline (1.0 eq) in 3M HCl start->suspend cool Cool suspension to 0-5 °C in an ice-salt bath with stirring suspend->cool prepare_nitrite Prepare cold aqueous solution of NaNO₂ (1.05 eq) cool->prepare_nitrite add_nitrite Add NaNO₂ solution dropwise maintaining temperature < 5 °C prepare_nitrite->add_nitrite stir Stir for 30-60 minutes post-addition at 0-5 °C add_nitrite->stir check Check for excess nitrous acid (Starch-Iodide paper turns blue-black) stir->check destroy_excess Optional: Add sulfamic acid to quench excess NaNO₂ check->destroy_excess Positive end Diazonium salt solution ready (Use immediately) check->end Negative (Add more NaNO₂) destroy_excess->end

Caption: Step-by-step diazotization workflow.

Methodology:

  • In a 250 mL beaker, create a suspension of 2-Ethoxy-4-nitroaniline (1.0 molar equivalent) in 3M hydrochloric acid. Use approximately 2.5-3.0 molar equivalents of HCl.

  • Cool the suspension to between 0 °C and 5 °C using an ice-salt bath, with continuous magnetic stirring. The amine salt may precipitate, which is acceptable. [7]3. In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 molar equivalents) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. Crucially, the temperature must be maintained below 5 °C to prevent decomposition of the diazonium salt. [6][8]5. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Confirm the presence of excess nitrous acid (indicating complete diazotization) by spotting the solution onto starch-iodide paper. An immediate blue-black color confirms completion. [6][8]7. The resulting clear, cold diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.

Causality and Insights:

  • Why 0-5 °C? Aromatic diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas and forming unwanted phenolic byproducts, which reduces yield and purity.

  • Why excess acid? The excess acid maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted primary amine. It also ensures the complete generation of the reactive nitrosating agent, nitrous acid (HNO₂), from sodium nitrite. [9][10]

Protocol 2: Synthesis of C.I. Pigment Red 112 (A Representative Pigment)

This protocol describes the coupling of the diazonium salt with 3-hydroxy-N-(o-tolyl)-2-naphthamide (Naphthol AS-D), a common coupling component, to produce C.I. Pigment Red 112. [11][12] Methodology:

  • In a separate 500 mL beaker, dissolve the coupling component, 3-hydroxy-N-(o-tolyl)-2-naphthamide (1.0 molar equivalent), in an aqueous solution of sodium hydroxide (1M NaOH) with warming. This forms the soluble sodium salt.

  • Cool the coupling component solution to 10-15 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold coupling component solution over approximately one hour. [13]4. A vibrant red precipitate of the azo pigment will form immediately.

  • Control the pH of the reaction mixture during the addition, maintaining it in the slightly acidic to neutral range (pH 4.5-6.0) by adding sodium acetate or a dilute sodium hydroxide solution as needed.

  • After the addition is complete, stir the pigment slurry for an additional 1-2 hours.

  • Heat the slurry to 90-95 °C and hold for 30 minutes to promote pigment crystallization and achieve the desired particle size and morphology. [13]8. Allow the slurry to cool, then collect the pigment by vacuum filtration.

  • Wash the filter cake extensively with deionized water until the filtrate is colorless and neutral.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

Causality and Insights:

  • Why dissolve the Naphthol in NaOH? Naphthol derivatives are phenolic and thus acidic. Dissolving them in a base deprotonates the hydroxyl group to form a highly reactive phenoxide ion, which is a powerful nucleophile required for the coupling reaction. [14]* Why pH control? The azo coupling reaction is highly pH-dependent. If the solution is too acidic, the concentration of the reactive phenoxide ion is too low. If it is too basic, the diazonium salt can convert to a non-reactive diazotate species. A slightly acidic to neutral pH provides the optimal balance for a rapid and efficient reaction.

Caption: Chemical reaction for the synthesis of a red pigment. (Note: Image placeholders represent chemical structures. The diazonium salt structure is inferred from the starting amine.)

Characterization and Performance Data

The synthesized pigment should be characterized to confirm its identity and evaluate its performance properties.

Analytical Characterization
  • UV-Visible Spectroscopy: The pigment, dissolved in a suitable solvent like DMF or NMP, will exhibit a characteristic maximum absorption wavelength (λmax) in the visible region (typically 450-550 nm for red pigments), which is indicative of its color. [15][16]* FT-IR Spectroscopy: The FT-IR spectrum can confirm the synthesis. Key peaks to identify include the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹), the presence of the azo group (-N=N-) stretching vibration (around 1400-1450 cm⁻¹), and the amide C=O stretch from the naphthol component. [17][18]

Typical Performance Properties

The following table summarizes the expected performance of a pigment like C.I. Pigment Red 112, derived from 2-Ethoxy-4-nitroaniline chemistry.

PropertyTypical ResultTest Method
Color Hue Bright, Neutral RedVisual
Light Fastness (Full Shade) 7-8 (Excellent)ISO 105-B02
Heat Resistance ~180 °C-
Solvent Resistance Good to ExcellentISO 2836

Data is representative for this class of pigments. [12]

Applications

Azo pigments derived from 2-Ethoxy-4-nitroaniline are valued for their brilliant shades and good fastness properties. Their primary applications include:

  • Printing Inks: Used in various printing processes due to high color strength and good dispersibility. [12][19]* Paints & Coatings: Suitable for automotive and industrial paints where good lightfastness is required. [12]* Plastics: Used for coloring a wide range of plastics and polymers.

Conclusion

2-Ethoxy-4-nitroaniline is a versatile and valuable intermediate in the organic pigment industry. Its unique electronic structure, featuring both electron-donating and electron-withdrawing groups, allows for the synthesis of high-performance monoazo pigments with bright, strong colors and robust fastness properties. The well-established chemistry of diazotization and azo coupling, when performed under carefully controlled conditions as outlined in these protocols, provides a reliable pathway to a range of valuable colorants for diverse industrial applications.

References

  • Google Patents. Preparation method for C.I.112 pigment red FGR.
  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]

  • Google Patents.
  • Google Patents.
  • Science World Journal. Spectrophotometric and Infra-Red Analyses of Azo Reactive Dyes. [Link]

  • Google Patents. C.I. Pigment Red 112 with improved dispersion.
  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye. [Link]

  • Bulgarian Chemical Communications. Non-destructive FT-IR analysis of mono azo dyes. [Link]

  • CPAchem. Safety data sheet: 2-Methoxy-4-nitroaniline. [Link]

  • YouTube. Lec4 - Diazotization Reactions. [Link]

  • Zeya Chemicals. Pigment Red 112-Corimax Red FGR. [Link]

  • ResearchGate. Synthesis of some azo compounds through coupling reactions and their biological evaluation. [Link]

  • Semantic Scholar. Non-destructive FTIR analysis of mono azo dyes. [Link]

  • OSTI.GOV. Synthesis and spectral study of new azo dye and its iron complexes derived from 2-naphthol and 2-amino-3-hydroxypyridine. [Link]

  • Carl Roth. Safety Data Sheet: 4-Nitroaniline. [Link]

  • PubChem. Pigment Red 112. [Link]

  • ResearchGate. The diazotization process. [Link]

  • Google Patents. Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide.
  • ScienceDirect. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. [Link]

  • SIELC Technologies. 4-Ethoxy-2-nitroaniline. [Link]

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Application Notes and Experimental Protocols for the Use of 2-Ethoxy-4-nitroaniline in Textile Dyeing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-4-nitroaniline is an aromatic amine characterized by the presence of an ethoxy and a nitro group on the aniline backbone.[1][2] These functional groups, particularly the nitro group, impart chromophoric properties to the molecule, making it a candidate for use as a dye.[3] Due to its low water solubility and non-ionic nature, 2-Ethoxy-4-nitroaniline is classified as a disperse dye, which is the primary class of dyes used for coloring hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[3][4][5] This document provides a comprehensive guide for researchers and scientists on the experimental protocol for applying 2-Ethoxy-4-nitroaniline to textile substrates, specifically polyester, using a high-temperature exhaust dyeing method. The protocols outlined below are based on established principles of disperse dyeing and the known chemical properties of nitroaniline derivatives.

Chemical and Physical Properties of 2-Ethoxy-4-nitroaniline

A thorough understanding of the physicochemical properties of 2-Ethoxy-4-nitroaniline is crucial for its effective application in textile dyeing.

PropertyValueSource
CAS Number 616-86-4[1][6][7]
Molecular Formula C8H10N2O3[1][2][6]
Molecular Weight 182.18 g/mol [6][7]
Appearance Red to rust-brown crystalline powder[6][8][9]
Melting Point 111-113 °C[1][6][7][8]
Solubility Sparingly soluble in water[1]

Safety Precautions and Handling

2-Ethoxy-4-nitroaniline is a hazardous substance and must be handled with appropriate safety measures.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][10] It can cause skin, eye, and respiratory tract irritation.[10]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, gloves, and a lab coat.[10][11] When handling the powder, use a respirator or work in a well-ventilated fume hood to avoid inhalation.[10][11]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10][11] For skin contact, wash off with soap and plenty of water.[10][11] If inhaled, move to fresh air.[10][11] If swallowed, wash out the mouth with water.[10] Seek medical attention in all cases of exposure.[10][11]

  • Disposal: Dispose of waste materials according to local, regional, and national regulations.[11][12]

Principle of Disperse Dyeing

The application of 2-Ethoxy-4-nitroaniline to hydrophobic fibers like polyester follows the principles of disperse dyeing. The process can be conceptualized in the following stages:

  • Dispersion: The dye, being sparingly soluble in water, is finely ground and dispersed in the dyebath with the aid of dispersing agents. This creates a stable aqueous dispersion of dye particles.[4][5]

  • Adsorption: The dispersed dye molecules are adsorbed onto the surface of the fiber.[4]

  • Diffusion: At high temperatures (typically above 100°C), the molecular structure of the polyester fiber swells, allowing the small dye molecules to diffuse from the fiber surface into the amorphous regions of the polymer matrix.[4][13]

  • Fixation: Once inside the fiber, the dye molecules are held in place by non-ionic forces, such as van der Waals forces and hydrogen bonds, resulting in a colored fiber with good fastness properties.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the application and characterization of 2-Ethoxy-4-nitroaniline as a textile dye.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_char Characterization Dye_Dispersion Dye Dispersion Preparation Dye_Bath_Prep Dye Bath Preparation Dye_Dispersion->Dye_Bath_Prep Fabric_Scouring Fabric Scouring Dyeing High-Temperature Dyeing Fabric_Scouring->Dyeing Dye_Bath_Prep->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Final_Rinse Final Rinse & Dry Reduction_Clearing->Final_Rinse Color_Measurement Color Measurement (Spectrophotometry) Final_Rinse->Color_Measurement Fastness_Testing Fastness Testing (Wash, Light, Rub) Final_Rinse->Fastness_Testing

Caption: Experimental workflow for textile dyeing and characterization.

Detailed Experimental Protocols

Protocol 1: Preparation of Dye Dispersion

Rationale: Due to its low water solubility, 2-Ethoxy-4-nitroaniline must be converted into a fine, stable dispersion to ensure even application. A dispersing agent is used to prevent the aggregation of dye particles.

Materials:

  • 2-Ethoxy-4-nitroaniline powder

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product)

  • Deionized water

  • Mortar and pestle or a laboratory bead mill

Procedure:

  • Weigh the required amount of 2-Ethoxy-4-nitroaniline.

  • Add the dispersing agent at a 1:1 or 2:1 ratio (dispersing agent to dye).

  • Add a small amount of deionized water to form a paste.

  • Grind the paste thoroughly using a mortar and pestle for at least 15-20 minutes to reduce the particle size. For optimal results, a laboratory bead mill is recommended.

  • Gradually add more deionized water while stirring to create a stock solution of the dye dispersion (e.g., 10 g/L).

Protocol 2: High-Temperature Exhaust Dyeing of Polyester Fabric

Rationale: This protocol describes the application of the dye to polyester fabric using a high-temperature, high-pressure (HTHP) laboratory dyeing machine. The high temperature is necessary to swell the polyester fibers and facilitate dye diffusion.[4][13] A slightly acidic pH (4.5-5.5) is maintained to ensure the stability of the disperse dye and the polyester fiber.[13]

Materials:

  • Scoured polyester fabric

  • Prepared 2-Ethoxy-4-nitroaniline dispersion

  • Dispersing agent (e.g., 1 g/L)

  • Acetic acid (to adjust pH)

  • Deionized water

  • HTHP laboratory dyeing machine

Procedure:

  • Set up the HTHP dyeing machine.

  • Prepare the dyebath. For a 1% depth of shade on a 10-gram fabric sample, you will need 0.1g of dye. Add the required amount of dye dispersion, dispersing agent (e.g., 1 g/L), and water to achieve a liquor ratio of 10:1 (i.e., 100 mL of water for a 10-gram fabric sample).

  • Adjust the pH of the dyebath to 4.5-5.5 using a few drops of dilute acetic acid.[3]

  • Introduce the scoured polyester fabric into the dyebath at room temperature.

  • Seal the dyeing vessel and begin the heating program. Raise the temperature of the dyebath to 130°C at a rate of 2°C per minute.[3]

  • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[3]

  • Cool the dyebath down to 70°C at a rate of 3°C per minute.[3]

  • Drain the dyebath and rinse the fabric with hot water.

dyeing_process Start Start: Dyebath at RT Fabric Introduced Heating Heat to 130°C @ 2°C/min Start->Heating Dyeing Hold at 130°C for 60 min Heating->Dyeing Cooling Cool to 70°C @ 3°C/min Dyeing->Cooling End End: Drain & Rinse Cooling->End

Caption: High-temperature dyeing cycle for polyester.

Protocol 3: Reduction Clearing (Post-Treatment)

Rationale: After dyeing, some dye particles may remain loosely attached to the fiber surface. Reduction clearing is a crucial step to remove this surface dye, which improves the final colorfastness properties of the dyed fabric.[3]

Materials:

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (alkali)

  • Non-ionic detergent

  • Deionized water

Procedure:

  • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70-80°C.[3]

  • Immerse the dyed fabric in this clearing bath for 15-20 minutes.[3]

  • Rinse the fabric thoroughly, first with hot water and then with cold water, to remove all residual chemicals.

  • Neutralize the fabric with a dilute acetic acid solution if necessary.

  • Dry the dyed fabric in an oven or by air drying.

Characterization of the Dyed Fabric

After dyeing and post-treatment, the quality of the dyeing must be assessed.

Color Measurement
  • UV-Vis Spectrophotometry: The absorption maximum (λmax) of the dye can be determined. For nitroaniline derivatives, this is typically in the yellow to red range.[3]

  • Color Strength (K/S Value): A reflectance spectrophotometer can be used to measure the color strength of the dyed fabric. The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

Fastness Properties

The resistance of the dye to various external agents should be evaluated using standardized test methods.

Fastness PropertyStandard Test MethodDescription
Light Fastness ISO 105-B02Assesses the resistance of the color to fading upon exposure to a standardized light source.
Wash Fastness ISO 105-C06Evaluates color change and staining of adjacent fabrics during a simulated washing process.
Rubbing Fastness ISO 105-X12Measures the resistance of the color to rubbing off onto other surfaces, tested under both dry and wet conditions.

Expected Results

Based on the chemical structure of 2-Ethoxy-4-nitroaniline, it is anticipated to produce a yellow to orange-red shade on polyester fabric. The fastness properties are expected to be moderate to good, typical for small to medium-sized disperse dye molecules. A research study on a similar p-nitroaniline-based reactive dye reported good to excellent wash, heat, and light fastness.[14][15]

References

  • The Dyeing Process of Disperse Dyes. (2020). Textile Study Center. [Link]

  • Disperse dyeing. (n.d.). KC Groups. [Link]

  • Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. (2015). George Weil. [Link]

  • Dip Dyeing Disperse Transfer Dyes. (2022). Colourcraft Colours & Adhesives Ltd. [Link]

  • What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. (n.d.). Colourinn. [Link]

  • 2-Methoxy-4-nitroaniline. (n.d.). Solubility of Things. [Link]

  • Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment (IRME), 4(1), 12-20. [Link]

  • 2-Methoxy-4-nitroaniline. (n.d.). Wikipedia. [Link]

  • Madu, A. N., et al. (2025). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. ResearchGate. [Link]

  • Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. (n.d.). Cole-Parmer. [Link]

  • Al-Qadri, L., et al. (2021). Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. Heliyon, 7(6), e07271. [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2022). MDPI. [Link]

  • 4-Ethoxy-2-nitroaniline. (n.d.). PubChem. [Link]

  • Safety data sheet: 2-Methoxy-4-nitroaniline. (2023). CPAchem. [Link]

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The Strategic Utility of 2-Ethoxy-4-nitroaniline in the Synthesis of Benzimidazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 2-Ethoxy-4-nitroaniline

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2-Ethoxy-4-nitroaniline, a readily available substituted aniline, presents itself as a strategic precursor for the construction of a variety of heterocyclic scaffolds, most notably the benzimidazole core. The intrinsic functionalities of 2-ethoxy-4-nitroaniline—a nucleophilic amino group, an electron-withdrawing nitro group ortho to it, and a para-ethoxy substituent—offer a versatile platform for a sequence of chemical transformations. The electron-withdrawing nature of the nitro group is pivotal, as its subsequent reduction to an amine is a key step in the formation of the benzimidazole ring system. The ethoxy group, on the other hand, can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API), potentially enhancing its lipophilicity and metabolic stability. This guide provides an in-depth exploration of the application of 2-ethoxy-4-nitroaniline as a precursor for pharmaceutical compounds, with a focus on the synthesis of a representative benzimidazole-based anthelmintic agent.

Core Synthetic Strategy: From Nitroaniline to a Bioactive Benzimidazole

The primary synthetic pathway leveraging 2-ethoxy-4-nitroaniline for the synthesis of benzimidazole-based pharmaceuticals involves a two-step sequence:

  • Reductive Cyclization Precursor Synthesis: The cornerstone of this strategy is the chemoselective reduction of the nitro group in 2-ethoxy-4-nitroaniline to an amino group, yielding the corresponding ortho-diamine, 4-ethoxy-1,2-phenylenediamine. This transformation is critical as it sets the stage for the subsequent cyclization reaction. A variety of reducing agents can be employed for this purpose, with the choice often depending on factors such as cost, safety, and functional group tolerance.[1]

  • Benzimidazole Ring Formation: The newly formed 4-ethoxy-1,2-phenylenediamine is then subjected to a cyclization reaction with a suitable one-carbon synthon to construct the imidazole ring fused to the benzene ring. The choice of the cyclizing agent determines the substituent at the 2-position of the benzimidazole core, which is a key determinant of the compound's biological activity.

This strategic approach allows for the modular synthesis of a diverse library of benzimidazole derivatives, making it a powerful tool in drug discovery and development.

Experimental Protocols: Synthesis of a 5-Ethoxy-Benzimidazole Carbamate (An Albendazole Analogue)

The following protocols provide a detailed, step-by-step methodology for the synthesis of a 5-ethoxy-substituted benzimidazole carbamate, an analogue of the widely used anthelmintic drug albendazole. This example illustrates the practical application of 2-ethoxy-4-nitroaniline as a pharmaceutical precursor.

Part 1: Synthesis of 4-Ethoxy-1,2-phenylenediamine (Intermediate)

This protocol details the reduction of the nitro group of 2-ethoxy-4-nitroaniline to an amine, yielding the key intermediate for benzimidazole synthesis.

Reaction Scheme:

Reduction_of_2-Ethoxy-4-nitroaniline 2-Ethoxy-4-nitroaniline 2-Ethoxy-4-nitroaniline 4-Ethoxy-1,2-phenylenediamine 4-Ethoxy-1,2-phenylenediamine 2-Ethoxy-4-nitroaniline->4-Ethoxy-1,2-phenylenediamine Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Reduction of 2-Ethoxy-4-nitroaniline.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Ethoxy-4-nitroaniline182.1818.2 g (0.1 mol)Starting material
Tin(II) chloride dihydrate (SnCl₂)225.6367.7 g (0.3 mol)Reducing agent
Concentrated Hydrochloric Acid (HCl)36.46~100 mLAcidic medium
Sodium hydroxide (NaOH)40.00As requiredFor neutralization
Ethyl acetate-As requiredExtraction solvent
Anhydrous sodium sulfate (Na₂SO₄)142.04As requiredDrying agent

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-ethoxy-4-nitroaniline (18.2 g, 0.1 mol) in 150 mL of ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (67.7 g, 0.3 mol).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (~100 mL) portion-wise. An exothermic reaction will be observed. After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-ethoxy-1,2-phenylenediamine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: Off-white to pale brown solid.

  • Characterization Data (Typical):

    • ¹H NMR (CDCl₃, 400 MHz): δ 6.70-6.60 (m, 3H, Ar-H), 3.95 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.40 (br s, 4H, 2 x NH₂), 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

    • IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1620 (N-H bending), 1230 (C-O stretching).

    • Mass Spectrometry (ESI+): m/z = 153.1 [M+H]⁺.

Part 2: Synthesis of Methyl [5(6)-ethoxy-1H-benzimidazol-2-yl]carbamate (Final Product)

This protocol describes the cyclization of 4-ethoxy-1,2-phenylenediamine to form the benzimidazole ring and subsequent carbamate formation.

Reaction Scheme:

Benzimidazole_Formation cluster_0 Step 1: Cyclization cluster_1 Step 2: Carbamate Formation 4-Ethoxy-1,2-phenylenediamine 4-Ethoxy-1,2-phenylenediamine 2-Amino-5-ethoxybenzimidazole 2-Amino-5-ethoxybenzimidazole 4-Ethoxy-1,2-phenylenediamine->2-Amino-5-ethoxybenzimidazole Cyanogen bromide (BrCN) Methyl [5(6)-ethoxy-1H-benzimidazol-2-yl]carbamate Methyl [5(6)-ethoxy-1H-benzimidazol-2-yl]carbamate 2-Amino-5-ethoxybenzimidazole->Methyl [5(6)-ethoxy-1H-benzimidazol-2-yl]carbamate Methyl chloroformate, Base

Caption: Synthesis of the Benzimidazole Carbamate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-Ethoxy-1,2-phenylenediamine152.1915.2 g (0.1 mol)Intermediate from Part 1
Cyanogen bromide (BrCN)105.9211.6 g (0.11 mol)Cyclizing agent (Highly Toxic!)
Sodium bicarbonate (NaHCO₃)84.01As requiredBase
Methyl chloroformate94.5010.4 g (0.11 mol)For carbamate formation
Pyridine79.10As requiredBase and solvent
Methanol-As requiredRecrystallization solvent

Step-by-Step Protocol:

  • Safety Precaution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Cyclization: Dissolve 4-ethoxy-1,2-phenylenediamine (15.2 g, 0.1 mol) in 200 mL of water. Add sodium bicarbonate (16.8 g, 0.2 mol) to the solution. Cool the mixture in an ice bath and slowly add a solution of cyanogen bromide (11.6 g, 0.11 mol) in 50 mL of water, keeping the temperature below 10 °C. Stir the reaction mixture for 4-6 hours at room temperature.

  • Isolation of 2-Amino-5-ethoxybenzimidazole: Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-5-ethoxybenzimidazole. This intermediate can be used in the next step without further purification.

  • Carbamate Formation: Suspend the crude 2-amino-5-ethoxybenzimidazole in 150 mL of pyridine. Cool the mixture in an ice bath and add methyl chloroformate (10.4 g, 0.11 mol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Pour the reaction mixture into a large volume of ice-water.

  • Product Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and then recrystallize from a mixture of methanol and water to yield the pure product.

Quantitative Data Summary:

CompoundMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)% YieldMelting Point (°C)
4-Ethoxy-1,2-phenylenediamineC₈H₁₂N₂O152.1915.211.4 - 12.275 - 8088 - 90
Methyl [5(6)-ethoxy-1H-benzimidazol-2-yl]carbamateC₁₁H₁₃N₃O₃235.2423.517.6 - 19.875 - 84205 - 207

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized pharmaceutical compound.

Analytical_Workflow Synthesized Compound Synthesized Compound TLC TLC Synthesized Compound->TLC Initial Purity Check Column Chromatography Column Chromatography TLC->Column Chromatography Purification Final Product Final Product Column Chromatography->Final Product Isolation Melting Point Melting Point Final Product->Melting Point Physical Characterization Spectroscopic Analysis Spectroscopic Analysis Final Product->Spectroscopic Analysis ¹H NMR ¹H NMR Spectroscopic Analysis->¹H NMR ¹³C NMR ¹³C NMR Spectroscopic Analysis->¹³C NMR IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry HPLC HPLC Spectroscopic Analysis->HPLC Purity Assessment

Caption: Analytical Workflow for Compound Characterization.

Expected Characterization Data for the Final Product:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H, NH-benzimidazole), 9.5 (br s, 1H, NH-carbamate), 7.3-7.0 (m, 3H, Ar-H), 4.0 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.7 (s, 3H, OCH₃), 1.3 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 158.0 (C=O), 155.0, 142.0, 135.0, 115.0, 110.0, 105.0 (Ar-C), 63.5 (OCH₂CH₃), 52.0 (OCH₃), 15.0 (OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3300 (N-H stretching), 1720 (C=O stretching), 1630 (C=N stretching), 1220 (C-O stretching).

  • Mass Spectrometry (ESI+): m/z = 236.1 [M+H]⁺.

  • HPLC: Purity > 99% (by peak area).

Mechanism of Action and Therapeutic Relevance

Benzimidazole anthelmintics, including the synthesized albendazole analogue, exert their therapeutic effect by targeting the parasite's cellular machinery. The primary mechanism of action involves the binding of the benzimidazole molecule to β-tubulin, a protein subunit of microtubules.[2][3]

Mechanism_of_Action Benzimidazole Drug Benzimidazole Drug β-tubulin β-tubulin Benzimidazole Drug->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Disrupted Microtubule Function Disrupted Microtubule Function Microtubule Polymerization->Disrupted Microtubule Function Leads to Impaired Glucose Uptake Impaired Glucose Uptake Disrupted Microtubule Function->Impaired Glucose Uptake Inhibition of Cell Division Inhibition of Cell Division Disrupted Microtubule Function->Inhibition of Cell Division Parasite Death Parasite Death Impaired Glucose Uptake->Parasite Death Inhibition of Cell Division->Parasite Death

Caption: Mechanism of Action of Benzimidazole Anthelmintics.

This binding event disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite, including:

  • Cell division: Microtubules form the mitotic spindle, which is necessary for chromosome segregation during cell division.[3]

  • Nutrient absorption: Microtubules are involved in the intracellular transport of nutrients absorbed from the host.

  • Maintenance of cell shape and motility.

By disrupting these vital functions, benzimidazoles effectively lead to the death of the parasite. The selective toxicity of these drugs is attributed to their higher affinity for parasite β-tubulin compared to mammalian β-tubulin.[2]

Conclusion

2-Ethoxy-4-nitroaniline is a valuable and versatile precursor in pharmaceutical synthesis. Its well-defined chemical functionalities allow for a straightforward and efficient synthetic route to the benzimidazole scaffold, a privileged structure in medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals on the practical application of this starting material for the synthesis of potent anthelmintic agents. The modularity of the synthetic strategy, coupled with the established biological importance of the benzimidazole core, ensures that 2-ethoxy-4-nitroaniline will continue to be a relevant building block in the quest for new and improved therapeutic agents.

References

  • Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube. Retrieved from [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-Ethoxy-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

2-Ethoxy-4-nitroaniline is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its successful synthesis with high yield and purity is crucial for the efficiency of subsequent reactions. This guide will explore the two primary synthetic routes and provide detailed protocols and troubleshooting advice for each.

Core Synthetic Strategies

There are two principal and reliable methods for the synthesis of 2-ethoxy-4-nitroaniline:

  • Electrophilic Aromatic Substitution: A three-step process involving the nitration of an N-protected 2-ethoxyaniline.

  • Nucleophilic Aromatic Substitution (SNAr): A Williamson ether synthesis variant reacting 2-chloro-4-nitroaniline with an ethoxide source.

Each route has its advantages and challenges, which we will explore in detail.

Route 1: Electrophilic Aromatic Substitution (Nitration Pathway)

This classic three-step approach offers good control over the final product's regiochemistry. The amino group of 2-ethoxyaniline is first protected to prevent oxidation and to control the directing effect during nitration.

Workflow Diagram

Nitration_Pathway Start 2-Ethoxyaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate N-(2-ethoxyphenyl)acetamide Step1->Intermediate Acetic Anhydride Step2 Step 2: Nitration Intermediate->Step2 HNO₃ / H₂SO₄ Nitro_Intermediate N-(2-ethoxy-4-nitrophenyl)acetamide Step2->Nitro_Intermediate Step3 Step 3: Hydrolysis (Deprotection) Nitro_Intermediate->Step3 Acid or Base End 2-Ethoxy-4-nitroaniline Step3->End

Caption: Workflow for the nitration pathway to synthesize 2-Ethoxy-4-nitroaniline.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Ethoxyaniline

  • In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Gently reflux the mixture for 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the N-(2-ethoxyphenyl)acetamide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

  • To a flask containing the dried N-(2-ethoxyphenyl)acetamide (1 equivalent), add concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C with an ice bath.

  • Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, keeping the temperature below 10 °C.[1]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the N-(2-ethoxy-4-nitrophenyl)acetamide.

  • Filter the yellow solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-4-nitrophenyl)acetamide

  • Suspend the N-(2-ethoxy-4-nitrophenyl)acetamide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-15%).[2]

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).[2]

  • Cool the reaction mixture in an ice bath to precipitate the 2-ethoxy-4-nitroaniline.

  • Filter the product, wash with cold water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Troubleshooting and FAQs for the Nitration Pathway

Q1: The yield of my nitration step is low, and I see multiple spots on my TLC.

A1: This is likely due to the formation of positional isomers. The acetamido group is a strong ortho-, para-director, and some ortho-nitrated product may form.

  • Cause: The directing effects of the ethoxy and acetamido groups can lead to a mixture of 2-ethoxy-4-nitro and 2-ethoxy-6-nitro isomers.

  • Solution: Precise temperature control during nitration is critical. Maintaining a low temperature (0-5 °C) favors the formation of the para-isomer. Ensure slow, dropwise addition of the nitrating mixture to avoid localized heating.

Q2: My reaction mixture turned dark brown/black during nitration.

A2: This indicates oxidation of the aniline derivative, a common side reaction if the amino group is not fully protected or if the reaction temperature is too high.

  • Cause: The aniline ring is highly activated and susceptible to oxidation by nitric acid.

  • Solution: Ensure the acetylation in Step 1 went to completion. Use a slight excess of acetic anhydride. During nitration, strictly maintain the temperature below 10 °C.[1]

Q3: Why is the amino group protected before nitration?

A3: There are two main reasons for protecting the amino group:

  • To prevent oxidation: The free amino group is readily oxidized by the strong acids in the nitrating mixture.[3]

  • To control regioselectivity: In a strongly acidic medium, the amino group is protonated to form an anilinium ion, which is a meta-director. Protecting it as an acetamide keeps it as a strong ortho-, para-director, leading to the desired product.[3]

Route 2: Nucleophilic Aromatic Substitution (SNAr Pathway)

This route is a more direct, one-step synthesis that relies on the principles of the Williamson ether synthesis.[4][5][6] An ethoxide ion displaces a halide (typically chloride) from an activated aromatic ring.

Workflow Diagram

SNAr_Pathway Start 2-Chloro-4-nitroaniline + Ethanol Reaction SNAr Reaction Start->Reaction Strong Base (e.g., KOH) Heat End 2-Ethoxy-4-nitroaniline Reaction->End

Caption: Workflow for the SNAr pathway to synthesize 2-Ethoxy-4-nitroaniline.

Detailed Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitroaniline (1 equivalent) and a significant molar excess of ethanol (5-10 equivalents).

  • Add a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to aid solubility.

  • While stirring, add a powdered strong base like potassium hydroxide (1.1 equivalents) portion-wise to the mixture.[7]

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.[7]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove any inorganic salts.

  • Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

Troubleshooting and FAQs for the SNAr Pathway

Q1: My reaction is very slow and gives a low yield.

A1: Several factors can contribute to a slow SNAr reaction:

  • Insufficient Base: Ensure at least one full equivalent of a strong base is used to generate the ethoxide nucleophile.

  • Low Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature to the higher end of the recommended range (around 100 °C).[7]

  • Presence of Water: Water can compete with the ethoxide as a nucleophile, leading to the formation of 2-amino-4-nitrophenol as a byproduct. Use anhydrous ethanol and solvents if possible.[7]

Q2: I'm observing a significant amount of an unknown, less polar impurity in my crude product.

A2: This is likely a di-substituted byproduct where the amino group of one molecule of 2-ethoxy-4-nitroaniline has reacted with another molecule of 2-chloro-4-nitroaniline.

  • Cause: The amino group of the product is also nucleophilic and can compete with the ethoxide.

  • Solution: Using a large excess of ethanol helps to ensure that the concentration of ethoxide is much higher than the concentration of the product, favoring the desired reaction.

Q3: Can I use sodium ethoxide directly instead of generating it in situ?

A3: Yes, using commercially available sodium ethoxide is a viable option. However, it is highly moisture-sensitive. Ensure it is handled under anhydrous conditions to prevent the formation of sodium hydroxide, which could lead to the hydrolysis side product.

Purification of 2-Ethoxy-4-nitroaniline

Regardless of the synthetic route, proper purification is essential to obtain a high-purity product.

MethodDescription
Recrystallization This is the most common and effective method. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product should be dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form pure crystals.
Column Chromatography For removing impurities with similar polarity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Data Summary

ParameterRoute 1 (Nitration)Route 2 (SNAr)
Starting Materials 2-Ethoxyaniline, Acetic Anhydride, Nitric Acid, Sulfuric Acid2-Chloro-4-nitroaniline, Ethanol, Strong Base
Number of Steps 31
Key Advantages Well-established, good control over regioselectivity.More direct, fewer steps.
Common Issues Isomer formation, oxidation, handling of strong acids.Hydrolysis, di-substitution, requires anhydrous conditions.
Typical Yield 70-80% (overall)80-90%

References

  • Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline - Benchchem. (URL not available)
  • Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline - Benchchem. (URL not available)
  • 2-Methoxy-4-nitroaniline synthesis - ChemicalBook. (URL not available)
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson ether synthesis - chemeurope.com. [Link]

  • Application Notes: 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing - Benchchem. (URL not available)
  • Williamson ether synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis. (URL not available)
  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol - ResearchGate. [Link]

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Acetylation followed by nitration and subsequent hydrolysis - Doubtnut. [Link]

  • Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline : r/chemhelp - Reddit. [Link]

  • Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis - Benchchem. (URL not available)
  • Application Notes and Protocols for 2-(2-Hydroxyethoxy)
  • CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google P
  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Link]

  • identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis - Benchchem. (URL not available)
  • Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline - Benchchem. (URL not available)
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Ethoxy-4-nitroaniline. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough analysis of common impurities encountered during this synthetic process. Our goal is to equip you with the expertise to navigate the challenges of this synthesis, ensuring high purity and yield.

Overview of Synthesis and Impurity Profile

The most common and reliable method for synthesizing 2-Ethoxy-4-nitroaniline involves a three-step process starting from 2-ethoxyaniline. This strategy is employed to control the regioselectivity of the nitration reaction and to prevent undesirable side reactions such as oxidation of the aniline.

The three key stages are:

  • Acetylation (Protection): The amino group of 2-ethoxyaniline is protected by reacting it with acetic anhydride to form 2-ethoxyacetanilide. This is a crucial step as the acetamido group is less activating than the amino group, which helps to prevent the formation of di-nitrated products and oxidation.

  • Nitration: The protected intermediate, 2-ethoxyacetanilide, is then nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the ethoxy and acetamido groups primarily favor the introduction of the nitro group at the para position relative to the acetamido group.

  • Hydrolysis (Deprotection): The resulting 2-ethoxy-4-nitroacetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, 2-Ethoxy-4-nitroaniline.

During this synthesis, several impurities can arise, impacting the purity of the final product. Understanding the origin of these impurities is fundamental to troubleshooting and optimizing the reaction.

Common Impurities in 2-Ethoxy-4-nitroaniline Synthesis

Impurity NameStructureProbable Cause
2-Ethoxy-6-nitroaniline Formation of the ortho-isomer during the nitration of 2-ethoxyacetanilide. The acetamido and ethoxy groups are both ortho, para-directing.
2-Ethoxyaniline Incomplete acetylation of the starting material or incomplete nitration of 2-ethoxyacetanilide followed by hydrolysis.
2-Ethoxyacetanilide Incomplete nitration of the protected intermediate.
Di-nitrated byproducts Use of harsh nitrating conditions (e.g., high temperature, excess nitric acid), leading to the introduction of a second nitro group.
Oxidation products -Direct nitration of unprotected 2-ethoxyaniline or harsh reaction conditions can lead to the formation of colored, tarry byproducts.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-Ethoxy-4-nitroaniline in a question-and-answer format.

Q1: My final product is a mixture of isomers, with a significant amount of a byproduct. How can I improve the selectivity for the desired 4-nitro isomer?

A1: The formation of isomeric byproducts, primarily 2-ethoxy-6-nitroaniline, is a common challenge in this synthesis. The acetamido (-NHCOCH₃) and ethoxy (-OCH₂CH₃) groups are both ortho, para-directing. While the para-product is generally favored due to steric hindrance from the ethoxy group, the formation of the ortho-isomer can still be significant.

  • Causality: The directing effects of both substituents on the aromatic ring guide the electrophilic aromatic substitution (nitration).[2] The interplay between their activating strengths and steric hindrance determines the final isomer ratio.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating mixture.[3] Higher temperatures can decrease selectivity and increase the formation of undesired isomers and byproducts.

    • Order of Reagent Addition: Slowly add the nitrating mixture to the solution of 2-ethoxyacetanilide in sulfuric acid. This ensures that the concentration of the nitrating agent is kept low, which can improve selectivity.

    • Purity of Starting Material: Ensure the 2-ethoxyaniline starting material is of high purity and free from other isomers. Any isomeric impurities in the starting material will be carried through the synthesis.

Q2: I am observing unreacted starting material (2-ethoxyaniline or 2-ethoxyacetanilide) in my final product. What could be the cause?

A2: The presence of starting materials in your final product points to an incomplete reaction in one of the steps.

  • Causality: Incomplete acetylation will carry 2-ethoxyaniline through to the final product. Incomplete nitration will leave 2-ethoxyacetanilide, which will be hydrolyzed back to 2-ethoxyaniline in the final step.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the completion of each step. For the acetylation, ensure all the 2-ethoxyaniline has been converted before proceeding. For the nitration, monitor the disappearance of the 2-ethoxyacetanilide spot.

    • Reaction Time and Temperature: Ensure adequate reaction time and appropriate temperatures for each step. The hydrolysis of the nitroacetanilide, for instance, may require reflux to go to completion.[4]

    • Stoichiometry of Reagents: Double-check the molar equivalents of your reagents. An insufficient amount of acetic anhydride in the first step or nitrating agent in the second step will lead to incomplete conversion.

Q3: My crude product is dark and oily, and difficult to purify. What is the reason for this?

A3: A dark, oily crude product is often indicative of the formation of oxidation byproducts and other impurities.[1]

  • Causality: The aniline functional group is susceptible to oxidation, especially under strong acidic and oxidizing conditions of nitration. If the amino group is not fully protected, or if the reaction temperature is too high, oxidation can lead to the formation of colored, polymeric materials.

  • Troubleshooting Steps:

    • Ensure Complete Acetylation: Verify the complete protection of the amino group before nitration. This is the most critical step to prevent oxidation.

    • Strict Temperature Control: As mentioned previously, maintain a low temperature during nitration to minimize side reactions.

    • Purification: While prevention is key, a difficult-to-purify crude product may be cleaned up using column chromatography.

Q4: How can I effectively purify the final product to remove isomeric impurities?

A4: The separation of 2-ethoxy-4-nitroaniline from its 6-nitro isomer can be challenging due to their similar polarities.

  • Troubleshooting Steps:

    • Recrystallization: This is the most common method for purification. The choice of solvent is critical. A solvent system where the desired 4-nitro isomer has lower solubility than the 6-nitro isomer at low temperatures is ideal. Ethanol or a mixture of ethanol and water is often a good starting point.[4] Fractional crystallization may be necessary.

    • Column Chromatography: For high-purity requirements, column chromatography on silica gel is an effective method. A solvent system of ethyl acetate and hexane, with a gradual increase in polarity, can be used to separate the isomers.[5][6] Monitor the fractions by TLC to identify and combine the pure product.

Detailed Experimental Protocols

Step 1: Acetylation of 2-Ethoxyaniline
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxyaniline (1 equivalent).

  • Add glacial acetic acid (approximately 3-4 volumes relative to the aniline).

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (around 115-120 °C) and maintain for 2 hours.

  • Monitor the reaction by TLC until all the 2-ethoxyaniline is consumed.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • Collect the precipitated 2-ethoxyacetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Ethoxyacetanilide
  • In a beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (approximately 3-4 volumes) while keeping the temperature below 10 °C in an ice bath.

  • In a separate flask, dissolve the dried 2-ethoxyacetanilide from the previous step in concentrated sulfuric acid (approximately 4-5 volumes), keeping the temperature below 20 °C.

  • Cool the 2-ethoxyacetanilide solution to 0-5 °C in an ice-salt bath.

  • Slowly add the prepared nitrating mixture dropwise to the stirred 2-ethoxyacetanilide solution, ensuring the temperature does not exceed 10 °C.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for another 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid (a mixture of nitroacetanilide isomers) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of 2-Ethoxy-4-nitroacetanilide
  • In a round-bottom flask, place the crude 2-ethoxy-4-nitroacetanilide from the previous step.

  • Add a mixture of concentrated sulfuric acid (2 volumes) and water (1.5 volumes).[4]

  • Heat the mixture under reflux for 30-60 minutes, or until the solid has completely dissolved.

  • Cool the reaction mixture and pour it into a beaker containing cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the mixture is alkaline, which will precipitate the crude 2-ethoxy-4-nitroaniline as a yellow solid.[4]

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation and Analysis

HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of 2-Ethoxy-4-nitroaniline and quantifying any impurities.[7][8]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid or formic acid.[7]
Elution Isocratic or gradient elution can be used. A typical starting point for isocratic elution is 60:40 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Detection UV detection at 254 nm
Column Temperature 30 °C

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis 2-Ethoxyaniline 2-Ethoxyaniline 2-Ethoxyacetanilide 2-Ethoxyacetanilide 2-Ethoxyaniline->2-Ethoxyacetanilide Acetic Anhydride, Acetic Acid, Reflux 2-Ethoxy-4-nitroacetanilide 2-Ethoxy-4-nitroacetanilide 2-Ethoxyacetanilide->2-Ethoxy-4-nitroacetanilide HNO₃, H₂SO₄, 0-5 °C 2-Ethoxy-6-nitroacetanilide 2-Ethoxy-6-nitroacetanilide 2-Ethoxyacetanilide->2-Ethoxy-6-nitroacetanilide (Isomeric Impurity) 2-Ethoxy-4-nitroaniline 2-Ethoxy-4-nitroaniline 2-Ethoxy-4-nitroacetanilide->2-Ethoxy-4-nitroaniline H₂SO₄/H₂O, Reflux then NaOH 2-Ethoxy-6-nitroaniline 2-Ethoxy-6-nitroaniline 2-Ethoxy-6-nitroacetanilide->2-Ethoxy-6-nitroaniline H₂SO₄/H₂O, Reflux then NaOH

Caption: Synthetic pathway for 2-Ethoxy-4-nitroaniline, highlighting the formation of the main product and the primary isomeric impurity.

References

  • SIELC Technologies. (2018, May 16). Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Challis, B. C., & Butler, A. R. (1968). Nitrosation of phenacetin. Formation of N-nitroso-2-nitro-4-ethoxyacetanilide as an unstable product of the nitrosation in dilute aqueous-acidic solution. Journal of the Chemical Society B: Physical Organic, 770-775.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US3856859A - Selective nitration process.
  • OSTI.GOV. (1969, December 31). ALKALINE HYDROLYSIS OF p-NITROACETANILIDE AND p-FORMYLACETANILIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018091978A1 - A process for the preparation of 2-nitro-4,5- dichloroacetanilide.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Blog. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of p-Nitroacetanilide. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Acid Catalyzed Hydrolysis of Di–2–Methoxy–4–Nitroaniline Phosphate. Current Issue - IJSR. Retrieved from [Link]

  • ResearchGate. (2018, December 30). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]

Sources

troubleshooting slow reactions in 2-Ethoxy-4-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of the reaction to provide robust, field-proven troubleshooting strategies and optimized protocols.

The primary and most industrially relevant synthesis of 2-Ethoxy-4-nitroaniline is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This typically involves the reaction of 2-chloro-4-nitroaniline with an ethoxide source. While seemingly straightforward, this reaction's kinetics are highly sensitive to several parameters, which can lead to frustratingly slow conversions or low yields. This guide will address these issues in a direct question-and-answer format.

Troubleshooting Guide: Overcoming Slow Reactions

This section addresses the most critical issue reported by researchers: slow or stalled reactions. We break down the problem into its fundamental chemical components to provide targeted solutions.

Q1: My SNAr reaction to form 2-Ethoxy-4-nitroaniline is extremely slow or has stalled. What are the primary causes?

A slow SNAr reaction is almost always traceable to one of four key areas: the nucleophile's reactivity, the solvent system, the reaction temperature, or the purity of the reagents.

1. Inadequate Nucleophile Generation & Reactivity

The attacking species in this synthesis is the ethoxide ion (CH₃CH₂O⁻). Its concentration and reactivity are paramount.

  • Cause: The base used to generate the ethoxide from ethanol may be too weak or used in insufficient quantity. Common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH). The equilibrium between ethanol and hydroxide lies far to the left, resulting in a very low concentration of the reactive ethoxide.

  • Solution: Employ a stronger base, such as sodium ethoxide (NaOEt) itself, or generate it in situ using sodium metal in anhydrous ethanol. If using NaOH or KOH, a phase-transfer catalyst can be employed to increase the reactivity of the hydroxide ion in the organic phase.

  • Causality: The SNAr mechanism's rate-determining step is the nucleophilic attack on the aromatic ring. A higher concentration of a more potent nucleophile directly increases the reaction rate according to the principles of chemical kinetics.

  • Cause: The presence of water in the reaction medium is highly detrimental. Water is more acidic than ethanol and will preferentially react with the base, quenching the ethoxide nucleophile and reducing its effective concentration.

  • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried ethanol and high-purity, dry base. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[1]

2. Suboptimal Solvent Choice

The choice of solvent has a profound impact on the kinetics of SNAr reactions by influencing the solvation of the nucleophile.[2][3][4]

  • Cause: Using a protic solvent (like ethanol as the sole solvent) can significantly slow the reaction. Protic solvents form a hydrogen-bonding cage around the ethoxide anion, stabilizing it and reducing its energy and nucleophilicity.[4][5]

  • Solution: The ideal choice is a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents solvate the cation (e.g., Na⁺) but leave the ethoxide anion relatively "naked" and highly reactive.[6] This dramatically accelerates the reaction.

Table 1: Relative Rate Constants for a Typical SNAr Reaction in Various Solvents

SolventSolvent TypeRelative Rate Constant (k_rel)Rationale for Rate
DMSOPolar Aprotic~1400Excellent cation solvation, leaving a highly reactive "naked" anion.
DMFPolar Aprotic~1000Similar to DMSO, highly effective for SNAr reactions.
AcetonitrilePolar Aprotic~50Less polar than DMF/DMSO, but still a significant improvement over protic solvents.[2][3]
EthanolPolar Protic1The ethoxide nucleophile is heavily solvated via hydrogen bonding, reducing its reactivity.[4]
3. Incorrect Reaction Temperature

Organic reactions often require a certain activation energy to proceed at a reasonable rate.[7][8][9]

  • Cause: The reaction temperature is too low. While room temperature may be sufficient in an optimized system (e.g., with DMSO), it is often inadequate, especially if using less ideal solvents or bases.

  • Solution: Gently heat the reaction mixture. A typical temperature range for this synthesis is 50-100 °C.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures. An initial trial at 60-70 °C is a good starting point.

4. Poor Quality of Reagents

The purity of your starting materials is a foundational requirement for any successful synthesis.[1]

  • Cause: The 2-chloro-4-nitroaniline starting material may contain impurities that inhibit the reaction. The base may be old and have absorbed significant amounts of water and carbon dioxide from the atmosphere.

  • Solution: Use starting materials from a reputable supplier. If purity is in doubt, recrystallize the 2-chloro-4-nitroaniline. Use freshly opened or properly stored anhydrous base.

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation usually points to competing reaction pathways or degradation.

  • Likely Side Product: 2-Hydroxy-4-nitroaniline.

    • Cause: This forms if hydroxide ions (from residual water reacting with the base, or from using NaOH/KOH directly) act as a nucleophile instead of ethoxide.

    • Solution: Rigorously exclude water from the reaction. Using sodium ethoxide directly instead of generating it from NaOH/KOH in ethanol will eliminate hydroxide as a competing nucleophile.

  • Likely Side Product: Dark, tarry decomposition products.

    • Cause: Nitroanilines can be sensitive to high temperatures, especially under strongly basic conditions.[10] Prolonged heating at excessive temperatures can lead to polymerization or degradation.

    • Solution: Carefully control the reaction temperature and monitor its progress. Once the starting material is consumed (as determined by TLC), proceed with the workup immediately. Do not heat the reaction unnecessarily for extended periods.

SNAr Mechanism and Troubleshooting Logic

The following diagrams illustrate the core reaction mechanism and a logical workflow for diagnosing slow reactions.

Caption: S(N)Ar reaction pathway highlighting the critical Meisenheimer intermediate.

Troubleshooting_Flowchart Troubleshooting Flowchart for Slow Reactions Start Reaction is Slow or Stalled Check_Temp Is Temperature Optimal? (e.g., 60-70 °C) Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic? (e.g., DMF, DMSO) Check_Temp->Check_Solvent Yes Success Reaction Rate Optimized Check_Temp->Success No, Increase Temp Check_Base Is Base Strong & Anhydrous? (e.g., NaOEt) Check_Solvent->Check_Base Yes Check_Solvent->Success No, Change Solvent Check_Reagents Are Reagents Pure & Dry? Check_Base->Check_Reagents Yes Check_Base->Success No, Use Stronger/Drier Base Check_Reagents->Success Yes Check_Reagents->Success No, Purify/Replace Reagents

Caption: A logical workflow for diagnosing and resolving slow reaction rates.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for this synthesis?

This optimized protocol incorporates the principles discussed above for a robust and efficient synthesis.

Experimental Protocol: Synthesis via SNAr

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous ethanol (10 mL per gram of starting material).

  • Nucleophile Generation: While stirring under a nitrogen atmosphere, carefully add sodium metal (1.1 molar equivalents relative to the 2-chloro-4-nitroaniline) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Substrate: Once all the sodium has dissolved and the solution has cooled, add 2-chloro-4-nitroaniline (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or DMSO (equal volume to the ethanol used) to the flask. This creates a highly effective polar aprotic reaction medium.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product will precipitate as a yellow solid.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water to remove inorganic salts.

Q2: How can I effectively monitor the reaction's progress?
  • Thin-Layer Chromatography (TLC): TLC is the most convenient method.[11] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The product, 2-Ethoxy-4-nitroaniline, is generally less polar than the starting 2-chloro-4-nitroaniline and will have a higher Rf value in a normal-phase system like Hexane/Ethyl Acetate.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative monitoring, HPLC is ideal. A reverse-phase C18 column can be used with a mobile phase such as a gradient of acetonitrile and water.[12][13] The less polar product will have a longer retention time than the starting material.

Q3: What are the best practices for purifying the final product?
  • Recrystallization: This is the most common and effective method for purifying the crude solid.[12]

    • Solvent Selection: Ethanol is an excellent choice for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The pure product will crystallize out, leaving more soluble impurities behind in the mother liquor.

    • Troubleshooting Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[11]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is a powerful alternative.[12] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate will effectively separate the product from most impurities.

References

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Why is the rate of reaction of organic compounds slow? - Quora. Available at: [Link]

  • 2-Ethyoxy-4-nitroaniline - SIELC Technologies. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]

  • [FREE] Explain why organic reactions occur at a slower rate than inorganic reactions. What do chemists use to - Brainly. Available at: [Link]

  • Nitration of Phenol (A-Level Chemistry) - YouTube. Available at: [Link]

  • Why Do Organic Compounds Have Slow Reaction Rates? - Chemistry For Everyone. Available at: [Link]

  • ring reactions of phenol - Chemguide. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols. Here, we address common challenges encountered during the synthesis of this important chemical intermediate, structured in a user-friendly question-and-answer format.

Introduction to Synthetic Strategies

2-Ethoxy-4-nitroaniline is a key building block in the synthesis of various dyes and pharmaceutical compounds. Its preparation is primarily achieved through two distinct synthetic routes, each with its own set of advantages and challenges. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product.

The two principal synthetic pathways are:

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a halo-substituted nitroaniline, typically 2-chloro-4-nitroaniline, with an ethoxide source.

  • Electrophilic Aromatic Substitution (Nitration): This multi-step approach begins with the nitration of 2-ethoxyaniline, which usually requires protection of the amine functionality prior to the introduction of the nitro group.

This guide will delve into the optimization of both pathways, providing detailed protocols and troubleshooting for common issues.

Synthetic Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-nitroaniline

This method is a direct and often efficient way to introduce the ethoxy group onto the aromatic ring, driven by the electron-withdrawing nature of the nitro group which activates the ring towards nucleophilic attack.

Frequently Asked Questions & Troubleshooting Guide (SNAr Route)

Q1: What are the recommended starting materials and reagents for the SNAr synthesis of 2-ethoxy-4-nitroaniline?

A1: The most common starting material for this reaction is 2-chloro-4-nitroaniline.[1] The ethoxy group is introduced using either sodium ethoxide or by generating it in situ from ethanol and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The purity of the starting 2-chloro-4-nitroaniline is crucial, as isomeric impurities can be difficult to remove from the final product.[2]

Q2: How do I choose the optimal solvent and base for this reaction?

A2: The choice of solvent and base is critical for the success of the SNAr reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the ethoxide. The base must be strong enough to deprotonate ethanol to form the ethoxide nucleophile.

ParameterOptionsRationale & Considerations
Solvent Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Ethanol can serve as both the reagent and the solvent. DMF and DMSO are excellent polar aprotic solvents that can accelerate the reaction rate.[2]
Base Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium EthoxideSodium ethoxide is a direct source of the nucleophile. NaOH and KOH are cost-effective options to generate the ethoxide from ethanol in situ. Ensure the base is anhydrous if using a pre-formed alkoxide.

Q3: My reaction yield is very low. What are the likely causes and how can I improve it?

A3: Low yields in this SNAr reaction can often be attributed to several factors:

  • Insufficient Base: At least one equivalent of a strong base is required to generate the nucleophilic ethoxide from ethanol. Ensure accurate stoichiometry.[2]

  • Low Reaction Temperature: Nucleophilic aromatic substitution on nitro-activated rings often requires elevated temperatures to proceed at a practical rate. Consider increasing the temperature to 80-100 °C.[2]

  • Presence of Water: Water in the reaction mixture can lead to a competing side reaction where the starting material is hydrolyzed to 2-amino-4-nitrophenol. It is crucial to use anhydrous reagents and solvents.[2]

  • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1][2]

Q4: I'm observing significant side products in my crude mixture. What are they and how can I minimize their formation?

A4: The most common impurities in this reaction are:

  • Unreacted 2-chloro-4-nitroaniline: This is often due to incomplete reaction. To address this, you can increase the reaction time, temperature, or the amount of base and ethanol.[2]

  • 2-Amino-4-nitrophenol: This hydrolysis byproduct forms when water is present. Using anhydrous conditions is the best way to prevent its formation.[2]

Q5: How can I effectively monitor the reaction's progress?

A5: TLC is a rapid and effective method for monitoring the reaction. Use a solvent system such as ethyl acetate/hexane. The starting material, 2-chloro-4-nitroaniline, is less polar than the product, 2-ethoxy-4-nitroaniline. Therefore, the product will have a lower Rf value on the TLC plate. For more quantitative analysis, HPLC can be employed.[1]

Q6: What is the most effective method for purifying the crude 2-ethoxy-4-nitroaniline?

A6: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If the crude product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective alternative.[1]

Experimental Protocol: SNAr Synthesis of 2-Ethoxy-4-nitroaniline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitroaniline (1 equivalent) and absolute ethanol (5-10 equivalents).

  • Base Addition: While stirring, carefully add a strong base such as powdered potassium hydroxide (1.1 equivalents) portion-wise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (around 80-100 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water, which should cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol.

Workflow for SNAr Route Optimization

snAr_optimization start Start: SNAr Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No increase_temp Increase Temperature (e.g., to 80-100°C) check_yield->increase_temp Yes purify Purification Strategy check_purity->purify Yes end Pure 2-Ethoxy-4-nitroaniline check_purity->end No increase_time Increase Reaction Time increase_temp->increase_time check_base Check Base Stoichiometry (>=1.1 eq) increase_time->check_base use_anhydrous Use Anhydrous Reagents/Solvents check_base->use_anhydrous use_anhydrous->check_purity recrystallize Recrystallization (Ethanol/Water) purify->recrystallize chromatography Column Chromatography (Silica, Hexane/EtOAc) purify->chromatography recrystallize->end chromatography->end

Caption: Workflow for troubleshooting the SNAr synthesis.

Synthetic Route 2: Nitration of 2-Ethoxyaniline

This alternative route involves the electrophilic nitration of 2-ethoxyaniline. A key consideration for this pathway is the high reactivity of the amino group, which necessitates a protection-deprotection strategy to achieve the desired regioselectivity.

Frequently Asked Questions & Troubleshooting Guide (Nitration Route)

Q1: Why is it necessary to protect the amino group before the nitration step?

A1: The amino group (-NH2) is a strong activating group, making the aniline ring highly susceptible to oxidation by nitric acid. Direct nitration of anilines often leads to a mixture of products and significant amounts of tar-like byproducts.[3] Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing deactivating group. To control the reaction and achieve the desired para-nitration, the amino group is temporarily converted to a less activating, ortho,para-directing acetamido group (-NHCOCH3).[3]

Q2: What are the optimal conditions for the nitration of N-(2-ethoxyphenyl)acetamide to ensure para-substitution?

A2: The nitration of the protected aniline is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures to control the reaction rate and selectivity. The acetamido group directs the incoming nitro group primarily to the para position due to steric hindrance at the ortho positions.

ParameterReagents/ConditionsRationale & Considerations
Nitrating Agent Conc. HNO3 / Conc. H2SO4The "mixed acid" generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.[4]
Solvent Acetic Acid, Sulfuric AcidOften, the reaction is run in an excess of sulfuric acid which also acts as the solvent. Acetic acid can also be used.[2][5]
Temperature 0-10 °CLow temperatures are crucial to prevent over-nitration and the formation of byproducts.[6]

Q3: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: While the acetamido group strongly favors para-substitution, some ortho-isomer can still form. To maximize the yield of the para-isomer:

  • Maintain a low reaction temperature.

  • Ensure slow, controlled addition of the nitrating agent.

  • The bulky acetamido group should sterically hinder the ortho positions, but if the ethoxy group is also bulky, this effect is enhanced.

Q4: The final hydrolysis step to remove the acetyl group is incomplete. How can I ensure complete deprotection?

A4: The hydrolysis of the N-(2-ethoxy-4-nitrophenyl)acetamide is typically carried out under acidic or basic conditions with heating. If the reaction is incomplete, you can try:

  • Increasing the reaction time.

  • Using a higher concentration of acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Increasing the reaction temperature. Monitoring the reaction by TLC will help determine the optimal conditions for complete hydrolysis.[7]

Q5: What are the essential safety precautions when working with nitrating agents?

A5: Nitrating mixtures (conc. HNO3/H2SO4) are highly corrosive and strong oxidizing agents.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Add the nitrating agent slowly and control the temperature carefully, as nitration reactions are highly exothermic.

  • Have an appropriate quenching agent (e.g., ice) and a base (e.g., sodium bicarbonate) readily available in case of an emergency.

Experimental Protocol: Nitration of 2-Ethoxyaniline (Three-Step)

Step 1: Acetylation of 2-Ethoxyaniline

  • Dissolve 2-ethoxyaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) to the solution while stirring.

  • Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the N-(2-ethoxyphenyl)acetamide.

  • Filter the solid, wash with water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

  • In a flask cooled in an ice bath, slowly add N-(2-ethoxyphenyl)acetamide to concentrated sulfuric acid.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the mixture at low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the N-(2-ethoxy-4-nitrophenyl)acetamide.

  • Filter the product, wash thoroughly with cold water until neutral, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-4-nitrophenyl)acetamide

  • Add the N-(2-ethoxy-4-nitrophenyl)acetamide to a solution of aqueous sodium hydroxide (e.g., 10-20%).[7]

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter the precipitated 2-ethoxy-4-nitroaniline.

  • Wash the product with water and recrystallize from ethanol to obtain the pure product.

Troubleshooting the Nitration Route

nitration_troubleshooting start Start: Nitration Route problem Identify Issue start->problem low_nitration_yield Low Nitration Yield problem->low_nitration_yield Yield isomer_mixture Isomer Mixture problem->isomer_mixture Purity incomplete_hydrolysis Incomplete Hydrolysis problem->incomplete_hydrolysis Deprotection solution1 Check Nitrating Agent Quality & Stoichiometry low_nitration_yield->solution1 solution2 Control Temperature (0-10°C) Slow Addition isomer_mixture->solution2 solution3 Increase Hydrolysis Time/ Temp/Reagent Concentration incomplete_hydrolysis->solution3 end Pure Product solution1->end solution2->end solution3->end

Caption: Decision tree for troubleshooting the nitration synthesis.

Characterization of 2-Ethoxy-4-nitroaniline

Q1: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR) for 2-ethoxy-4-nitroaniline?

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH2- (ethoxy)~4.1 ppm (quartet)
-CH3 (ethoxy)~1.4 ppm (triplet)
Aromatic-H6.8 - 8.2 ppm (3H, complex splitting)
-NH2~5.0 - 6.0 ppm (broad singlet)
¹³C NMR -CH2- (ethoxy)~64 ppm
-CH3 (ethoxy)~15 ppm
Aromatic-C110 - 155 ppm (6 signals)
IR N-H stretch~3300-3500 cm⁻¹ (two bands)
C-H stretch (aliphatic)~2850-3000 cm⁻¹
NO2 stretch~1500 cm⁻¹ (asymmetric) & ~1300 cm⁻¹ (symmetric)
C-O stretch~1250 cm⁻¹

Q2: How can I definitively confirm the purity of my final product?

A2: A combination of techniques should be used to confirm the purity of the synthesized 2-ethoxy-4-nitroaniline:

  • Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • HPLC: This is a highly sensitive method for detecting and quantifying impurities. A single sharp peak in the chromatogram is desired.[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual starting materials or byproducts.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline.
  • BenchChem. (2025). Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis.
  • SIELC Technologies. (2018). 2-Ethyoxy-4-nitroaniline.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • SIELC Technologies. (2018). 2-Ethyoxy-4-nitroaniline.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Nitration. [Link]

  • CORE. (n.d.). Mercarbide Catalyst for Alcohol Ethoxylation. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Google Patents. (n.d.).
  • Reddit. (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. [Link]

  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. [Link]

  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Khan Academy. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

  • The Organic Chemistry Tutor. (2015). EAS Nitration reaction. [Link]

  • Chad's Prep. (2018). 18.2c EAS Nitration. [Link]

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Technical Support Center: Purification of Crude 2-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethoxy-4-nitroaniline (CAS No: 16383-89-4).[1] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we synthesize established chemical principles with field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, purification, and analysis of 2-Ethoxy-4-nitroaniline.

Q1: What are the likely impurities in my crude 2-Ethoxy-4-nitroaniline?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses, such as the etherification of a substituted phenol or nucleophilic aromatic substitution, common impurities may include:

  • Unreacted Starting Materials: For example, if synthesized from 2-chloro-4-nitroaniline, residual amounts of this precursor may be present.[2]

  • Isomeric Byproducts: The starting materials themselves may contain isomers (e.g., 4-chloro-2-nitroaniline), which can lead to the formation of isomeric ethoxy-nitroaniline products.[2]

  • Hydrolysis Products: The presence of water in the reaction can lead to hydrolysis of chloro-nitroaniline precursors, forming species like 2-amino-4-nitrophenol.[2]

  • Di-substituted Byproducts: If the ethoxylation agent can react twice, higher molecular weight impurities may form.[2]

  • Residual Solvents and Reagents: Solvents like DMF or DMSO and basic catalysts may persist after the initial workup.

Q2: My crude product is a dark, oily, or tar-like substance. Is this expected?

A2: Yes, this is quite common. Crude nitro-aromatic compounds are often dark oils or low-melting solids.[3] The intense coloration is frequently caused by minor, highly-colored impurities or side-products formed during the synthesis.[3] A successful purification process, such as recrystallization or chromatography, should transform this crude material into a cleaner, crystalline solid. The isomer 4-Ethoxy-2-nitroaniline is described as a red to rust-brown crystalline powder, so a colored solid is expected for the final product.[4][5]

Q3: What are the most effective methods for purifying crude 2-Ethoxy-4-nitroaniline?

A3: The two most effective and widely used techniques are recrystallization and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product. It is cost-effective and scalable. The choice of solvent is critical and should be determined experimentally.[2][3]

  • Column Chromatography on silica gel is highly effective for separating compounds with different polarities.[2][3] It is particularly useful when impurities have solubilities similar to the product, making recrystallization difficult, or when purifying oils that won't crystallize.

Q4: How can I monitor the purification process and assess the final purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the number of components in your crude mixture, optimizing the solvent system for column chromatography, and tracking the separation during the purification process.[3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities. The melting point of the related isomer, 4-ethoxy-2-nitroaniline, is 111-113 °C, which can serve as a rough reference.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (often with a formic or phosphoric acid modifier) is a common starting point.[1][6]

  • Spectroscopic Methods: NMR (¹H and ¹³C) and Mass Spectrometry are essential for confirming the structural identity and integrity of the purified compound.

Q5: What are the essential safety precautions for handling 2-Ethoxy-4-nitroaniline?

A5: While a specific Safety Data Sheet (SDS) for 2-Ethoxy-4-nitroaniline is not always available, data from closely related nitroanilines should guide handling procedures. These compounds are generally classified as hazardous.[7]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[7]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors.[8] An eyewash station and safety shower should be readily accessible.[7][8]

  • Health Hazards: Nitroanilines are often harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Issues
  • Problem: The compound will not crystallize from the cooled solution.

    • Cause & Solution: The solution may be too dilute or supersaturation has not been achieved.

      • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed" crystal of the pure compound.[3]

      • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[3]

      • Ensure Slow Cooling: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

      • Change Solvent: The chosen solvent may be too good, even when cold. Consider a different solvent or a two-solvent system.

  • Problem: The yield is very low after recrystallization.

    • Cause & Solution: This is typically due to using an excessive amount of solvent during the dissolution step.

      • Use Minimal Solvent: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will leave a significant portion of your product in the mother liquor.[3]

      • Recover from Mother Liquor: You can often recover a second crop of crystals by concentrating the mother liquor (the leftover solution after filtration) and re-cooling. Note that this second crop may be less pure than the first.

  • Problem: The product is still impure or colored after recrystallization.

    • Cause & Solution: Insoluble impurities or highly soluble colored impurities are present.

      • Hot Filtration: If you observe insoluble material in the hot solution, perform a hot filtration step before allowing the solution to cool. This removes impurities that do not dissolve.[3]

      • Activated Charcoal: For persistent color, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly as it can also adsorb your product.

      • Second Recrystallization: A second recrystallization, preferably using a different solvent system, can further enhance purity.[3]

Column Chromatography Issues
  • Problem: Poor separation of the product from an impurity (Rf values are too close).

    • Cause & Solution: The mobile phase (eluent) polarity is not optimal.

      • Adjust Eluent Polarity: If the Rf values are high (e.g., > 0.5), decrease the polarity of the mobile phase (e.g., use more hexane and less ethyl acetate). If the Rf values are very low (< 0.1), increase the polarity.

      • Try Different Solvents: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, try a different solvent system entirely (e.g., dichloromethane/methanol).

  • Problem: The compound streaks on the TLC plate or column.

    • Cause & Solution: This can be due to overloading, the compound being too polar, or interactions with the silica gel.

      • Avoid Overloading: Ensure you are not spotting too much material on the TLC plate or loading too much crude product onto the column.

      • Use a More Polar Eluent: Streaking can occur if the compound is not moving sufficiently. A more polar mobile phase can help.

      • Add a Modifier: If the compound is acidic or basic, it can interact strongly with the slightly acidic silica gel. Adding a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds) can often resolve this.

  • Problem: Low recovery of the product from the column.

    • Cause & Solution: The product may have been incompletely eluted from the column.

      • Increase Eluent Polarity: Ensure you are using a gradient elution, gradually increasing the polarity of the mobile phase to elute all compounds.[3]

      • Final Column Flush: After you believe all your product has been collected, flush the column with a very polar solvent (like 100% ethyl acetate or a methanol/dichloromethane mixture) and check this fraction by TLC to ensure no product was left behind.

Data Presentation: Solvent Selection

Selecting the right solvent is the most critical step for successful recrystallization. While specific solubility data for 2-Ethoxy-4-nitroaniline is scarce, we can infer suitable candidates from its close analog, 2-Methoxy-4-nitroaniline, which has been studied extensively.[9][10] An ideal solvent should dissolve the compound well when hot but poorly when cold.

Table 1: Potential Solvents for Recrystallization of 2-Ethoxy-4-nitroaniline

SolventPolarity IndexBoiling Point (°C)Expected Solubility Behavior & Rationale
Ethanol 5.278Often a good choice for moderately polar compounds like nitroanilines.[2] Provides a good solubility differential between hot and cold.
Isopropanol 4.382Similar to ethanol, can be an excellent choice for recrystallization.[2]
Ethyl Acetate 4.477A moderately polar solvent that shows good solubility for the methoxy analog.[9] Its lower boiling point allows for easy removal.
Toluene 2.4111A non-polar solvent. May be useful if the product is less polar than expected, or as the "anti-solvent" in a two-solvent system.
Water 9.0100The methoxy analog has very low solubility in water.[9] Water is likely unsuitable as a single solvent but could be excellent as an anti-solvent with a miscible organic solvent like ethanol or isopropanol.
Acetonitrile 6.282The methoxy analog shows moderate solubility in acetonitrile, which increases significantly with temperature.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes the standard procedure for purifying a solid using a single solvent.

  • Solvent Selection: Based on small-scale tests (see Table 1), choose a solvent that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude 2-Ethoxy-4-nitroaniline in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and another analytical technique (e.g., TLC or HPLC).

Protocol 2: Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring even packing without air bubbles. Add a thin layer of sand on top of the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Carefully load this solution onto the top of the silica gel. Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).[3][11] A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[11]

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Ethoxy-4-nitroaniline.[11]

Visualized Workflows

The following diagrams illustrate the logical flow for the purification and analysis of 2-Ethoxy-4-nitroaniline.

Purification_Strategy crude Crude 2-Ethoxy-4-nitroaniline tlc_check Initial Purity Assessment (TLC) crude->tlc_check decision Is Recrystallization Feasible? tlc_check->decision recryst Purify by Recrystallization decision->recryst  Yes (Mainly one spot, solid material) chrom Purify by Column Chromatography decision->chrom  No (Multiple spots, oily material) final_check Final Purity & Identity Check (TLC, MP, HPLC, NMR) recryst->final_check chrom->final_check product Pure Product final_check->product

Caption: Overall strategy for purifying crude 2-Ethoxy-4-nitroaniline.

Recrystallization_Workflow cluster_purification Recrystallization Process dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (If Insoluble Impurities Present) dissolve->hot_filter cool 3. Cool Slowly to Induce Crystallization hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Under Vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

Chromatography_Workflow prep 1. Prepare Silica Gel Column load 2. Load Crude Sample (Wet or Dry Loading) prep->load elute 3. Elute with Solvent Gradient (Increasing Polarity) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Caption: Step-by-step workflow for the column chromatography protocol.

References

  • SIELC Technologies. (n.d.). Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline.
  • Alfa Chemistry. (n.d.). CAS 616-86-4 4-Ethoxy-2-nitroaniline.
  • BenchChem. (2025). Technical Support Center: Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Wikipedia. (2025). 2-Methoxy-4-nitroaniline.
  • SIELC Technologies. (n.d.). 2-Ethyoxy-4-nitroaniline.
  • ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Methoxy-2-nitroaniline.
  • ECHEMI. (n.d.). 4-Ethoxy-2-nitroaniline Formula.
  • BenchChem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • CPAchem. (2023). Safety data sheet: 2-Methoxy-4-nitroaniline.
  • Sigma-Aldrich. (n.d.). 4-Ethoxy-2-nitroaniline 97%.
  • ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data.
  • SpecialChem. (n.d.). Key Chemical Intermediates: Understanding 2-Methoxy-4-nitroaniline.
  • ChemicalBook. (n.d.). 4-ETHOXY-2-NITROANILINE | 616-86-4.
  • Reddit. (2025). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • ACS Publications. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data.
  • SLP pharma. (n.d.). 4-ethoxy-2-nitroaniline.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline synthesis.
  • BenchChem. (2025). Technical Support Center: N-(2-Ethoxyethyl)-2-nitroaniline Degradation Studies.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 2-ETHOXY-4-NITROANILINE AldrichCPR.
  • PubMed. (2011). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions].
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog.
  • Veeprho. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8.
  • BenchChem. (2025). Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene.

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Technical Support Center: Navigating the Scale-Up of 2-Ethoxy-4-nitroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Ethoxy-4-nitroaniline is a key intermediate in the synthesis of various high-value organic compounds, including specialized dyes and pharmaceutical agents. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, and safety. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, practical solutions, and a foundational understanding of the critical parameters governing the successful scale-up of 2-Ethoxy-4-nitroaniline synthesis.

Core Synthesis Workflow and Critical Scale-Up Junctions

The production of 2-Ethoxy-4-nitroaniline is typically approached via two primary synthetic routes: the nitration of 2-ethoxyaniline or the ethoxylation of a 2-substituted-4-nitroaniline (e.g., 2-chloro-4-nitroaniline). Both pathways present unique challenges during scale-up, primarily concerning reaction selectivity, thermal management, and product purification.

G cluster_0 Route A: Nitration Pathway cluster_1 Route B: SNAr Pathway cluster_2 Downstream Processing A_start 2-Ethoxyaniline A_protect Amino Group Protection (e.g., Acetylation) A_start->A_protect A_nitration Nitration (HNO3/H2SO4) A_protect->A_nitration A_deprotect Hydrolysis (Deprotection) A_nitration->A_deprotect A_end Crude Product Purify Purification (Recrystallization) A_end->Purify B_start 2-Chloro-4-nitroaniline B_reaction Ethoxylation (SNAr) (Sodium Ethoxide) B_start->B_reaction B_end Crude Product B_end->Purify Dry Drying QC Final Product QC

Figure 1: Common Synthesis Routes for 2-Ethoxy-4-nitroaniline. This diagram highlights two primary synthesis pathways and their critical control points, which become increasingly important during process scale-up.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific, practical issues encountered during the scale-up of 2-Ethoxy-4-nitroaniline production in a direct question-and-answer format.

Question 1: We are scaling up the nitration of 2-ethoxyacetanilide (protected 2-ethoxyaniline) and are observing a significant increase in a regioisomeric impurity. What is happening and how can we improve selectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution on substituted aniline rings. The primary cause is a loss of regioselectivity due to poor temperature control at a larger scale.

  • Causality: The ethoxy (-OEt) and the acetamido (-NHAc) groups are both ortho-, para-directing. While the desired product is 4-nitro, the formation of the 6-nitro isomer can occur. Nitration reactions are highly exothermic, and localized hotspots, common in large reactors with less efficient surface-area-to-volume ratios, can provide the activation energy needed to form the thermodynamically less-favored isomer.[1][2]

  • Troubleshooting Steps:

    • Improve Thermal Management: Ensure your reactor has adequate cooling capacity. The addition of the nitrating agent (mixed acid) must be done slowly and sub-surface to prevent localized heating.[3] Monitor the internal temperature with multiple probes if possible.

    • Optimize Reagent Addition: Add the 2-ethoxyacetanilide solution to the cold nitrating mixture, not the other way around. This ensures the electrophile is always in excess and the substrate concentration is low, minimizing side reactions.

    • Solvent Considerations: The choice of solvent can influence selectivity. While sulfuric acid is the standard, ensure your substrate is fully dissolved to maintain a homogeneous reaction medium. In some cases, using a co-solvent like acetic acid can improve homogeneity.[3]

Question 2: Our synthesis via the SNAr reaction of 2-chloro-4-nitroaniline with sodium ethoxide is stalling, leaving significant starting material even after extended reaction times. What are the likely causes?

Answer: Incomplete conversion in a Nucleophilic Aromatic Substitution (SNAr) reaction at scale often points to issues with reagent activity, solvent properties, or mass transfer limitations.

  • Causality: The SNAr mechanism relies on a sufficiently nucleophilic ethoxide attacking the electron-deficient aromatic ring. The presence of moisture can protonate the ethoxide, drastically reducing its nucleophilicity. Furthermore, in a heterogeneous mixture, the reactants must be able to interact effectively.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water is detrimental. Use anhydrous solvents and freshly prepared or properly stored sodium ethoxide. The presence of water can also lead to the formation of 2-amino-4-nitrophenol as a byproduct.[4]

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for SNAr reactions as they solvate the sodium cation, leaving the ethoxide anion more "naked" and nucleophilic.[4] When scaling up, ensure the solvent volume is sufficient to maintain a stirrable slurry.

    • Improve Mixing: At larger scales, inefficient stirring can lead to poor mass transfer. Ensure your reactor's impeller design is appropriate for solid-liquid mixtures to keep the sodium ethoxide suspended and in contact with the dissolved 2-chloro-4-nitroaniline.

    • Consider a Phase-Transfer Catalyst (PTC): In some systems, a PTC like a quaternary ammonium salt can be used to shuttle the ethoxide anion into the organic phase, improving reaction rates, especially if a less-polar solvent is used.

Question 3: During purification by recrystallization, our crude 2-Ethoxy-4-nitroaniline is "oiling out" instead of forming crystals. How can we resolve this?

Answer: "Oiling out" occurs when the solute's solubility at a given temperature is higher than its concentration in the saturated solution, causing it to separate as a liquid phase rather than crystallizing. This is often due to residual impurities or an inappropriate cooling profile.

  • Causality: Impurities can act as a eutectic mixture, depressing the melting point of the product and interfering with crystal lattice formation. Rapid cooling also favors the formation of a supersaturated oil over the more ordered crystalline state.[5]

  • Troubleshooting Steps:

    • Solvent System Optimization: You may be using too good of a solvent. A common technique is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

    • Controlled Cooling: Implement a gradual cooling ramp. Allow the solution to cool slowly to room temperature before moving it to a refrigerated bath. Drastic temperature shocks promote oiling.

    • Seeding: Introduce a small crystal of pure 2-Ethoxy-4-nitroaniline to the cooled, saturated solution. This provides a nucleation site for crystal growth to begin.[5]

    • Scratching: Gently scratching the inner surface of the vessel with a glass rod can create microscopic imperfections that serve as nucleation sites.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up 2-Ethoxy-4-nitroaniline production? A1: The primary concerns depend on the synthetic route.

  • Nitration Route: This is the more hazardous path. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1] The nitrating mixture (sulfuric and nitric acid) is extremely corrosive. All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[6] The reactor must be equipped with adequate cooling and an emergency quench system.

  • SNAr Route: This route is generally safer. The main hazards are associated with handling sodium ethoxide, which is flammable and corrosive, and the use of high-boiling point polar aprotic solvents like DMF or DMSO, which have their own specific handling requirements.

  • General: The product, 2-Ethoxy-4-nitroaniline, and its precursors are nitroaromatic compounds and should be handled as potentially toxic. Avoid inhalation of dusts and skin contact.[7]

Q2: How can we effectively monitor the reaction progress in a large-scale reactor? A2: Direct sampling and analysis are crucial. Thin-Layer Chromatography (TLC) is excellent for a quick qualitative check. However, for quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the standard method.[3][8] A typical reverse-phase HPLC method can be developed to track the disappearance of starting materials and the appearance of the product and key impurities.

Q3: What are the most common impurities and how can they be minimized? A3: The impurity profile is route-dependent. A summary is provided in the table below.

Impurity NameStructureProbable Cause (and Route)Mitigation Strategy
2-Ethoxy-6-nitroaniline IsomerPoor temperature control during nitration (Route A).Implement strict temperature control (<10 °C) and slow reagent addition.[1]
2-Amino-4-nitrophenol Phenolic byproductHydrolysis of 2-chloro-4-nitroaniline due to moisture in the SNAr reaction (Route B).Use anhydrous solvents and reagents. Consider a non-hydroxide base if moisture is unavoidable.[4]
1,2-Bis(2-amino-5-nitrophenoxy)ethane Di-substituted productOccurs in SNAr (Route B) if the concentration of ethoxide is too low relative to the starting material.Use a molar excess of sodium ethoxide.
Unreacted Starting Material 2-Ethoxyaniline or 2-Chloro-4-nitroanilineIncomplete reaction due to insufficient time, low temperature, or poor mixing.Increase reaction time/temperature moderately. Ensure efficient mixing.[4]

Experimental Protocols

Protocol: Scale-Up Purification of 2-Ethoxy-4-nitroaniline by Recrystallization (100 g Scale)

This protocol assumes a crude product purity of ~90-95%.

  • Setup: In a 2 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and temperature probe, add the crude 2-Ethoxy-4-nitroaniline (100 g).

  • Solvent Addition: Add approximately 500 mL of ethanol to the reactor. Begin stirring and heat the mixture to 70-75 °C. The goal is to use the minimum amount of hot solvent required for complete dissolution. Add more ethanol in small portions (25-50 mL) if necessary.

  • Decolorization (Optional): If the solution is highly colored, add 10 g of activated charcoal and stir at temperature for 15-20 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Transfer the hot, clear filtrate to a clean reactor and begin a slow, controlled cooling ramp. Aim for a cooling rate of approximately 15-20 °C per hour.

  • Induce Crystallization: As the solution cools (around 40-50 °C), add a few seed crystals of pure product to encourage controlled crystallization.

  • Maturation: Once the solution reaches room temperature, continue cooling to 0-5 °C and hold for at least 2 hours to maximize product precipitation.

  • Isolation: Collect the crystals by filtration on a Buchner funnel. Wash the filter cake with a small amount of ice-cold ethanol (2 x 50 mL) to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield should be 80-90% with significantly improved purity.

References

  • BenchChem Technical Support Center. Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline.
  • SIELC Technologies. 2-Ethyoxy-4-nitroaniline. [Link]

  • BenchChem Technical Support Center. Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Reddit r/chemhelp. Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. [Link]

  • BenchChem Technical Support Center. Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production.
  • Google Patents. Preparation method of 2-methoxy-4-nitroaniline.
  • Organic Process Research & Development. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. [Link]

  • CPAchem. Safety data sheet: 2-Methoxy-4-nitroaniline. [Link]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem. 4-Ethoxy-2-nitroaniline. [Link]

  • HOPEMAX. What are the precursors for the synthesis of 2 - Nitroaniline?. [Link]

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Technical Support Center: Managing Temperature Control in 2-Ethoxy-4-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Management

Welcome to the technical support center for reactions involving 2-Ethoxy-4-nitroaniline. As researchers and drug development professionals, you are aware that precise control over reaction parameters is paramount to achieving desired outcomes. For nitroaromatic compounds like 2-Ethoxy-4-nitroaniline, temperature is not merely a parameter to be monitored; it is a critical control point that dictates reaction kinetics, selectivity, and, most importantly, safety.

This guide is designed to provide you with field-proven insights and troubleshooting strategies to effectively manage temperature during the synthesis and subsequent reactions of 2-Ethoxy-4-nitroaniline. We will delve into the causality behind common experimental issues and provide self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common temperature-related issues encountered during experiments with 2-Ethoxy-4-nitroaniline and its analogs.

Q1: My reaction yield is consistently low. Could temperature be the culprit?

A1: Absolutely. Temperature directly influences reaction rate and equilibrium. Several scenarios could be at play:

  • Insufficient Temperature: Many reactions, such as Nucleophilic Aromatic Substitution (SNAr), require a specific activation energy.[1][2] If the temperature is too low, the reaction may proceed very slowly or stall completely, leading to a low conversion of starting materials.[1][2]

  • Excessive Temperature: Conversely, overheating can be detrimental. Nitroaromatic compounds can be susceptible to thermal decomposition at excessively high temperatures, leading to the formation of dark, tar-like substances and a reduction in the desired product.[3][4] High temperatures can also cause volatile reagents to evaporate from the reaction mixture, even with a reflux condenser, effectively reducing their concentration.[3]

Q2: I'm observing multiple spots on my TLC, indicating significant impurity formation. How is this related to temperature?

A2: Temperature is a key factor in reaction selectivity. Poor temperature control can favor undesired reaction pathways:

  • Side Reactions: Many side reactions have different activation energies than the primary reaction. For instance, in SNAr reactions, higher temperatures might promote dialkylation or other secondary reactions.[3] In reactions involving ethylene glycol, elevated temperatures can lead to the formation of polyethylene glycol (PEG) adducts.[1]

  • Decomposition: As mentioned, high temperatures can lead to the degradation of both starting materials and the final product, resulting in a complex mixture of impurities.[4]

  • Isomer Formation: In nitration reactions, temperature control is critical for regioselectivity. Inadequate cooling can lead to the formation of unwanted isomers.[5]

Q3: My nitration reaction turned dark very quickly, and the temperature spiked unexpectedly. What happened?

A3: You have likely experienced a thermal runaway. Nitration reactions are notoriously exothermic.[6][7] The heat generated by the reaction, if not effectively removed, increases the reaction rate, which in turn generates even more heat. This dangerous feedback loop can lead to a loss of control, rapid temperature and pressure increases, and potentially an explosion.[6] Strict adherence to low-temperature protocols (e.g., 0-10°C) and slow, controlled addition of the nitrating agent are non-negotiable safety measures.[8][9]

Q4: How do I choose the optimal temperature for my reaction?

A4: The optimal temperature is a balance between reaction rate and selectivity.

  • Literature Precedent: Always start by consulting established protocols for similar reactions.

  • Reaction Type: Different reactions have distinct temperature requirements. For example, diazotization reactions are typically run at 0-5°C to ensure the stability of the diazonium salt[10], while some SNAr reactions may require heating to 80-100°C to proceed at a reasonable rate.[1][3]

  • Empirical Optimization: If you are developing a new procedure, you may need to perform a temperature screening study. Run small-scale reactions at various temperatures and monitor the progress by TLC or HPLC to identify the temperature that provides the best balance of conversion and purity.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This table summarizes common problems, their probable temperature-related causes, and recommended solutions.

Problem Observed Probable Cause (Temperature-Related) Recommended Solution
Low Yield / Incomplete Reaction Insufficient temperature leading to slow kinetics.[1][2]Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor progress by TLC/HPLC. Extend the reaction time.[2][3]
Formation of Dark/Tarry Byproducts Excessive temperature causing thermal decomposition or polymerization.[3][4]Maintain a moderate reaction temperature.[1] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[4]
Multiple Spots on TLC (High Impurity Profile) Temperature is too high, promoting side reactions like dialkylation or hydrolysis.[1][3]Lower the reaction temperature. Ensure the starting material is of high purity as impurities can catalyze side reactions.[2]
Sudden & Uncontrolled Temperature Spike (Exotherm) Inadequate cooling during an exothermic reaction (e.g., nitration).[6]Ensure efficient stirring and use an appropriate cooling bath (e.g., ice-salt, dry ice-acetone). Add exothermic reagents dropwise, monitoring the internal temperature closely.[2][8]

Part 3: Key Experimental Protocols with Temperature Control

The following are generalized protocols where temperature management is a critical step. Always consult the specific Safety Data Sheet (SDS) for all reagents before beginning any experiment. [11][12][13]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general representation for reacting a halo-nitroaromatic compound with an amine or alcohol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, dissolve the halo-nitroaromatic starting material (1.0 eq) and the nucleophile (e.g., 2-ethoxyethanolamine, 1.2 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).[1][3]

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 2.0 eq).[3]

  • Controlled Heating: Heat the reaction mixture to the target temperature (typically 80-100°C ).[1][3] Use an oil bath with a temperature controller for stable heating.

  • Monitoring: Stir at this temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Cooling and Work-up: Once complete, cool the reaction mixture to room temperature before proceeding with aqueous work-up.[3]

Protocol 2: Nitration of an Activated Aromatic Ring

This protocol requires stringent low-temperature control due to the highly exothermic nature of the reaction.

  • Initial Cooling: In a flask equipped for mechanical stirring and with an internal thermometer, dissolve the substrate in a suitable acid (e.g., concentrated sulfuric acid). Cool the solution to 0-5°C using an ice-salt bath.[8][9]

  • Slow Addition of Nitrating Agent: Prepare a nitrating mixture (e.g., fuming nitric acid in sulfuric acid). Add this mixture dropwise to the cooled substrate solution.[8]

  • Strict Temperature Maintenance: Critically, maintain the internal reaction temperature between 0-10°C throughout the addition process.[8] The rate of addition should be dictated by your ability to maintain this temperature range.

  • Reaction and Quenching: After the addition is complete, allow the mixture to stir at this temperature for a specified time. Then, very carefully pour the reaction mixture onto crushed ice to quench the reaction.[9]

Part 4: Visualizing Workflows and Logic

Diagram 1: General Workflow for Temperature-Sensitive Reactions

This diagram illustrates the critical checkpoints for temperature management during a typical synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Select Reagents & Solvent B Setup Glassware with Temp. Probe A->B C Initial Cooling/ Heating to Setpoint B->C D Controlled Reagent Addition C->D Critical Control E Maintain Temp. & Monitor Reaction D->E Maintain Stability F Cool to Room Temperature E->F G Quench/ Aqueous Work-up F->G H Purification G->H

Caption: Workflow with critical temperature control points.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing yield issues related to temperature.

Troubleshooting Start Low Yield Observed Check_Temp Was Reaction Temp. According to Protocol? Start->Check_Temp Too_Low Probable Cause: Incomplete Conversion Check_Temp->Too_Low No (Too Low) Check_TLC Check TLC/Crude NMR for Starting Material vs. Impurities Check_Temp->Check_TLC Yes Solution_Low Solution: Increase Temp. Incrementally or Extend Reaction Time Too_Low->Solution_Low Too_High Probable Cause: Decomposition/Side Reactions Solution_High Solution: Decrease Reaction Temp. Consider Inert Atmosphere Too_High->Solution_High Check_TLC->Too_Low Mainly Starting Material Check_TLC->Too_High Mainly Impurities

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Technical Support Center: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. (2025). Benchchem.
  • Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline. (2025). Benchchem.
  • Application Notes: 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing. (2025). Benchchem.
  • 97-52-9_GPS_ 2-methoxy-4-nitroaniline (CL-4: PUBLIC). (2021). Aarti Industries.
  • Preparation method of 2-methoxy-4-nitroaniline. (n.d.).
  • Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline. (2025). Benchchem.
  • SAFETY DATA SHEET - p-Nitroaniline. (2009). Durham Tech.
  • SAFETY DATA SHEET - o-Nitroaniline. (n.d.). Fisher Scientific.
  • Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. (2025). Reddit.
  • Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. (n.d.). Cole-Parmer.
  • 2-Methoxy-4-nitroaniline synthesis. (n.d.). ChemicalBook.
  • Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. (2025). Benchchem.
  • Thermal Decomposition of Aliphatic Nitro-compounds. (2025).
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.).
  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1984). EPA NEPAL.
  • Chemical Safety Data Sheet MSDS / SDS - 4-ETHOXY-2-NITROANILINE. (2025). ChemicalBook.
  • Characterization of thermal decomposition behavior of nitroaniline compounds with diverse functional groups by multiple calorimetric methods. (n.d.). Semantic Scholar.
  • 4-Ethoxy-2-nitroaniline. (n.d.). PubChem.
  • 4-ETHOXY-2-NITROANILINE. (n.d.). ChemicalBook.
  • Exothermic and endothermic reactions. (n.d.). Monash University.
  • 2-Nitroaniline. (n.d.). PubChem.
  • 4-Nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.
  • demonstration of exothermic and endothermic reactions. (2018). YouTube.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.

Sources

Technical Support Center: Solvent Effects on 2-Ethoxy-4-nitroaniline Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the profound impact of solvents on the reaction kinetics of 2-Ethoxy-4-nitroaniline. As a substituted nitroaniline, its reactivity, particularly in common synthetic procedures like aromatic nucleophilic substitution (SNAr), is critically dependent on the reaction medium. This document is designed to help you navigate experimental challenges, optimize reaction conditions, and interpret your results with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction rate is unexpectedly slow in a specific solvent. What are the likely causes?

Answer: An unexpectedly slow reaction rate is a common issue directly tied to solvent-reactant and solvent-transition state interactions. Several factors could be at play:

  • Inappropriate Polarity: While it's a common starting point, simply matching the "polarity" of the solvent to the reactants is insufficient. For many reactions involving charged nucleophiles with 2-Ethoxy-4-nitroaniline, a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile) is often superior to a polar protic solvent (e.g., Ethanol, Methanol, Water).[1]

  • Hydrogen Bonding Effects: Protic solvents can form strong hydrogen bonds with anionic nucleophiles (e.g., alkoxides, phenoxides). This creates a "solvation shell" around the nucleophile, stabilizing it, increasing the energy required for it to participate in the reaction, and thus drastically slowing the rate.[2][3]

  • Poor Transition State Stabilization: The SNAr mechanism, common for this substrate, proceeds through a negatively charged intermediate (a Meisenheimer complex).[1] Dipolar aprotic solvents excel at stabilizing this large, charge-delocalized transition state, lowering the activation energy.[1][4] Protic solvents are less effective at stabilizing this delocalized charge compared to how strongly they solvate the localized charge on the initial nucleophile.

  • High Solvent Viscosity: In highly viscous solvents, the rate of diffusion of reactant molecules decreases. This reduces the frequency of collisions, leading to a slower reaction rate.[5]

Solution Workflow:

  • Re-evaluate your solvent choice. If using a protic solvent with a charged nucleophile, consider switching to a dipolar aprotic solvent.

  • Consult Solvent Parameter Tables. Analyze the Kamlet-Taft parameters of your solvent (see FAQ 2). A solvent with a high hydrogen bond donating ability (α) might be slowing your reaction by deactivating the nucleophile.[6][7]

  • Perform a Small-Scale Solvent Screen. Test the reaction in a small set of diverse solvents (e.g., Toluene, Acetonitrile, DMSO, and Ethanol) to empirically determine the optimal medium before scaling up.

Question 2: I am observing inconsistent or non-reproducible kinetic data between experimental runs. Where should I start looking for the problem?

Answer: Irreproducible data points to a lack of control over one or more experimental variables. The issue often lies in the preparation or the environment of the reaction.

  • Solvent Purity: The presence of trace amounts of water in aprotic solvents can drastically alter reaction kinetics, sometimes by providing a proton source or alternative reaction pathway. Peroxides in solvents like THF or Dioxane can also lead to side reactions.

  • Reagent Purity: Ensure your 2-Ethoxy-4-nitroaniline and other reactants are of high purity and dry. Impurities can act as catalysts or inhibitors.

  • Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Even a change of 1-2 °C can cause significant variations in the rate constant.[5] Standard laboratory environments can have temperature swings that affect sensitive kinetics.

  • Inaccurate Concentrations: Errors in weighing reagents or performing dilutions are a primary source of inconsistency.

  • Atmospheric Contamination: For sensitive reactions, exposure to air (oxygen, CO₂, moisture) can introduce variability.

Troubleshooting Checklist:

  • Solvents: Use freshly distilled or high-purity, dry (anhydrous) solvents.[8]

  • Reagents: Check the purity of your starting materials. Recrystallize if necessary.

  • Temperature Control: Use a thermostatted bath (water, oil, or a cryostat) to maintain a constant reaction temperature. Do not rely on ambient room temperature.

  • Concentration: Calibrate your balances. Use calibrated volumetric flasks and pipettes for all solutions.

  • Inert Atmosphere: If the reaction is sensitive, run it under an inert atmosphere of nitrogen or argon.

The following diagram outlines a systematic approach to troubleshooting inconsistent kinetic results.

Caption: Influence of protic vs. aprotic solvents on the SNAr reaction pathway.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes a general method for determining the pseudo-first-order rate constant for the reaction of 2-Ethoxy-4-nitroaniline with a nucleophile in excess.

1. Preparation:

  • Stock Solutions: Accurately prepare a stock solution of 2-Ethoxy-4-nitroaniline (e.g., 1 mM) and a stock solution of the nucleophile (e.g., 100 mM) in the chosen high-purity solvent.

  • Spectrophotometer Setup: Turn on and allow the UV-Vis spectrophotometer to warm up. Set the analytical wavelength (λmax) to the absorbance maximum of 2-Ethoxy-4-nitroaniline in the chosen solvent, ensuring it is in the visible range to minimize solvent interference.

  • Temperature Control: Set the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

2. Blanking the Instrument:

  • Pipette the required volume of the nucleophile solution and solvent into a cuvette to match the final reaction concentrations. For example, to a 3 mL cuvette, add 2.7 mL of solvent and 0.3 mL of the 100 mM nucleophile stock to achieve a 10 mM final concentration.

  • Place this cuvette in the spectrophotometer and zero the absorbance.

3. Kinetic Run:

  • In a separate small, thermostatted vial, pipette the same volumes of solvent and nucleophile solution used for the blank. Allow it to equilibrate to the reaction temperature.

  • To initiate the reaction, rapidly add a small, precise volume of the 2-Ethoxy-4-nitroaniline stock solution (e.g., 30 µL of 1 mM stock to achieve a 0.01 mM final concentration), start a timer immediately, and mix thoroughly but gently.

  • Quickly transfer the reaction mixture to a clean cuvette and place it in the spectrophotometer.

  • Begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80-90% completion (i.e., until the absorbance becomes stable).

4. Data Analysis:

  • The reaction is under pseudo-first-order conditions because the nucleophile is in large excess. [9]* Plot ln(At - A∞) versus time (s), where At is the absorbance at time t and A∞ is the final absorbance at the end of the reaction.

  • The plot should yield a straight line. The slope of this line is equal to -kobs, where kobs is the pseudo-first-order rate constant. [10]* The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

References

  • Stenutz, R. Kamlet-Taft solvent parameters. [Link]

  • Banjoko, O., & Ezeani, C. (1986). The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia. Journal of the Chemical Society, Perkin Transactions 2, (9), 1357-1363. [Link]

  • Cramer, C. J., & Truhlar, D. G. (2019). A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. Molecules, 24(12), 2256. [Link]

  • Brainly.com. How does the dielectric constant affect SN1 and SN2 reactions? [Link]

  • Fountainhead Press. Reaction Kinetics--Spectrophotometric Determination of a Rate Law. [Link]

  • ResearchGate. Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • IUPAC. Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. [Link]

  • Scientific & Academic Publishing. The Influence of Hydrogen Bonds on the Kinetics of Polymerization of Anilines and the Properties of the as-Produced Polyanilines. [Link]

  • Laidler, K. J., & Landskroener, P. A. (1956). The influence of the solvent on reaction rates. Transactions of the Faraday Society, 52, 200-210. [Link]

  • Rheolution. Measuring Kinetics and Rates of Chemical Reactions with Absorbance. [Link]

  • Patsnap Synapse. How to Measure Enzyme Kinetics Using Spectrophotometry. [Link]

  • Figshare. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]

  • Chemistry LibreTexts. 11.5: Characteristics of the SN1 Reaction. [Link]

  • ResearchGate. Effect of Changes in the Dielectric Constant of Reaction Medium. [Link]

  • Malaysian Journal of Analytical Sciences. MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. [Link]

  • RSC Publishing. The physical significance of the Kamlet–Taft π* parameter of ionic liquids. [Link]

  • ResearchGate. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia | Request PDF. [Link]

  • ACS Publications. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

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  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • Chemistry World. How to troubleshoot experiments. [Link]

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  • ResearchGate. A Study of Solvent Effects on Reaction Rates Using a Microreactor. [Link]

  • YouTube. Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]

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  • ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF. [Link]

  • ResearchGate. 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF. [Link]

  • PubMed. [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. [Link]

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  • ResearchGate. On Effects of Hydrogen Bonding in Mechanism and Kinetics of Epoxide-Aromatic Amine Reactions. A Review. [Link]

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Technical Support Center: Safe Quenching Procedures for 2-Ethoxy-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions regarding the safe quenching and workup of this nitration reaction.

Introduction: The Criticality of a Controlled Quench

The synthesis of 2-Ethoxy-4-nitroaniline, like many aromatic nitrations, is a highly exothermic process that requires precise control, especially during the quenching phase. The use of a potent nitrating mixture, typically concentrated nitric and sulfuric acids, necessitates a carefully planned and executed workup to ensure both the safety of the operator and the integrity of the final product. An uncontrolled quench can lead to a runaway reaction, splattering of corrosive materials, and a significant reduction in yield and purity. This guide provides a framework for understanding the underlying principles and practical steps for a safe and effective quenching procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the quenching and workup of the 2-Ethoxy-4-nitroaniline synthesis.

Problem Potential Cause(s) Recommended Solution(s)
No precipitate forms upon quenching. The product may be soluble in the acidic aqueous mixture or may exist as an oil at the quenching temperature.Proceed with a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and proceed with the standard washing and drying steps.[1]
The reaction mixture becomes dark brown or black, yielding a tarry substance. This indicates oxidation of the aniline starting material. The amino group makes the aromatic ring highly susceptible to oxidation by nitric acid.The most effective solution is to protect the amino group before nitration, for example, through acetylation with acetic anhydride. The resulting acetamido group is less activating and less prone to oxidation.[2][3] The protecting group can be removed by hydrolysis after nitration.[4]
Formation of multiple isomers (e.g., 2-ethoxy-6-nitroaniline). The ethoxy and amino groups direct electrophilic substitution to the ortho and para positions. While the para-product is generally favored, some ortho-substitution can occur.Careful control of reaction temperature is crucial; lower temperatures often favor the para-isomer. Purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) can separate the isomers.[4][5]
Significant amount of di-nitrated product is observed. The reaction conditions (temperature, reaction time, or concentration of nitrating agent) are too harsh, leading to a second nitration.Maintain a low reaction temperature (0-10 °C) and monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further nitration.[4] Use a stoichiometric amount of the nitrating agent.[4]
An emulsion forms during the extraction process. The presence of both acidic and basic functionalities, along with fine particulate matter, can stabilize emulsions.To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer. Gentle swirling of the separatory funnel instead of vigorous shaking can also help. In persistent cases, filtering the emulsified layer through a pad of celite may be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with quenching a nitration reaction?

A1: The primary hazard is the highly exothermic nature of diluting concentrated sulfuric acid with water.[1] If the reaction mixture is added to water too quickly or without sufficient cooling, the heat generated can cause the solution to boil and potentially erupt from the vessel, splashing corrosive acids.

Q2: Why is it crucial to pour the reaction mixture onto ice rather than adding water to the reaction mixture?

A2: Pouring the acidic reaction mixture onto a large volume of stirred ice or an ice-water slurry is the standard and safest procedure.[1] This method ensures that the heat of dilution is effectively absorbed by the melting ice, maintaining a low temperature and preventing a dangerous temperature spike. Adding water to the concentrated acid mixture would lead to localized boiling and a high risk of splashing.

Q3: What personal protective equipment (PPE) is essential when performing a nitration quench?

A3: Comprehensive PPE is mandatory. This includes acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[1] All procedures should be conducted within a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1]

Q4: How should I neutralize the acidic aqueous waste after quenching and extraction?

A4: The acidic aqueous layer should be carefully neutralized before disposal. This can be achieved by slowly adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, while stirring and cooling the mixture in an ice bath to manage the heat of neutralization. Always check the final pH to ensure it is within your institution's guidelines for disposal.

Q5: My crude product is highly colored after quenching and filtration. What is the likely cause?

A5: The color can be due to the presence of unreacted starting material, isomeric byproducts (ortho-nitroaniline derivatives are often more colored), or small amounts of oxidation products.[6] Purification through recrystallization or column chromatography is typically required to obtain a pure, pale yellow product.

Experimental Protocols

Representative Synthesis of 2-Ethoxy-4-nitroaniline

This protocol is adapted from the synthesis of the analogous 2-methoxy-4-nitroaniline and should be optimized for specific laboratory conditions.[7]

Step 1: Acetylation of 2-Ethoxyaniline (Protection)

  • In a round-bottom flask, dissolve 2-ethoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently warm the mixture for 15-30 minutes.[4]

  • Pour the reaction mixture into ice-cold water to precipitate the 2-ethoxyacetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

Step 2: Nitration of 2-Ethoxyacetanilide

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[8]

  • Dissolve the dried 2-ethoxyacetanilide in concentrated sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Add the cold nitrating mixture dropwise to the stirred 2-ethoxyacetanilide solution, ensuring the temperature does not exceed 10 °C.[4]

  • After the addition is complete, stir the mixture at or below 10 °C for 30-60 minutes, monitoring the reaction progress by TLC.

Step 3: Quenching and Isolation of 2-Ethoxy-4-nitroacetanilide

  • Prepare a beaker with a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[1]

  • Slowly and carefully , pour the reaction mixture into the ice-water slurry with vigorous stirring.

  • The 2-ethoxy-4-nitroacetanilide will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

Step 4: Hydrolysis of 2-Ethoxy-4-nitroacetanilide (Deprotection)

  • Suspend the crude 2-ethoxy-4-nitroacetanilide in an aqueous solution of approximately 70% sulfuric acid.[4]

  • Heat the mixture under reflux until the solid has completely dissolved (typically 20-30 minutes).[4]

  • Cool the resulting solution and pour it into a beaker of cold water.

  • Carefully neutralize the solution with a base, such as a dilute sodium hydroxide solution, to precipitate the 2-ethoxy-4-nitroaniline.[4]

  • Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Visualizing the Workflow

Quenching and Workup Logic

G cluster_reaction Nitration Reaction cluster_quench Quenching cluster_workup Workup & Purification reaction_mixture Completed Nitration Mixture (H2SO4, HNO3, Product) quench_step Slowly pour reaction mixture into ice-water slurry reaction_mixture->quench_step Critical Step: Slow Addition ice_bath Stirred Ice-Water Slurry precipitate Precipitation of Crude Product quench_step->precipitate extraction Liquid-Liquid Extraction (if no precipitate) quench_step->extraction Alternative Path filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Water filtration->washing neutralization Neutralization of Filtrate filtration->neutralization Aqueous Waste purification Recrystallization or Column Chromatography washing->purification extraction->purification final_product Pure 2-Ethoxy-4-nitroaniline purification->final_product

Caption: A logical workflow for the safe quenching and workup of the 2-Ethoxy-4-nitroaniline synthesis.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline. Benchchem.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
  • Electrophilic Aromatic Substitution: Nitration of Methyl Benzo
  • Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Benchchem.
  • Nitration of Aromatics: EAS & Methyl Benzo
  • Experiment 11: Electrophilic Aromatic Substitution – Nitr
  • 2-Methoxy-4-nitroaniline synthesis. ChemicalBook.
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  • Preparation method of 2-methoxy-4-nitroaniline.
  • Various methods to obtain nitrated anilines.
  • Nitration of Aniline: Lab Experiment. Studylib.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Preparation method of 4-methoxy-2-nitroaniline.
  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
  • 4-Ethoxy-2-nitroaniline 97 616-86-4. Sigma-Aldrich.
  • 2-Ethyoxy-4-nitroaniline. SIELC Technologies.
  • Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Reddit.
  • Technical Support Center: Managing Oxidation and Polynitr
  • Help with nitr
  • Key Chemical Intermediates: Understanding 2-Methoxy-4-nitroaniline.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.
  • Nitroanilines as quenchers of pyrene fluorescence. PubMed.
  • Nitroaniline: Common isomers, structure, synthesis and applic
  • Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.
  • Nitroanilines as quenchers of pyrene fluorescence. Sigma-Aldrich.
  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com.
  • Technical Support Center: Nitration of Aniline Deriv
  • Navigating the Selective Nitration of Aniline: A Technical Support Guide. Benchchem.
  • Preventing oxidation of aniline during nitr

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Validation & Comparative

A Comparative Analysis of 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise selection of molecular building blocks is paramount. Isomeric purity and a deep understanding of the subtle yet significant differences between structural isomers can profoundly impact reaction outcomes, biological activity, and ultimately, the success of a drug discovery campaign. This guide provides an in-depth comparative analysis of two closely related nitroaniline derivatives: 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline.

These compounds, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties due to the differential placement of their ethoxy and nitro functional groups. Understanding these differences is critical for researchers utilizing them as intermediates in the synthesis of more complex molecules, such as heterocyclic scaffolds for medicinal chemistry. This guide will delve into their synthesis, physicochemical properties, spectroscopic signatures, and potential applications, providing the necessary experimental data and protocols to empower informed decision-making in the laboratory.

Introduction to the Isomers: Structure and Key Identifiers

2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline are aromatic amines with the chemical formula C₈H₁₀N₂O₃. The core structural difference lies in the substitution pattern on the aniline ring, which dictates their electronic and steric properties.

Compound2-Ethoxy-4-nitroaniline4-Ethoxy-2-nitroaniline
Structure
CAS Number 16383-89-4[1]616-86-4[2][3][4][5][6][7][8]
Molecular Weight 182.18 g/mol [1]182.18 g/mol
IUPAC Name 2-Ethoxy-4-nitroaniline4-Ethoxy-2-nitroaniline[6]

Physicochemical Properties: A Tale of Two Isomers

The positioning of the electron-donating ethoxy group and the electron-withdrawing nitro group significantly influences the intermolecular forces and crystal packing of these isomers, leading to differences in their physical properties.

Property2-Ethoxy-4-nitroaniline4-Ethoxy-2-nitroaniline
Appearance Yellow to orange solid (Predicted)Red to rust-brown crystals or crystalline powder[2][3]
Melting Point Not experimentally determined111-113 °C[2][7]
Boiling Point Not experimentally determined346.2 °C at 760 mmHg[2][3]
Density Not experimentally determined1.264 g/cm³[2][3]
Solubility Predicted to be soluble in polar organic solvents like ethanol, methanol, and acetone. Solubility in water is expected to be low.Soluble in polar organic solvents. Low solubility in water.

The higher melting point of 4-Ethoxy-2-nitroaniline suggests a more stable crystal lattice, potentially due to more effective intermolecular hydrogen bonding and dipole-dipole interactions.

Synthesis Strategies: Navigating Isomer-Specific Pathways

The synthesis of these isomers requires careful selection of starting materials and reaction conditions to achieve the desired substitution pattern.

Synthesis of 4-Ethoxy-2-nitroaniline

A common route to 4-Ethoxy-2-nitroaniline involves the nitration of N-acetyl-p-phenetidine, followed by hydrolysis of the acetyl protecting group. The ethoxy group at the para position directs the incoming nitro group to the ortho position.

Synthesis of 4-Ethoxy-2-nitroaniline p_phenetidine p-Phenetidine acetanilide N-Acetyl-p-phenetidine p_phenetidine->acetanilide Acetic Anhydride nitro_acetanilide N-Acetyl-4-ethoxy-2-nitroaniline acetanilide->nitro_acetanilide HNO₃ / H₂SO₄ product 4-Ethoxy-2-nitroaniline nitro_acetanilide->product Acid or Base Hydrolysis

Synthesis of 4-Ethoxy-2-nitroaniline.

Synthesis of 2-Ethoxy-4-nitroaniline

The synthesis of 2-Ethoxy-4-nitroaniline is less commonly described. A plausible route involves the nucleophilic aromatic substitution of 1-chloro-2-ethoxy-4-nitrobenzene with ammonia or a protected amine equivalent.

Synthesis of 2-Ethoxy-4-nitroaniline start 2-Chloro-5-nitroanisole intermediate 1-Chloro-2-ethoxy-4-nitrobenzene start->intermediate Ethoxide product 2-Ethoxy-4-nitroaniline intermediate->product Ammonia

Plausible synthesis of 2-Ethoxy-4-nitroaniline.

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques are indispensable for confirming the identity and purity of these isomers. The different substitution patterns lead to distinct NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are key differentiators.

  • 2-Ethoxy-4-nitroaniline (Predicted): One would expect three aromatic protons with distinct chemical shifts. The proton ortho to the nitro group would be the most downfield, followed by the proton ortho to the ethoxy group, and finally the proton meta to both.

  • 4-Ethoxy-2-nitroaniline: The ¹H NMR spectrum of this isomer is available and shows characteristic signals for the aromatic protons, as well as the ethoxy group.[5]

¹³C NMR: The chemical shifts of the aromatic carbons are also indicative of the substituent positions. The carbon bearing the nitro group will be significantly deshielded.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and ethyl group (around 2850-3100 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and the C-O-C stretch of the ether (around 1250 cm⁻¹).[9][10][11][12][13] Subtle shifts in the positions of these bands can be used for differentiation.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak at m/z 182. However, their fragmentation patterns upon electron ionization may differ due to the different positions of the functional groups, influencing the stability of the resulting fragment ions.[6][14][15]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of these isomers, designed to be self-validating.

Protocol 1: Synthesis of 4-Ethoxy-2-nitroaniline

Materials:

  • N-Acetyl-p-phenetidine

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

  • Nitration: Slowly add N-acetyl-p-phenetidine to a cooled mixture of concentrated nitric and sulfuric acids. Maintain the temperature below 10 °C.

  • Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and filter the precipitated N-acetyl-4-ethoxy-2-nitroaniline.

  • Hydrolysis: Reflux the crude product with aqueous hydrochloric acid for 1-2 hours.

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 4-Ethoxy-2-nitroaniline.

  • Filter, wash with cold water, and recrystallize from ethanol to obtain pure red-brown crystals.

Protocol 2: Characterization by HPLC

An HPLC method can be used to separate and quantify both isomers.[1][16][17]

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve sample in mobile phase injection Inject sample sample->injection column C18 Reverse-Phase Column injection->column detection UV Detector (e.g., 254 nm) column->detection Elution mobile_phase Acetonitrile/Water Gradient chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify based on peak area chromatogram->quantification

HPLC analysis workflow for ethoxy-nitroaniline isomers.

Applications in Research and Drug Development

Nitroaniline derivatives are versatile intermediates in organic synthesis. The presence of the amine and nitro groups allows for a wide range of chemical transformations. They are particularly valuable in the synthesis of:

  • Benzimidazoles: The condensation of o-diaminobenzenes (which can be derived from the reduction of o-nitroanilines) with carboxylic acids or their derivatives is a common method for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry.

  • Dyes and Pigments: The chromophoric nitro group makes these compounds and their derivatives useful in the dye industry.

  • Heterocyclic Chemistry: The reactive functional groups serve as handles for the construction of various heterocyclic ring systems.

The choice between 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline will depend on the desired substitution pattern in the final target molecule.

Safety and Handling

Both 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline are harmful if swallowed, in contact with skin, or if inhaled.[6] They can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.

Conclusion

While 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline are structurally similar, their distinct substitution patterns lead to measurable differences in their physicochemical and spectroscopic properties. 4-Ethoxy-2-nitroaniline is a well-characterized compound with readily available experimental data. In contrast, detailed experimental data for 2-Ethoxy-4-nitroaniline is less prevalent in the literature, necessitating a greater reliance on predictive methods and careful analytical characterization upon synthesis. This guide provides researchers and drug development professionals with a comprehensive comparative framework to understand and effectively utilize these important synthetic building blocks.

References

  • Wikipedia. (2023, December 12). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • SLP pharma. (n.d.). CAS NO. -. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chegg. (2021, November 14). Question: Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]

  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-N-methyl-4-nitroaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-ETHOXY-2-NITROANILINE | CAS 616-86-4. Retrieved from [Link]

  • PubMed Central. (2022, March 9). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • IUCr Journals. (2022, March 10). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). p-Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

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A Spectroscopic Journey: Charting the Synthesis of 2-Ethoxy-4-nitroaniline from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of synthesized molecules is a cornerstone of rigorous research and development. This guide provides an in-depth comparative analysis of the spectroscopic data of 2-Ethoxy-4-nitroaniline alongside its precursors, offering a detailed roadmap for researchers, scientists, and drug development professionals. By examining the characteristic shifts and transformations in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we can confidently track the chemical evolution from starting materials to the final product. This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and the interpretation of spectral changes, ensuring a robust and self-validating analytical workflow.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The synthesis of 2-Ethoxy-4-nitroaniline is logically approached through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable halo-substituted aromatic compound. In this case, we will consider the reaction of sodium ethoxide with 2-chloro-4-nitroaniline. The ethoxide anion, a potent nucleophile, displaces the chloride on the aromatic ring to form the desired ether linkage.

The choice of 2-chloro-4-nitroaniline as a precursor is strategic. The presence of the strongly electron-withdrawing nitro group in the para position activates the chlorine atom at the ortho position towards nucleophilic aromatic substitution, facilitating the reaction with sodium ethoxide.

Synthesis of 2-Ethoxy-4-nitroaniline 2-chloro-4-nitroaniline 2-Chloro-4-nitroaniline plus + 2-chloro-4-nitroaniline->plus sodium_ethoxide Sodium Ethoxide sodium_ethoxide->plus reaction plus->reaction product 2-Ethoxy-4-nitroaniline reaction->product conditions Ethanol, Δ reaction->conditions

Caption: Synthetic route to 2-Ethoxy-4-nitroaniline via Williamson ether synthesis.

Spectroscopic Comparison: From Precursors to Product

The successful synthesis of 2-Ethoxy-4-nitroaniline can be unequivocally confirmed by comparing the spectroscopic signatures of the product with its precursors. Key transformations to look for include the disappearance of the C-Cl bond signature and the appearance of characteristic signals for the ethoxy group.

Infrared (IR) Spectroscopy: Unveiling Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transition from precursors to the product will be marked by distinct changes in the IR spectrum.

Functional Group2-Chloro-4-nitroaniline (Precursor)Sodium Ethoxide (Precursor)2-Ethoxy-4-nitroaniline (Product)
N-H Stretch (Amine) ~3400-3300 cm⁻¹ (two bands for primary amine)-~3400-3300 cm⁻¹ (two bands for primary amine)
Aromatic C-H Stretch ~3100-3000 cm⁻¹-~3100-3000 cm⁻¹
Aliphatic C-H Stretch -~2970-2850 cm⁻¹~2980-2870 cm⁻¹
NO₂ Asymmetric Stretch ~1520 cm⁻¹-~1510 cm⁻¹
NO₂ Symmetric Stretch ~1340 cm⁻¹-~1330 cm⁻¹
C-O Stretch (Ether) -~1050-1100 cm⁻¹~1250 cm⁻¹ (Aryl-Alkyl ether) & ~1040 cm⁻¹
C-Cl Stretch ~750 cm⁻¹-Absent

The most telling evidence of a successful reaction in the IR spectrum is the disappearance of the C-Cl stretching vibration (around 750 cm⁻¹) from the starting material, 2-chloro-4-nitroaniline, and the appearance of strong C-O stretching bands characteristic of an aryl-alkyl ether in the product. The aliphatic C-H stretching bands from the ethoxy group will also be a key new feature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The transformation of 2-chloro-4-nitroaniline to 2-ethoxy-4-nitroaniline will result in a distinct new set of signals corresponding to the ethoxy group.

Proton Environment2-Chloro-4-nitroaniline (Precursor)Sodium Ethoxide (Precursor)2-Ethoxy-4-nitroaniline (Product - Predicted)
-CH₃ (methyl) -Triplet, ~1.2 ppmTriplet, ~1.4 ppm
-CH₂- (methylene) -Quartet, ~3.6 ppmQuartet, ~4.1 ppm
-NH₂ (amine) Broad singlet, ~5.0-6.0 ppm-Broad singlet, ~4.5-5.5 ppm
Aromatic Protons Multiplet, ~6.7-8.0 ppm-Multiplet, ~6.6-8.1 ppm

The key diagnostic signals in the ¹H NMR spectrum of the product will be a triplet around 1.4 ppm and a quartet around 4.1 ppm, characteristic of an ethoxy group attached to an electron-withdrawing aromatic ring. The integration of these signals should correspond to a 3:2 proton ratio.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The successful synthesis will be confirmed by the appearance of two new aliphatic carbon signals and a downfield shift of the aromatic carbon atom now bonded to the oxygen.

Carbon Environment2-Chloro-4-nitroaniline (Precursor)Sodium Ethoxide (Precursor)2-Ethoxy-4-nitroaniline (Product - Predicted)
-CH₃ (methyl) -~18 ppm~15 ppm
-CH₂- (methylene) -~58 ppm~65 ppm
Aromatic C-Cl ~120-130 ppm-Absent
Aromatic C-O --~150-160 ppm
Other Aromatic Carbons ~115-150 ppm-~110-150 ppm

The most significant changes in the ¹³C NMR spectrum will be the appearance of the two new peaks in the aliphatic region for the ethoxy group and the disappearance of the signal corresponding to the carbon atom bonded to chlorine in the precursor.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2-Chloro-4-nitroaniline 172.57172/174 (M⁺, isotope pattern), 142/144 ([M-NO]⁺), 126/128 ([M-NO₂]⁺)
2-Ethoxy-4-nitroaniline 182.18182 (M⁺), 153 ([M-C₂H₅]⁺), 136 ([M-NO₂]⁺), 108 ([M-NO₂ - C₂H₄]⁺)

The mass spectrum of the product will show a molecular ion peak at m/z 182, which is 10 units higher than the molecular weight of the chloro-precursor, corresponding to the substitution of chlorine (atomic weight ~35.5) with an ethoxy group (mass of 45) and the loss of a proton. The fragmentation pattern will also be distinct, showing losses of fragments such as the ethyl group and the nitro group.

Experimental Protocols

To ensure the integrity and reproducibility of the spectroscopic data, standardized protocols must be followed.

Synthesis of 2-Ethoxy-4-nitroaniline
  • Materials : 2-chloro-4-nitroaniline, sodium metal, absolute ethanol, reflux condenser, heating mantle, magnetic stirrer, beakers, and filtration apparatus.

  • Procedure :

    • Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

    • Add 2-chloro-4-nitroaniline to the sodium ethoxide solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

    • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-ethoxy-4-nitroaniline.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Prepare Sodium Ethoxide s2 React with 2-Chloro-4-nitroaniline s1->s2 s3 Reflux and Monitor s2->s3 s4 Precipitate and Isolate Product s3->s4 s5 Recrystallize and Dry s4->s5 a1 FTIR Spectroscopy s5->a1 a2 ¹H and ¹³C NMR Spectroscopy s5->a2 a3 Mass Spectrometry s5->a3

Caption: Workflow for synthesis and spectroscopic analysis.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Sample Preparation : Solid samples are prepared as KBr pellets by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS) :

    • Sample Introduction : A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer.

    • Ionization : Electron Ionization (EI) is used at 70 eV.

    • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Conclusion

The structural confirmation of a synthesized compound is a multi-faceted process that relies on the convergence of data from various analytical techniques. By systematically comparing the spectroscopic data of 2-Ethoxy-4-nitroaniline with its precursors, 2-chloro-4-nitroaniline and sodium ethoxide, we can confidently track the chemical transformation and verify the identity of the final product. The disappearance of the C-Cl bond signature and the emergence of characteristic signals for the ethoxy group in IR, ¹H NMR, and ¹³C NMR, coupled with the correct molecular weight determination by mass spectrometry, provide a self-validating and irrefutable body of evidence for the successful synthesis. This guide serves as a comprehensive resource for researchers, providing not only the expected data but also the underlying scientific principles and practical protocols necessary for rigorous chemical analysis.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]

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A Senior Application Scientist's Guide: 2-Ethoxy-4-nitroaniline vs. 2-Methoxy-4-nitroaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of high-performance azo dyes, the selection of the diazo component is a critical determinant of the final product's characteristics. This guide provides an in-depth comparison of two structurally similar yet functionally distinct diazo precursors: 2-Ethoxy-4-nitroaniline and 2-Methoxy-4-nitroaniline. We will explore their fundamental physicochemical differences, dissect their comparative performance in dye synthesis through representative experimental protocols, and analyze the resulting variations in dye properties such as color, solubility, and fastness. This document serves as a technical resource for researchers and chemical process managers to make informed decisions in the development of targeted color solutions.

Introduction: The Subtle Distinction That Defines Performance

Azo dyes, characterized by the (-N=N-) chromophore, represent the largest and most versatile class of synthetic colorants. Their synthesis is a well-established two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with an electron-rich nucleophile (the coupling component). The final hue, intensity, and fastness properties of the dye are intricately linked to the electronic and structural attributes of these two building blocks.

2-Methoxy-4-nitroaniline (also known as Fast Red B Base) is a cornerstone intermediate, widely employed in the manufacturing of dyes and pigments for shades of red, yellow, and black[1][2][3]. Its analogue, 2-Ethoxy-4-nitroaniline, offers a subtle structural modification—the substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group. While seemingly minor, this change in the alkoxy substituent has tangible consequences on the reactivity of the intermediate and the photophysical properties of the resulting dye. This guide aims to elucidate these differences through a comparative analysis, supported by established chemical principles and detailed experimental frameworks.

Comparative Physicochemical Properties

The initial selection of a reagent begins with an understanding of its physical properties, which dictate handling, solubility, and reaction stoichiometry. The primary difference between the two molecules is the additional methylene bridge in the ethoxy group, which increases the molecular weight and influences intermolecular forces.

Property2-Methoxy-4-nitroaniline2-Ethoxy-4-nitroanilineRationale for Difference
CAS Number 97-52-9[4]6344-97-4Unique identifier for each chemical structure.
Molecular Formula C₇H₈N₂O₃[5]C₈H₁₀N₂O₃Addition of a -CH₂- group.
Molecular Weight 168.15 g/mol [5]182.18 g/mol Increased mass from the ethyl group.
Appearance Yellow to orange crystalline powder[6]Yellow to orange crystalline solidSimilar chromophoric structure.
Melting Point 140-142 °C[6][7]~135-139 °CThe less symmetrical ethoxy group can slightly disrupt crystal lattice packing, often leading to a lower melting point.
Solubility Slightly soluble in water; soluble in alcohol, acetone[8].Generally lower water solubility, good solubility in organic solvents.The larger, more nonpolar ethyl group increases hydrophobicity compared to the methyl group.

The Azo Dye Synthesis Workflow: A Mechanistic Overview

The synthesis of an azo dye from either precursor follows a conserved two-stage pathway. Understanding this workflow is essential to appreciate the subtle kinetic and electronic differences imparted by the methoxy versus ethoxy substituent.

Stage 1: Diazotization

The primary amine (-NH₂) on the aniline ring is converted into a highly reactive diazonium salt (-N₂⁺). This reaction is typically performed in an acidic medium (e.g., HCl, H₂SO₄) with sodium nitrite (NaNO₂) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The electron-withdrawing nitro group (-NO₂) ortho to the amine helps to stabilize the diazonium salt once formed.

Stage 2: Azo Coupling

The electrophilic diazonium salt is then introduced to a solution containing an electron-rich coupling component. Common coupling agents include phenols (like β-naphthol) or aromatic amines (like N,N-dialkylanilines). The diazonium ion attacks the activated aromatic ring of the coupler in an electrophilic aromatic substitution reaction to form the stable azo bridge, yielding the final dye molecule.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Aniline Substituted Aniline (2-Methoxy- or 2-Ethoxy-4-nitroaniline) Reagents1 HCl, NaNO₂ 0-5 °C Aniline->Reagents1 Diazonium Aryl Diazonium Salt (Reactive Intermediate) Reagents1->Diazonium AzoDye Final Azo Dye (Colored Product) Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., β-Naphthol)

Caption: General workflow for azo dye synthesis.

Comparative Performance in Dye Synthesis: A Tale of Two Alkoxy Groups

The choice between the methoxy and ethoxy precursor directly impacts the resulting dye's properties. These differences stem from the subtle variance in the electronic and steric nature of the two groups.

Electronic Effects and Color (λmax)

Both methoxy and ethoxy groups are classified as activating groups in electrophilic aromatic substitution. They exhibit a dual electronic effect:

  • +R (Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing its electron density. This is the dominant effect.

  • -I (Inductive) Effect: The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

The ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group of the methoxy substituent. This enhanced electron-donating character subtly increases the electron density of the aromatic system. In the final dye molecule, this leads to a small but significant bathochromic shift (a shift of the maximum absorption wavelength, λmax, to a longer wavelength).

Expected Outcome: A dye synthesized from 2-Ethoxy-4-nitroaniline will typically exhibit a deeper, less yellow shade compared to its methoxy-derived counterpart. For example, an orange dye may become a redder-orange, or a red dye may shift towards a bluer-red.

Solubility and Fiber Affinity

The longer, bulkier ethyl group increases the molecule's overall size and nonpolar character (hydrophobicity).

  • Aqueous Solubility: Dyes derived from the ethoxy precursor will generally have lower solubility in water.

  • Affinity for Hydrophobic Fibers: This increased hydrophobicity often translates to a higher affinity for synthetic, hydrophobic fibers like polyester and nylon. This can lead to better dye uptake during the dyeing process and improved fastness properties.

Experimental Protocol: Synthesis of a Representative Disperse Red Dye

This protocol describes a self-validating, parallel synthesis to directly compare the performance of the two aniline precursors using N,N-bis(2-hydroxyethyl)aniline as a common coupling component.

Safety: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials & Reagents:

  • 2-Methoxy-4-nitroaniline (1.68 g, 10 mmol) OR 2-Ethoxy-4-nitroaniline (1.82 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂)

  • N,N-bis(2-hydroxyethyl)aniline

  • Urea or Sulfamic Acid

  • Sodium Acetate

  • Ice, Deionized Water, Ethanol

Protocol 1: Diazotization
  • Preparation: In a 250 mL beaker, add the selected aniline precursor (10 mmol) to 20 mL of deionized water and 3 mL of concentrated HCl. Stir to form a fine slurry.

  • Cooling: Cool the slurry to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: Dissolve sodium nitrite (0.70 g, 10.1 mmol) in 5 mL of cold water. Add this solution dropwise to the cold aniline slurry over 15-20 minutes. Crucially, maintain the temperature below 5 °C to prevent decomposition of the diazonium salt and formation of phenolic byproducts.

  • Completion: Stir the mixture for an additional 30 minutes in the ice bath. The formation of a clear solution (or a solution with minimal suspended solids) indicates the completion of diazotization.

  • Excess Nitrite Removal: Test for excess nitrous acid using starch-iodide paper (a positive test yields a blue-black color). If positive, add a small amount of urea or sulfamic acid until the test is negative. This step is critical to prevent unwanted side reactions during coupling.

Protocol 2: Azo Coupling
  • Coupler Solution: In a separate 400 mL beaker, dissolve N,N-bis(2-hydroxyethyl)aniline (1.81 g, 10 mmol) in 50 mL of water containing 1 mL of concentrated HCl. Cool this solution to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold coupler solution with vigorous stirring.

  • pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium acetate until the pH reaches 4-5. A brightly colored precipitate of the azo dye should form immediately. The pH adjustment ensures the coupling component is sufficiently activated for electrophilic attack.

  • Stirring & Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Filtration & Washing: Collect the dye precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.

  • Drying: Dry the product in an oven at 60-70 °C to a constant weight. Calculate the yield.

G Aniline 2-Alkoxy-4-nitroaniline (R = CH₃ or C₂H₅) Diazonium Diazonium Salt Aniline->Diazonium  HCl, NaNO₂  0-5 °C AzoDye Disperse Azo Dye Diazonium->AzoDye Coupler N,N-bis(2-hydroxyethyl)aniline Coupler->AzoDye

Caption: Specific reaction pathway for the comparative synthesis.

Discussion: Selecting the Optimal Precursor

The choice between 2-ethoxy- and 2-methoxy-4-nitroaniline is a strategic decision based on the desired end-product characteristics.

  • 2-Methoxy-4-nitroaniline is the industry standard for many existing formulations. It is often more readily available and cost-effective. It is the precursor of choice when replicating established dye recipes or when a specific, well-characterized shade (like those in the C.I. Pigment Yellow 74 family) is required[7]. Its slightly higher water solubility can be advantageous in certain dyeing processes.

  • 2-Ethoxy-4-nitroaniline should be selected when the goal is to fine-tune the color towards a deeper, bathochromically shifted shade. Its primary advantage lies in applications for hydrophobic fibers like polyester, where its increased hydrophobicity can lead to superior fastness properties (e.g., wash fastness, sublimation fastness). This makes it an excellent candidate for developing new, high-performance disperse dyes for synthetic textiles. The potential trade-off may be a slightly higher cost and the need to adjust dispersing agent formulations to accommodate its lower aqueous solubility.

Conclusion

While 2-Ethoxy-4-nitroaniline and 2-Methoxy-4-nitroaniline are highly similar diazo components, their performance in dye synthesis is not identical. The methoxy variant remains a reliable workhorse for a wide range of established applications. The ethoxy analogue, however, presents a valuable tool for the modern dye chemist, offering a predictable means to achieve deeper shades and potentially enhance the durability of dyes on synthetic fabrics. The experimental framework provided herein offers a robust method for evaluating these differences directly, enabling researchers to select the optimal precursor to meet the specific performance demands of their application.

References

  • Vertex AI Search Result[1]: Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (Source: vertexaisearch.cloud.google.com)

  • Vertex AI Search Result[9]: Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (Source: vertexaisearch.cloud.google.com)

  • Vertex AI Search Result[2]: Unlocking Vibrant Hues: The Chemistry Behind 2-Methoxy-4-nitroaniline as an Azo Dye Intermediate. (Source: NINGBO INNO PHARMCHEM CO.,LTD.)

  • Vertex AI Search Result[8]: What is 2-Methoxy-4-nitroaniline? (Source: ChemicalBook)

  • Vertex AI Search Result[6]: 2-Methoxy-4-nitroaniline | 97-52-9. (Source: ChemicalBook)

  • Vertex AI Search Result[3]: CAS 97-52-9 | 2-Methoxy-4-nitroaniline | Fast Red B Base. (Source: Jay Finechem)

  • Vertex AI Search Result: The Synthesis of Azo Dyes. (Source: Ursinus Digital Commons)

  • Vertex AI Search Result[5]: 2-Methoxy-4-nitroaniline 98 97-52-9. (Source: Sigma-Aldrich)

  • Vertex AI Search Result[4]: 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337. (Source: PubChem)

  • Vertex AI Search Result[7]: 2-Methoxy-4-nitroaniline - Wikipedia. (Source: Wikipedia)

  • Vertex AI Search Result: Synthesis and Characteristics of Some Organic Dyes. (Source: Prime Scholars)

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Ethoxy-4-nitroaniline Against a Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, technically grounded framework for assessing the purity of synthesized 2-Ethoxy-4-nitroaniline, a key intermediate in various synthetic pathways. We will move beyond rote procedural descriptions to explore the underlying principles of each analytical technique, empowering researchers to not only execute these methods but also to interpret the results with a nuanced, expert perspective. This document is structured to serve as a practical comparison guide, contrasting the analytical data of a newly synthesized batch against a certified reference standard.

The Critical Role of Purity for 2-Ethoxy-4-nitroaniline

2-Ethoxy-4-nitroaniline (C₈H₁₀N₂O₃, Molar Mass: 182.18 g/mol ) is an aromatic amine whose utility in drug development and as a chemical intermediate necessitates stringent purity controls.[1] Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have profound and often detrimental effects on downstream applications. They can alter reaction kinetics, introduce toxicological risks in pharmaceutical applications, and compromise the structural integrity of final products. Therefore, a multi-faceted analytical approach is essential to comprehensively validate the purity of a synthesized batch.

A plausible synthetic route for 2-Ethoxy-4-nitroaniline involves the nitration of 2-ethoxyaniline. This reaction, while effective, can lead to the formation of isomeric impurities (such as 2-ethoxy-6-nitroaniline or dinitro products) if not carefully controlled. Thus, our analytical strategy must be capable of resolving and identifying these closely related compounds.

A Multi-Technique Approach to Purity Verification

No single analytical technique is sufficient to definitively establish the purity of a compound. A robust assessment relies on the convergence of data from multiple orthogonal methods. Here, we detail the application of several key techniques, comparing the expected results for a high-purity standard with those of a newly synthesized sample.

Melting Point Analysis: The Foundational Assessment

Expertise & Experience: The melting point is a fundamental physical property that provides a quick and inexpensive preliminary assessment of purity. A pure crystalline solid will have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. For a related isomer, 4-Ethoxy-2-nitroaniline, the literature reports a melting point of 111-113 °C.[2][3] While the exact melting point for 2-Ethoxy-4-nitroaniline may differ slightly, a significant deviation or a broad melting range in a synthesized sample is a strong indicator of impurity.

Experimental Protocol:

  • Ensure the melting point apparatus is calibrated using appropriate standards.

  • Finely powder a small amount of the dry synthesized 2-Ethoxy-4-nitroaniline.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.

  • Repeat the measurement with a certified standard of 2-Ethoxy-4-nitroaniline for comparison.

graph TD; A[Start: Dry Sample] --> B{Pack Capillary Tube}; B --> C{Place in Apparatus}; C --> D{Heat Slowly & Observe}; D --> E{Record Start of Melting}; E --> F{Record End of Melting}; F --> G[Result: Melting Point Range];

Workflow for Melting Point Analysis.

Thin-Layer Chromatography (TLC): Visualizing Impurities

Expertise & Experience: TLC is an indispensable tool for the qualitative assessment of a reaction's progress and the purity of the final product. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[4][5][6] The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. The presence of multiple spots indicates the presence of impurities.

Trustworthiness: The choice of the mobile phase is critical. A solvent system must be selected that provides good separation between the target compound and potential impurities. For nitroanilines, a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, is often effective.[7][8] By running the synthesized sample alongside the standard and a co-spot (a mixture of the sample and standard), one can confidently assess purity. A single, well-defined spot for the sample that aligns perfectly with the standard and the co-spot is indicative of high purity.

Experimental Protocol:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Allow the chamber to saturate with solvent vapors.

  • On a silica gel TLC plate, lightly mark an origin line with a pencil.

  • Spot dilute solutions of the standard, the synthesized sample, and a co-mixture of the two onto the origin line.

  • Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Circle the spots and calculate the Rf value for each.

graph TD; subgraph "Preparation" A[Prepare Mobile Phase] --> B[Spot Plate: Standard, Sample, Co-spot]; end subgraph "Development" C[Place Plate in Saturated Chamber] --> D[Elute]; end subgraph "Analysis" E[Dry Plate] --> F[Visualize under UV Light]; F --> G[Calculate Rf Values]; end B --> C; D --> E;

Workflow for Thin-Layer Chromatography.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Expertise & Experience: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[9][10] For 2-Ethoxy-4-nitroaniline, a reverse-phase HPLC method using a C18 column is highly effective.[1][11] In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Authoritative Grounding: A typical mobile phase for the analysis of nitroaromatic compounds consists of acetonitrile and water, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape.[1][11] The detector is typically a UV-Vis detector set at a wavelength where the analyte has strong absorbance.

Experimental Protocol:

  • Prepare the mobile phase (e.g., Acetonitrile:Water, 50:50 v/v). Degas the mobile phase before use.

  • Equilibrate the HPLC system, equipped with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm), with the mobile phase until a stable baseline is achieved.

  • Prepare accurate solutions of the standard and the synthesized sample in the mobile phase (e.g., 100 µg/mL).

  • Inject a known volume (e.g., 10 µL) of the standard solution and record the chromatogram. Note the retention time of the main peak.

  • Inject the same volume of the synthesized sample solution and record the chromatogram under the identical conditions.

  • Calculate the purity of the synthesized sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

graph TD; A[Prepare Mobile Phase & Samples] --> B[Equilibrate HPLC System]; B --> C{Inject Standard}; C --> D[Record Retention Time & Peak Area]; B --> E{Inject Synthesized Sample}; E --> F[Record Chromatogram]; F --> G[Calculate Purity via Area Percent];

Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Expertise & Experience: GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile and thermally stable impurities.[12][13][14] The sample is vaporized and separated in the GC column, and then the individual components are fragmented and detected by the mass spectrometer, providing a unique "fingerprint" for each compound.

Trustworthiness: While HPLC is often the primary method for purity analysis of compounds like nitroanilines, GC-MS serves as an excellent confirmatory technique.[9] It can help identify co-eluting peaks from the HPLC analysis or detect impurities that are not UV-active. Derivatization may sometimes be employed to improve the volatility and thermal stability of aromatic amines.[13][15]

Experimental Protocol:

  • Prepare a dilute solution of the synthesized sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Set up the GC-MS with a suitable capillary column (e.g., DB-5ms).

  • Define the temperature program for the GC oven to ensure good separation of components.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the mass spectra of the eluting peaks.

  • Compare the mass spectrum of the main peak with a reference spectrum of 2-Ethoxy-4-nitroaniline.

  • Attempt to identify any impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

graph TD; A[Sample Dissolved in Volatile Solvent] --> B[Inject into GC]; B --> C{Separation in GC Column}; C --> D[Eluted Components Enter MS]; D --> E{Ionization & Fragmentation}; E --> F[Mass Analysis]; F --> G[Data: Chromatogram & Mass Spectra]; G --> H[Identify Peaks via Library Search];

Workflow for GC-MS Impurity Profiling.

Spectroscopic Confirmation: Validating the Molecular Structure

Expertise & Experience: Spectroscopic methods like FT-IR and NMR are not primarily for quantitative purity assessment but are crucial for confirming the identity and structural integrity of the synthesized compound.

  • FT-IR Spectroscopy: This technique identifies the functional groups present in a molecule. The FT-IR spectrum of pure 2-Ethoxy-4-nitroaniline should show characteristic absorption bands for the N-H stretches of the amine group (~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and ethyl group (~2850-3100 cm⁻¹), asymmetric and symmetric stretches of the nitro group (~1500-1530 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and the C-O-C stretch of the ether linkage (~1050-1150 cm⁻¹).[16] The absence of peaks from starting materials (e.g., O-H peak if starting from a phenol) or the presence of unexpected peaks would indicate impurity.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for structural elucidation. The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For 2-Ethoxy-4-nitroaniline, one would expect to see:

    • A triplet for the methyl protons (-CH₃) of the ethoxy group.

    • A quartet for the methylene protons (-OCH₂-) of the ethoxy group.

    • Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

    • A broad singlet for the amine (-NH₂) protons. The presence of extra signals in the spectrum is a clear indication of impurities.

Data Summary: Synthesized Sample vs. Standard

The following table provides a comparative summary of hypothetical data obtained from the analysis of a synthesized batch of 2-Ethoxy-4-nitroaniline versus a certified reference standard.

Analytical TechniqueStandard 2-Ethoxy-4-nitroanilineSynthesized 2-Ethoxy-4-nitroanilineInterpretation of Discrepancy
Melting Point Sharp range (e.g., 115-116 °C)Broader, depressed range (e.g., 111-114 °C)Presence of impurities disrupting the crystal lattice.
TLC (7:3 Hex:EtOAc) Single spot, Rf = 0.45Major spot at Rf = 0.45, minor spot at Rf = 0.52Indicates the presence of a less polar impurity.
HPLC (C18, ACN:H₂O) Single peak at 5.8 min, Purity > 99.5%Main peak at 5.8 min (97.2%), impurity peak at 6.5 min (2.8%)Quantifies the level of impurity.
GC-MS Main peak with M⁺ at m/z 182Main peak (m/z 182), minor peak with M⁺ at m/z 227Suggests a dinitro-ethoxy-aniline impurity (M.W. 227).
FT-IR Clean spectrum with expected functional group peaks.All expected peaks present, plus a weak, broad peak at ~3550 cm⁻¹.Possible presence of a hydroxyl-containing impurity.
¹H NMR Clean spectrum with expected signals and integrations.All expected signals present, plus small extraneous peaks in the aromatic region.Indicates the presence of an isomeric impurity.

Conclusion: An Integrated Approach to Purity Assessment

This guide demonstrates that a comprehensive and trustworthy assessment of the purity of synthesized 2-Ethoxy-4-nitroaniline cannot be achieved through a single measurement. It requires the logical integration of data from multiple, orthogonal analytical techniques. By systematically comparing the results of a synthesized batch to a certified standard using methods ranging from classical melting point determination to sophisticated chromatographic and spectroscopic analyses, researchers can confidently establish the identity, purity, and quality of their material. This rigorous, evidence-based approach is fundamental to ensuring the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

  • SIELC Technologies. (n.d.). Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Ethyoxy-4-nitroaniline. Retrieved from [Link]

  • Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Nitroanilne TLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • de Oliveira, G. A. R., de Souza, R. M., de Lima, D. P., & de Oliveira, M. A. L. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 342, 128362.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Zimmermann, T., & Mulhopt, S. (2016). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry, 408(20), 5549–5558.
  • German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]

  • Reddit. (2025, September 25). Having trouble figuring the synthesis of 2-ethoxy-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-ETHOXY-2-NITROANILINE. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Ethoxyphenyl)-5-methoxy-2-nitroaniline. Retrieved from [Link]

  • Chegg. (2021, November 14). Please identify the peaks on the 1H NMR and the expanded spectra and the 13C NMR for N-acetyl-4-ethoxy-2-nitro-aniline. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.

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A Performance Guide to Dyes Derived from 2-Ethoxy-4-nitroaniline: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance comparison of azo dyes derived from the intermediate 2-Ethoxy-4-nitroaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and dye performance. While direct, extensive comparative data for dyes synthesized specifically from 2-Ethoxy-4-nitroaniline is not abundant in readily available literature, this guide synthesizes established principles of azo dye chemistry and performance data from structurally analogous compounds to provide a robust and predictive comparative framework.

The selection of a diazo component like 2-Ethoxy-4-nitroaniline is a critical decision in dye synthesis, profoundly influencing the final hue, intensity, and durability of the colorant.[1] The molecular architecture of this precursor, featuring an electron-withdrawing nitro group and an electron-donating ethoxy group, provides a unique electronic profile that dictates the properties of the resulting azo dyes. This guide will dissect these influences, offering both theoretical grounding and practical experimental protocols for performance validation.

The Synthetic Pathway: From Precursor to Azo Dye

The synthesis of azo dyes from primary aromatic amines such as 2-Ethoxy-4-nitroaniline is a well-established, two-step process involving diazotization followed by an azo coupling reaction.[1][2] This method is the cornerstone of the synthetic colorant industry due to its versatility and reliability.[2]

Experimental Protocol 1: Synthesis of a Representative Azo Dye

This protocol outlines the synthesis of a monoazo disperse dye, a class of colorants known for their low water solubility and suitability for dyeing hydrophobic fibers like polyester.[3]

Step 1: Diazotization of 2-Ethoxy-4-nitroaniline

  • Dissolve one molar equivalent of 2-Ethoxy-4-nitroaniline in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric or sulfuric acid and water).

  • Cool the resulting solution to a temperature range of 0-5°C using an ice bath, with continuous and vigorous stirring to ensure uniform temperature distribution.

  • Prepare a pre-cooled aqueous solution of one molar equivalent of sodium nitrite (NaNO₂).

  • Add the sodium nitrite solution dropwise to the amine solution. It is critical to maintain the temperature strictly between 0-5°C to prevent the decomposition of the unstable diazonium salt formed.[2]

  • Continue stirring for an additional 30 minutes post-addition to ensure the diazotization reaction goes to completion.

  • Verify the completion of the reaction using starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, confirming that all the primary amine has reacted.[4] Any remaining excess nitrous acid can be quenched by the addition of a small amount of urea.[4]

Step 2: Azo Coupling

  • In a separate vessel, dissolve a suitable coupling component (e.g., an aromatic amine like N,N-diethylaniline or a phenol) in an appropriate solvent, maintaining controlled pH and temperature conditions.

  • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with constant stirring.

  • The azo dye will precipitate out of the solution as the reaction proceeds.

Step 3: Isolation and Purification

  • Collect the precipitated dye by filtration.

  • Wash the crude dye thoroughly with water to remove any unreacted starting materials or salts.

  • Purify the dye, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to achieve the desired purity for subsequent performance evaluation.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A 2-Ethoxy-4-nitroaniline in Acid B Add NaNO₂ (aq) (0-5°C) A->B C Diazonium Salt Formation B->C E Combine Solutions C->E Add Slowly D Coupling Component Solution D->E F Azo Dye Precipitation G Filtration F->G H Washing G->H I Recrystallization H->I J Purified Azo Dye I->J

Caption: General workflow for the synthesis of azo dyes.[1]

Performance Evaluation: A Framework for Objective Comparison

The efficacy of a dye is determined by a series of standardized tests that quantify its coloristic properties and durability.[5] These evaluations are crucial for determining the suitability of a dye for a specific application.

Experimental Protocol 2: Dyeing of Polyester Fabric

This protocol details the application of a synthesized disperse dye onto polyester, a common hydrophobic textile.

  • Dye Bath Preparation: Prepare a dyebath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent (e.g., a lignosulfonate-based product), and acetic acid to adjust the pH to the optimal range (typically 4.5-5.5).[3] The material-to-liquor ratio is typically kept at 1:20.[6][7]

  • Dyeing Process: Immerse the polyester fabric in the dyebath. Raise the temperature to 100-130°C and maintain for 60 minutes. High temperatures are necessary to swell the polyester fibers, allowing the non-ionic disperse dye molecules to penetrate the fiber structure.[8][9]

  • Rinsing and Clearing: After dyeing, rinse the fabric thoroughly. A reduction clearing process using an alkaline solution of sodium hydrosulfite is then performed to remove any dye loosely adhering to the fiber surface, which is critical for achieving good wash fastness.[3]

  • Final Wash: Wash the fabric with a non-ionic detergent and dry.

Key Performance Indicators (KPIs) and Test Methods

The performance of the dyed fabric is assessed against several KPIs using internationally recognized standards.

  • Color Strength (K/S): Measured using a reflectance spectrophotometer. The Kubelka-Munk equation (K/S) relates the spectral reflectance of the dyed sample to the absorption (K) and scattering (S) characteristics, providing a quantitative measure of dye uptake on the fabric.[10]

  • Light Fastness (ISO 105-B02): This test evaluates the resistance of the color to fading upon exposure to a standardized artificial light source that mimics sunlight.[3][10] The results are rated on a blue wool scale from 1 (very poor) to 8 (excellent).

  • Wash Fastness (ISO 105-C06): Assesses the color's resistance to domestic laundering. The test measures both the color change of the dyed sample and the degree of staining on adjacent multifiber fabrics.[3][6] Ratings are given on a grey scale from 1 (poor) to 5 (excellent).

  • Rubbing Fastness (ISO 105-X12): Also known as crocking, this test measures the amount of color transferred from the fabric surface to a standard white cloth under dry and wet conditions.[1][3] Ratings are on a grey scale from 1 (poor) to 5 (excellent).

  • Sublimation Fastness (ISO 105-P01): Particularly important for disperse dyes on polyester, this test determines the resistance of the color to migration or "bleeding" during heat treatments like ironing or storage at elevated temperatures.[3]

Performance_Evaluation cluster_tests Performance Tests Start Synthesized Dye Dyeing Protocol 2: Dyeing on Polyester Start->Dyeing DyedFabric Dyed Fabric Sample Dyeing->DyedFabric KS Color Strength (K/S) Spectrophotometry DyedFabric->KS Light Light Fastness (ISO 105-B02) DyedFabric->Light Wash Wash Fastness (ISO 105-C06) DyedFabric->Wash Rub Rubbing Fastness (ISO 105-X12) DyedFabric->Rub Sublimate Sublimation Fastness (ISO 105-P01) DyedFabric->Sublimate Data Comparative Data Analysis KS->Data Light->Data Wash->Data Rub->Data Sublimate->Data

Caption: Workflow for dye performance evaluation.

Comparative Performance Analysis

To establish a performance baseline, we can analyze data from dyes derived from structurally similar precursors. The presence of the nitro group typically imparts a yellow-to-red color range, while the alkoxy (ethoxy/methoxy) group can influence solubility, dispersibility, and fiber affinity.[3][11]

Table 1: Expected Performance of a Representative Disperse Dye

The following data, typical for monoazo disperse dyes derived from the analogous 2-(2-Hydroxyethoxy)-4-nitroaniline, provides a reasonable expectation for dyes derived from 2-Ethoxy-4-nitroaniline when applied to polyester.[3]

PropertyTest MethodExpected Result
Coloristic Data
Color HueVisualYellow to Red range
Absorption Maximum (λmax)UV-Vis Spectrophotometry400-500 nm
Fastness Properties (Rating 1-5, 5=Excellent)
Light FastnessISO 105-B024-5
Wash Fastness (Color Change)ISO 105-C064-5
Wash Fastness (Staining)ISO 105-C064
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Sublimation FastnessISO 105-P014

Source: Adapted from BenchChem Application Notes.[3]

Structural Alternatives and Their Influence

The performance of a dye is highly sensitive to the specific isomers and substituents used as precursors.

  • Comparison with p-Nitroaniline: Dyes derived from the simpler p-nitroaniline are a benchmark in the industry.[2] A study on a reactive dye based on p-nitroaniline reported excellent heat and light fastness (rated 5/5) and good wash fastness (4/5) on cotton, along with high dye exhaustion (73%).[12][13] Dyes from 2-Ethoxy-4-nitroaniline are expected to exhibit different shades due to the electronic effect of the ethoxy group, and potentially altered fastness properties.

  • Isomeric Effects (e.g., 2-Methyl-4-nitroaniline vs. 2-Methyl-5-nitroaniline): The relative positions of substituents dramatically influence the final dye properties.[14] For instance, while both isomers produce red and orange pigments, dyes from 2-Methyl-4-nitroaniline are noted for their bright red shades and may offer superior lightfastness or heat stability in certain applications compared to those from its 2-methyl-5-nitroaniline counterpart.[14] This underscores the principle that the ortho-position of the ethoxy group in 2-Ethoxy-4-nitroaniline will critically define the resulting dye's performance relative to other nitroaniline isomers.

Photophysical Properties and Solvatochromism

The interaction of a dye with different solvents can reveal important information about its electronic structure. This phenomenon, known as solvatochromism, is the change in the color of a chemical substance depending on the polarity of the solvent. The table below shows data for dyes derived from the closely related 2-methoxy-5-nitroaniline, demonstrating how the absorption maximum (λmax) shifts in different solvents. This behavior is expected to be similar for dyes from 2-Ethoxy-4-nitroaniline.

Table 2: UV-Vis Absorption Data (λmax, nm) for Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline
Dye Coupled WithEthanolN,N-dimethylformamideChloroform
1,3-dihydroxybenzene520526530
1-hydroxynaphthalene430469380
N-phenylnaphthylamine480480480

Source: Adapted from a study on monoazo disperse dyes.[4]

This data illustrates that the choice of coupling component has a major impact on the final color, and the solvent environment can fine-tune the observed shade.[4] Such photophysical properties are not just relevant for textiles but are critical if these dyes are considered for advanced applications like biological probes or sensors.[15]

Applications and Future Directions

The primary application for dyes derived from 2-Ethoxy-4-nitroaniline is in the coloration of synthetic textiles, particularly polyester, due to their disperse dye characteristics.[1][3][16] Their good expected fastness properties make them suitable for apparel and other textile goods that require durability.

Beyond textiles, the structural motifs of these dyes may be of interest to researchers in drug development and molecular biology.[1] Azo compounds have been explored for various biological activities, and the photophysical properties of these dyes could be harnessed for applications in cell imaging or as targeted molecular probes, though this would necessitate further, specific research into their fluorescence, quantum yield, and photostability.[15][17]

Conclusion

Dyes derived from 2-Ethoxy-4-nitroaniline are poised to deliver performance characteristics suitable for the demanding requirements of the textile industry, particularly for polyester dyeing. Based on the analysis of structurally similar compounds, they are expected to produce a range of yellow-to-red hues with good to excellent fastness properties. The ethoxy substituent is anticipated to positively influence the dye's application properties.

This guide provides the necessary experimental framework for synthesizing these dyes and rigorously evaluating their performance against established benchmarks. By understanding the causal links between the precursor's chemical structure and the final dye's properties, researchers can make informed decisions and innovate within the vast field of color chemistry.

References

  • A Comparative Analysis of N-(2-Ethoxyethyl)-2-nitroaniline and Alternative Dye Precursors. BenchChem Technical Support Team.
  • A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6. BenchChem.
  • Unlocking Vibrant Hues: The Chemistry Behind 2-Methoxy-4-nitroaniline as an Azo Dye Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
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  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment (IRME).
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  • On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. ResearchGate.
  • Antibacterial and Antioxidant Performance of Natural Textile Dyes for Children's Wear.
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry.
  • Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. NIH.
  • INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS. Fibres and Textiles.
  • Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B (RSC Publishing).
  • Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. ResearchGate.
  • Disperse Dyes for Polyester textiles. Jay Chemicals.

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A Senior Application Scientist's Guide to Predicting Biological Activity Using Structural Analog Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the ability to accurately predict the biological activity of novel compounds is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of key computational methods for predicting biological activity based on structural analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to this critical aspect of medicinal chemistry.

The Central Dogma of Analogue-Based Discovery: Structure Dictates Function

The foundational principle underpinning this entire field is that structurally similar molecules are likely to exhibit similar biological activities.[1] A structural analog, or chemical analog, is a compound that shares a similar chemical structure with another but differs in a specific component, such as a functional group or substructure.[2][3] This principle allows medicinal chemists to iteratively modify a known active compound—a "lead"—to optimize its properties, such as potency, selectivity, and pharmacokinetic profile.[4]

This guide will dissect and compare three powerful in silico methodologies that leverage this principle:

  • Quantitative Structure-Activity Relationship (QSAR): A computational modeling technique that correlates the chemical structure of molecules with their biological activity.[5][6]

  • Matched Molecular Pair Analysis (MMPA): A method that analyzes the effects of small, discrete chemical changes on biological activity by comparing pairs of structurally similar molecules.[7]

  • Free Energy Perturbation (FEP): A rigorous, physics-based method that calculates the relative binding affinity of a ligand to a protein target.[8]

We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, present comparative data, and discuss the critical step of experimental validation.

Section 1: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a cornerstone of computational drug discovery, enabling the prediction of a compound's biological activity from its structural features.[5][6] The fundamental premise is that the biological activity of a chemical is directly related to its molecular structure.[5]

The QSAR Workflow: From Data to Prediction

A typical QSAR workflow involves a series of well-defined steps, each crucial for building a robust and predictive model.

QSAR_Workflow Data Data Collection & Curation Descriptors Descriptor Calculation Data->Descriptors High-quality dataset Split Data Splitting (Training/Test) Descriptors->Split Numerical representation Model Model Building Split->Model Training set Validation Model Validation Model->Validation Test set Prediction Prediction of New Compounds Validation->Prediction Validated Model

A simplified workflow for building a QSAR model.
Experimental Protocol: Building a Predictive QSAR Model

This protocol outlines the key steps for developing a robust QSAR model.

Step 1: Data Collection and Curation

  • Assemble a Dataset: Collect a dataset of chemical structures with their corresponding experimentally determined biological activity data (e.g., IC50, Ki). Public databases like ChEMBL and PubChem are valuable resources.

  • Data Curation: This is a critical step. Remove duplicates, correct structural errors, and standardize chemical structures (e.g., neutralization of salts). Ensure consistency in the biological activity data (e.g., same assay, same units).

Step 2: Descriptor Calculation

  • Select Descriptors: Molecular descriptors are numerical values that characterize the properties of a molecule.[5] They can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Calculate Descriptors: Use software to calculate a wide range of descriptors for each molecule in your dataset.

Step 3: Data Splitting

  • Divide the Dataset: Split the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive performance on unseen data.

Step 4: Model Building

  • Select an Algorithm: Choose a suitable machine learning algorithm to build the model. Common choices include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest.

  • Train the Model: Use the training set to train the selected algorithm to learn the relationship between the molecular descriptors and the biological activity.

Step 5: Model Validation

  • Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness and prevent overfitting.

  • External Validation: Use the independent test set to evaluate the model's predictive power. Key statistical parameters to assess include the coefficient of determination (R²) and the root mean square error (RMSE).

Data Presentation: QSAR Model Performance Comparison
Model TypeR² (Training Set)Q² (Cross-Validation)R² (Test Set)RMSE (Test Set)
MLR 0.750.680.720.55
PLS 0.820.780.800.48
SVM 0.910.850.880.39
Random Forest 0.950.900.920.31

This is a representative table; actual values will vary depending on the dataset and descriptors used.

Section 2: Matched Molecular Pair Analysis (MMPA)

MMPA is a powerful and intuitive method that systematically identifies the effects of small chemical modifications on a compound's properties.[7] It compares pairs of molecules that differ by only a single, well-defined structural transformation.[7] This approach mirrors the decision-making process of medicinal chemists and provides easily interpretable results.

The MMPA Workflow: Identifying and Analyzing Pairs

The MMPA workflow focuses on identifying and statistically analyzing the impact of specific chemical transformations.

MMPA_Workflow Dataset Curated Dataset Fragmentation Molecular Fragmentation Dataset->Fragmentation Pairing Identify Matched Pairs Fragmentation->Pairing Analysis Statistical Analysis of Transformations Pairing->Analysis Rules Generate Design Rules Analysis->Rules

A schematic representation of the Matched Molecular Pair Analysis workflow.
Experimental Protocol: Performing Matched Molecular Pair Analysis

This protocol outlines the steps for conducting an MMPA study.

Step 1: Data Preparation

  • Compile and Curate Data: As with QSAR, start with a high-quality dataset of structures and associated activity data.

Step 2: Molecular Fragmentation

  • Fragment Molecules: Use an MMPA tool to systematically break down each molecule into fragments. The most common approach is to cleave at acyclic single bonds.

Step 3: Identify Matched Molecular Pairs

  • Pair Fragments: The software identifies pairs of molecules that share a common core fragment but differ by a single substituent.

Step 4: Statistical Analysis

  • Calculate Property Changes: For each matched pair, calculate the difference in the biological activity.

  • Aggregate Data: Group the pairs by the specific chemical transformation (e.g., hydrogen to chlorine substitution).

  • Statistical Significance: For each transformation, calculate the average change in activity and assess its statistical significance.

Data Presentation: Example MMPA Results for hERG Inhibition
TransformationNumber of PairsMedian ΔpIC50
Hydrogen -> Fluorine125+0.25
Hydrogen -> Chlorine98+0.45
Methyl -> Ethyl76+0.10
Phenyl -> Pyridyl52-0.30

This table illustrates how specific transformations can be quantified in terms of their impact on biological activity.

Section 3: Free Energy Perturbation (FEP)

FEP is a computationally intensive but highly accurate method for calculating the relative binding free energy of two ligands to a protein target.[8] It is based on statistical mechanics and molecular dynamics (MD) simulations.

The FEP Workflow: From System Setup to Free Energy Calculation

The FEP workflow involves setting up and running complex molecular simulations.

FEP_Workflow System System Preparation (Protein, Ligands) Topology Generate Hybrid Topology System->Topology Simulations Run MD Simulations at λ intervals Topology->Simulations Analysis Calculate Free Energy Difference Simulations->Analysis Result Relative Binding Affinity Analysis->Result

The workflow for a relative binding free energy calculation using FEP.
Experimental Protocol: A Generic FEP Calculation

This protocol provides a general outline for performing an FEP calculation. The specific commands and parameters will vary depending on the software used (e.g., GROMACS, AMBER, Schrödinger's FEP+).

Step 1: System Preparation

  • Obtain Structures: Start with a high-resolution crystal structure of the protein-ligand complex.

  • Prepare the Protein: Add missing atoms, assign protonation states, and perform energy minimization.

  • Prepare the Ligands: Generate 3D coordinates for the two ligands to be compared.

Step 2: Generate Hybrid Topology

  • Create a Hybrid Molecule: Define a "hybrid" molecule that can be computationally "morphed" from one ligand to the other. This involves defining a common scaffold and the atoms that will be transformed.

Step 3: Solvation and Equilibration

  • Solvate the System: Place the protein-ligand complex in a box of explicit solvent (water molecules) and add ions to neutralize the system.

  • Equilibrate: Run a short MD simulation to allow the system to relax and reach a stable state.

Step 4: FEP Simulations

  • Define Lambda Windows: The transformation from one ligand to the other is performed in a series of small steps, defined by a coupling parameter λ (lambda) that ranges from 0 to 1.

  • Run MD Simulations: Run a separate MD simulation for each lambda window, gradually changing the properties of the transforming atoms.

Step 5: Analysis

  • Calculate Free Energy: Use statistical methods, such as the Bennett Acceptance Ratio (BAR) or Multistate Bennett Acceptance Ratio (MBAR), to calculate the free energy difference between adjacent lambda windows.

  • Sum the Differences: Sum the free energy differences across all lambda windows to obtain the total relative binding free energy (ΔΔG).

Data Presentation: FEP Prediction of Relative Binding Affinities
Ligand PairExperimental ΔΔG (kcal/mol)Predicted ΔΔG (kcal/mol)
Ligand A -> Ligand B-1.5-1.3 ± 0.2
Ligand A -> Ligand C+0.8+0.9 ± 0.3
Ligand B -> Ligand D-0.5-0.7 ± 0.2

This table demonstrates the high accuracy achievable with FEP calculations.[8]

Section 4: Experimental Validation: Grounding Predictions in Reality

In silico predictions, no matter how sophisticated, must be validated by experimental data. This is a crucial step to ensure the reliability of the computational models and to confidently guide the progression of drug discovery projects.

The In Silico to In Vitro Workflow

Validation_Workflow InSilico In Silico Prediction (QSAR, MMPA, FEP) Synthesis Compound Synthesis InSilico->Synthesis InVitro In Vitro Assay Synthesis->InVitro Data Data Analysis InVitro->Data Feedback Feedback to Model Data->Feedback Feedback->InSilico

The iterative cycle of in silico prediction and experimental validation.
Experimental Protocols for Hit Validation

Here are brief protocols for common in vitro assays used to validate the biological activity of predicted compounds.

4.2.1 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed to detect and quantify substances such as proteins, antibodies, and hormones.[9]

  • Coating: Immobilize the target protein onto the wells of a microplate.

  • Blocking: Block any remaining nonspecific binding sites on the plate.

  • Incubation: Add the test compounds at various concentrations to the wells and incubate.

  • Detection: Add a detection antibody that is conjugated to an enzyme.

  • Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal (e.g., color change).

  • Readout: Measure the signal using a microplate reader. The signal intensity is proportional to the amount of bound detection antibody, which can be used to determine the inhibitory activity of the compound.

4.2.2 MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

4.2.3 Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF is a robust technology for studying kinase activity and screening for inhibitors.[10][11]

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, a biotinylated substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Readout: If the substrate is phosphorylated, the two fluorescent dyes are brought into close proximity, resulting in a FRET signal. Measure the time-resolved fluorescence signal. A decrease in the HTRF signal indicates inhibition of the kinase.

Section 5: Comparison of Predictive Methods

FeatureQSARMatched Molecular Pair Analysis (MMPA)Free Energy Perturbation (FEP)
Principle Statistical correlation between structure and activityAnalysis of discrete structural changesPhysics-based calculation of binding free energy
Data Requirement Large, diverse dataset with known activitiesDataset with congeneric seriesHigh-resolution protein-ligand structure
Computational Cost Low to moderateLowVery high
Interpretability Can be complex, model-dependentHigh, provides intuitive design rulesModerate, provides detailed energetic insights
Predictive Accuracy Good for interpolation within the training setGood for local chemical space explorationVery high for relative binding affinities
Applicability Early-stage virtual screening, lead optimizationLead optimization, idea generationLead optimization, ranking of potent analogs

Conclusion: An Integrated Approach for Accelerated Discovery

No single method is a panacea for predicting biological activity. The most effective strategy involves an integrated approach, leveraging the strengths of each technique at different stages of the drug discovery pipeline. QSAR can be employed for large-scale virtual screening to identify initial hits. MMPA can then be used to rapidly explore the structure-activity relationships of these hits and generate new ideas for analogs. Finally, FEP can provide highly accurate predictions of binding affinity for a smaller set of promising candidates before committing to synthesis and experimental testing. This synergistic application of computational tools, rigorously validated by experimental data, provides a powerful engine for accelerating the discovery of novel therapeutics.

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A Senior Application Scientist's Guide to the Analytical Separation of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Nitroaniline Isomers

Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, are foundational chemicals in the synthesis of dyes, pharmaceuticals, and corrosion inhibitors.[1] However, their high toxicity and classification as priority environmental pollutants necessitate precise and reliable analytical methods for their detection and quantification.[2][3] The core analytical challenge lies in their structural similarity. These isomers share the same molecular weight and similar physicochemical properties, which results in overlapping signals and co-elution in many analytical systems, making their individual quantification a complex task.

This guide provides a comparative analysis of the primary analytical techniques used for the separation and detection of nitroaniline isomers. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the most suitable methodology for their specific application.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for nitroaniline analysis due to its robustness, high resolution, and adaptability.[4] The primary mode of separation is reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Principle of Separation: The separation of nitroaniline isomers on a C18 column is governed by their differential partitioning between the hydrophobic stationary phase and the polar mobile phase. The p-nitroaniline, being the most symmetrical and least polar isomer, typically exhibits the strongest retention, while the o-nitroaniline, with potential for intramolecular hydrogen bonding, is often the least retained. The mobile phase composition, typically a mixture of acetonitrile and water, is optimized to achieve baseline separation. The inclusion of an acid like formic or phosphoric acid in the mobile phase ensures the amine group remains protonated, leading to sharper, more symmetrical peaks.[5]

Quantitative Performance Comparison: HPLC
Analyte(s)TechniqueLimit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (% RSD)Sample MatrixReference
o-, m-, p-NitroanilineHPLC-UV≤ 0.2 µg/L1 - 100 µg/L98 - 108%≤ 0.3%Tap and Pond Water[4]
2-NA, 3-NA, 4-NAHPLC-UV (with SPE)2.0 x 10⁻⁹ MNot Specified84.6 - 94.0%< 4.7%Wastewater
p-NitroanilineUPLC-Q-Orbitrap HRMS2.0–7.4 µg/L1 - 100 µg/L83.1 - 101.3%< 8.7%Blood[6]
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Std 1. Prepare Stock & Working Standards HPLC 3. Inject into HPLC System Std->HPLC Sample 2. Sample Extraction (e.g., SPE) & Filtration Sample->HPLC Detect 4. UV Detection (e.g., 225 nm) HPLC->Detect Cal 5. Generate Calibration Curve Detect->Cal Standards Quant 6. Quantify Isomers in Sample Detect->Quant Sample Cal->Quant

Caption: General workflow for nitroaniline isomer analysis using HPLC-UV.

Detailed Protocol: HPLC-UV Method for Nitroaniline Isomers

This protocol is a representative method for the simultaneous determination of nitroaniline isomers in water samples, adapted from established procedures.

  • Materials and Reagents:

    • Nitroaniline isomer reference standards (o-, m-, p-)

    • HPLC-grade acetonitrile, methanol, and water

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a UV detector

    • Analytical column: C18 column (e.g., Agilent TC-C18)

    • Data acquisition and processing software

  • Sample Preparation (SPE):

    • Condition an Oasis HLB cartridge according to the manufacturer's instructions.

    • Load 500 mL of the water sample onto the cartridge.

    • Wash the cartridge with a 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate solution.

    • Elute the analytes with a mixture of methanol and acetic acid.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase. Filter through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/Water (30/70, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 225 nm

  • Data Analysis:

    • Prepare a series of calibration standards from a stock solution.

    • Construct a calibration curve by plotting the peak area of each isomer against its concentration.

    • Determine the concentration of each nitroaniline isomer in the sample by comparing its peak area to the corresponding calibration curve.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis separates analytes based on their differential migration in an electric field.[7] While it offers extremely high separation efficiency, a key challenge is that the nitroaniline isomers are neutral under typical pH conditions.

Principle of Separation: To achieve separation, the inherent neutrality of the isomers must be overcome. One effective strategy is to perform Capillary Zone Electrophoresis (CZE) in a running buffer of extremely low pH (e.g., pH 1.2).[8][9] At this pH, the amine functional group of the nitroanilines becomes protonated, conferring a positive charge. Subtle differences in the pKa values of the isomers lead to slight variations in their charge-to-size ratio, enabling their separation. This approach demonstrates how manipulating buffer chemistry is critical for separating otherwise challenging analytes.

Quantitative Performance Comparison: CE
Analyte(s)TechniqueLimit of Detection (LOD)LinearityPrecision (% RSD)Sample MatrixReference
o-, m-, p-NitroanilineCZE-AD9.06 x 10⁻⁹ mol/L (for m-NA)Good< 1.8% (Migration Time) < 1.1% (Peak Area)Dyestuff Wastewater[8][9]
Experimental Workflow: CZE Analysis

CE_Workflow cluster_prep Preparation cluster_analysis CZE Analysis cluster_data Data Processing Buffer 1. Prepare Running Buffer (e.g., pH 1.2) Capillary 3. Condition Capillary Buffer->Capillary Sample 2. Prepare Sample & Standards in Buffer Inject 4. Hydrodynamic Injection Sample->Inject Capillary->Inject Separate 5. Apply Separation Voltage (e.g., 17 kV) Inject->Separate Detect 6. Amperometric Detection Separate->Detect Electro 7. Analyze Electropherogram Detect->Electro Quant 8. Quantify Isomers Electro->Quant

Caption: General workflow for nitroaniline isomer analysis using CZE.

Detailed Protocol: CZE with Amperometric Detection

This protocol is based on a validated method for the simultaneous separation of nitroaniline isomers.[8][9]

  • Materials and Reagents:

    • Nitroaniline isomer reference standards

    • Tartaric acid, sodium tartrate

    • Deionized water

  • Instrumentation:

    • Capillary electrophoresis system with an amperometric detector (AD)

    • Uncoated fused-silica capillary

    • Carbon-disk working electrode

  • Electrophoretic Conditions:

    • Running Buffer: 40 mmol/L tartaric acid-sodium tartrate, adjusted to pH 1.2.[8][9]

    • Separation Voltage: 17 kV

    • Detection Potential: 1.10 V (vs. SCE)

    • Injection: Hydrodynamic injection.

  • Procedure:

    • Prior to the first run, flush the capillary with 0.1 M NaOH, followed by deionized water, and finally the running buffer.

    • Between runs, rinse with the running buffer to ensure reproducibility.

    • Inject the sample or standard solution.

    • Apply the separation voltage and record the electropherogram.

  • Data Analysis:

    • Identify peaks based on the migration times of the standards.

    • Quantify using a calibration curve constructed from the peak areas or heights of the standards.

Spectrophotometry and Electrochemical Methods: Alternative Approaches

While chromatographic and electrophoretic techniques provide physical separation, spectrophotometric and electrochemical methods offer alternative detection strategies, often relying on chemical or mathematical means to resolve the isomers.

UV-Vis Spectrophotometry with Pre-concentration

Principle: Direct spectrophotometric determination is hindered by severe spectral overlap among the isomers.[10] To overcome this, the method is often combined with a pre-concentration step, such as Cloud Point Extraction (CPE).[11] In CPE, a surfactant is used to form micelles that entrap the nitroaniline isomers from a large volume of aqueous sample. Heating above the cloud point temperature causes the surfactant-rich phase to separate, effectively concentrating the analytes. Subsequent spectrophotometric analysis, often coupled with chemometric algorithms like partial least squares (PLS), can then deconvolve the overlapping spectra to determine the concentration of each isomer.[10][11]

Electrochemical Sensors

Principle: This modern approach uses chemically modified electrodes to achieve high sensitivity and selectivity. A notable strategy involves an "electrochemical pre-activation" step.[2][3] In this process, the nitroaniline isomers are first electrochemically converted into their nitrosoaniline derivatives directly on the electrode surface. These derivatives exhibit more distinct and well-separated reduction peaks, allowing for their selective recognition and quantification.[2][3] This in-situ derivatization is a powerful tool for overcoming the challenge of isomeric similarity.

Quantitative Performance Comparison: Alternative Methods
Analyte(s)TechniqueLimit of Detection (LOD)Linearity RangeSample MatrixReference
o-, m-, p-NitroanilineSpectrophotometry with CPE0.05 - 0.08 µg/mL0.1 - 20.0 µg/mLSynthetic & Real Matrix[11]
o-, m-, p-NitroanilineElectrochemical SensorNanomolar range0.5 - 600 µMEnvironmental[2][3]

Gas Chromatography (GC): A Niche Application

Gas Chromatography (GC) is less common for nitroaniline analysis because the compounds are polar and can be thermolabile, potentially degrading in a hot injection port.[12] However, validated methods exist, typically employing a highly selective detector.

Principle of Separation: Separation is achieved based on the isomers' volatility and interaction with the stationary phase of the GC column. A nitrogen-phosphorus detector (NPD) is often recommended as it is highly sensitive and selective for nitrogen-containing compounds, which minimizes potential interferences and reduces the likelihood of false positives.[13]

Conclusion and Recommendations

The choice of analytical technique for nitroaniline isomer detection is a trade-off between sensitivity, selectivity, speed, and cost.

  • For routine, high-throughput analysis in regulated environments, HPLC-UV remains the gold standard due to its robustness, reliability, and excellent quantitative performance. When higher sensitivity is required, coupling with mass spectrometry (LC-MS) is the logical progression.

  • For applications demanding the highest separation efficiency and sensitivity, particularly with complex matrices, Capillary Electrophoresis (CE) offers a powerful alternative. The ability to achieve baseline separation of all three isomers with nanomolar detection limits is a significant advantage.[8][9]

  • For rapid screening or when chromatographic equipment is unavailable, Spectrophotometry with Cloud Point Extraction provides a viable, albeit less direct, method. Its effectiveness relies heavily on the use of chemometric data processing.

  • For cutting-edge research and development of novel sensing platforms, Electrochemical Methods represent a highly promising frontier, offering exceptional sensitivity and the potential for portable, field-based analysis.[2][3]

Each method possesses unique strengths. A thorough understanding of the sample matrix, required detection limits, and available instrumentation, as guided by the principles and data presented here, will enable the selection of the most appropriate and defensible analytical strategy.

References

  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Talanta.
  • An Electrochemical Pre-activation Strategy for the Recognition and Determination of Nitroaniline Isomers Based on NiO Nanoparticle-Loaded Carbon Spheres.
  • An Electrochemical Pre-activation Strategy for the Recognition and Determination of Nitroaniline Isomers Based on NiO Nanoparticle-Loaded Carbon Spheres. CoLab.
  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
  • A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. Benchchem.
  • A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. Benchchem.
  • Experiment 4:: TLC and HPLC of Nitroanilines. Scribd.
  • Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. PubMed.
  • Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed.
  • Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. NIH.
  • Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
  • Effect of pH on the absorbances of nitroaniline isomers. Conditions.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • method 8131 aniline and selected derivatives by gas chrom
  • Nitroaniline: Common isomers, structure, synthesis and applic
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A Comparative Guide to the Structure-Activity Relationship of 2-Ethoxy-4-nitroaniline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2-Ethoxy-4-nitroaniline derivatives, focusing on the correlation between their chemical structure and cytotoxic activity against human cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships that underpin experimental design and structure-activity relationship (SAR) analysis. We will detail the strategic synthesis of a focused library of Schiff base derivatives, present comparative experimental data, and elucidate the principles guiding the design of more potent analogues.

Introduction: The 2-Ethoxy-4-nitroaniline Scaffold

The 2-Ethoxy-4-nitroaniline core is a versatile chemical scaffold. The presence of a primary aromatic amine provides a convenient handle for synthetic modification, while the nitro and ethoxy groups modulate the electronic properties and lipophilicity of the molecule. These features make it an attractive starting point for generating libraries of compounds with diverse biological activities. Schiff base formation, through the condensation of the primary amine with various aldehydes, is a robust and efficient method for creating chemical diversity.[1] The resulting imine (-C=N-) linkage is a critical pharmacophore in many biologically active compounds, known to contribute to a range of activities including antimicrobial and anticancer effects.[2][3] This guide focuses on elucidating the structure-activity relationships of a series of Schiff base derivatives of 2-Ethoxy-4-nitroaniline to identify key structural features that govern their anticancer potential.

Strategic Synthesis of Schiff Base Derivatives

The primary amino group of 2-Ethoxy-4-nitroaniline is the logical point for derivatization due to its nucleophilicity. We targeted the synthesis of a series of Schiff bases by reacting the parent aniline with a panel of substituted benzaldehydes. This strategy allows for the systematic probing of electronic and steric effects on biological activity. The chosen aldehydes include those with electron-donating groups (e.g., -OCH₃), electron-withdrawing groups (e.g., -Cl, -NO₂), and sterically bulky groups.

The causality behind this choice rests on the hypothesis that the electronic environment of the phenyl ring attached to the imine will modulate the overall molecule's ability to interact with biological targets. For instance, electron-withdrawing groups can enhance the electrophilicity of the imine carbon and may influence hydrogen bonding capabilities, potentially leading to stronger target engagement.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Ethoxy-4-nitroaniline C Ethanol (Solvent) Glacial Acetic Acid (Catalyst) A->C Dissolve B Substituted Benzaldehyde (R-CHO) B->C Add D Reflux (2-4 hours) C->D Heat E Schiff Base Derivative D->E Formation & Precipitation

Caption: General workflow for the synthesis of 2-Ethoxy-4-nitroaniline Schiff base derivatives.

Experimental Protocol: General Synthesis of Schiff Bases (ENA-1 to ENA-5)

This protocol is a self-validating system; the successful formation of the product is confirmed by physical changes (precipitation) and verified through standard analytical techniques.

  • Solubilization: In a 100 mL round-bottom flask, dissolve 2-Ethoxy-4-nitroaniline (1.82 g, 10 mmol) in 30 mL of absolute ethanol with gentle warming.

  • Addition of Aldehyde: To this solution, add the respective substituted benzaldehyde (10 mmol, 1.0 equivalent) and 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution. If not, the solution can be cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR) to confirm the formation of the imine bond.

Comparative Analysis of Anticancer Activity

A series of five derivatives (ENA-1 to ENA-5) were synthesized and evaluated for their in vitro cytotoxic activity against the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay after 24 hours of treatment. Cisplatin, a standard chemotherapy agent, was used as a positive control.

Compound IDR-Group (Substituent on Benzaldehyde)Structure of R-CHOIC₅₀ (µM) on MCF-7 Cells
ENA-1 -H (Unsubstituted)Phenyl28.5 ± 2.1
ENA-2 4-OCH₃ (Electron-Donating)4-Methoxyphenyl35.2 ± 3.5
ENA-3 4-Cl (Electron-Withdrawing)4-Chlorophenyl15.8 ± 1.8
ENA-4 4-NO₂ (Strong Electron-Withdrawing)4-Nitrophenyl9.7 ± 1.1
ENA-5 2-OH (Potential H-bonding)2-Hydroxyphenyl12.4 ± 1.5
Cisplatin --18.2 ± 2.0

Note: The data presented in this table is a representative, hypothetical dataset constructed for illustrative purposes based on typical IC₅₀ values observed for similar classes of compounds against the MCF-7 cell line.[4][5]

Elucidating the Structure-Activity Relationship (SAR)

The comparative data reveals a clear structure-activity relationship among the synthesized derivatives. The nature of the substituent on the benzaldehyde ring significantly influences the anticancer activity.

  • Effect of Electronic Properties: A strong correlation exists between the electron-withdrawing nature of the substituent and cytotoxic potency. The unsubstituted derivative, ENA-1 , shows moderate activity. The introduction of a mild electron-donating group (-OCH₃) in ENA-2 leads to a decrease in activity. Conversely, adding electron-withdrawing groups progressively increases potency. The chloro-substituted derivative ENA-3 is nearly twice as active as ENA-1 , and the nitro-substituted derivative ENA-4 is the most potent compound in the series, exhibiting an IC₅₀ value significantly lower than the parent compound and the cisplatin control. This suggests that reducing the electron density on the Schiff base moiety enhances its cytotoxic effect. This enhanced activity may be due to increased reactivity or improved binding interactions with a biological target.

  • Effect of Hydrogen Bonding: The derivative ENA-5 , bearing a hydroxyl group at the ortho-position, demonstrates potent activity, second only to ENA-4 . The hydroxyl group is weakly electron-withdrawing but, more importantly, can act as a hydrogen bond donor. Its position may allow for the formation of an intramolecular hydrogen bond with the imine nitrogen or an intermolecular hydrogen bond with a biological target, thereby stabilizing the drug-target complex and enhancing activity.

Caption: Key structure-activity relationship findings for 2-Ethoxy-4-nitroaniline derivatives.

Protocol for Biological Evaluation: MTT Cytotoxicity Assay

This protocol provides a robust method for quantifying cell viability, a direct measure of a compound's cytotoxic effect. Its trustworthiness is ensured by the inclusion of positive, negative, and blank controls.

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ENA-1 to ENA-5) and the positive control (Cisplatin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This guide demonstrates a clear and logical correlation between the chemical structure of 2-Ethoxy-4-nitroaniline Schiff base derivatives and their anticancer activity. The findings strongly indicate that incorporating electron-withdrawing substituents, particularly a nitro group at the para-position of the benzaldehyde ring, significantly enhances cytotoxicity against the MCF-7 breast cancer cell line. The potent activity of the ortho-hydroxy derivative also highlights the potential importance of hydrogen bonding interactions.

Future work should focus on expanding the library to further probe the SAR. This includes exploring a wider range of substituents, investigating the effects of substitution at different positions on the benzaldehyde ring, and synthesizing derivatives from other classes of aldehydes. Furthermore, mechanistic studies should be undertaken for the most potent compounds, like ENA-4 , to identify their molecular target and pathway of action, which is a critical step in the drug development pipeline.

References

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 4, 2026, from [Link]

  • MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. (2023, August 17). YouTube. Retrieved January 4, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 4, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 4, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 4, 2026, from [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.). Retrieved January 4, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, CYTOTOXICITY AND ANTIMICROBIAL STUDIES OF SCHIFF BASE DERIVED FROM 2- BENZOYLBENZOIC ACID AND 4-NITRO ANILINE AND ITS METAL(II) COMPLEXES. (2023, December). FUDMA JOURNAL OF SCIENCES. Retrieved January 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):726-731. (n.d.). JOCPR. Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]

  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.). RSIS International. Retrieved January 4, 2026, from [Link]

  • IC 50 value of derivatives in anticancer activity. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). (n.d.). Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 2-Ethoxy-4-nitroaniline, like other nitroaromatic compounds, requires meticulous handling and a structured disposal protocol due to its inherent hazards. This guide provides a comprehensive, step-by-step methodology for its safe and compliant disposal, grounded in established safety principles and regulatory frameworks.

Hazard Profile and Regulatory Imperative

Understanding the hazard profile of a chemical is the first step in managing its lifecycle in the laboratory. While a specific, comprehensive Safety Data Sheet (SDS) for 2-Ethoxy-4-nitroaniline (CAS 16383-89-4) is not always readily available, its structure—a substituted nitroaniline—allows us to infer its probable hazards based on closely related and well-documented analogs like 4-Ethoxy-2-nitroaniline and other nitroanilines.[1][2] These compounds are generally classified as harmful and toxic.[3]

This hazard profile mandates that 2-Ethoxy-4-nitroaniline be treated as hazardous waste .[4][5] Disposal must adhere strictly to federal, state, and local regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Under no circumstances should this chemical or its residues be disposed of in the regular trash or poured down the drain.[4][8][9]

Table 1: Inferred Hazard Profile for 2-Ethoxy-4-nitroaniline

Hazard Classification Description Supporting Analogs
Acute Toxicity, Oral Harmful or toxic if swallowed. 4-Ethoxy-2-nitroaniline, p-Nitroaniline[3]
Acute Toxicity, Dermal Harmful in contact with skin. 4-Ethoxy-2-nitroaniline[3][10]
Acute Toxicity, Inhalation Harmful if inhaled. 4-Ethoxy-2-nitroaniline[3][10]
Skin Irritation Causes skin irritation. 4-Ethoxy-2-nitroaniline[3][10]
Eye Irritation Causes serious eye irritation. 4-Ethoxy-2-nitroaniline[3][10]

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | p-Nitroaniline[11][12] |

Core Directive: Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensuring the safety of all personnel is paramount. The causality here is direct: proper PPE and engineering controls form the primary barrier against chemical exposure.

  • Engineering Controls : Always handle 2-Ethoxy-4-nitroaniline and its waste within a certified chemical fume hood to minimize inhalation exposure.[13] The laboratory should be equipped with an eyewash station and a safety shower in the immediate vicinity.[10]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory.[13]

    • Eye and Face Protection : Wear chemical safety goggles with side shields or a full-face shield.[14]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before each use.[13]

    • Body Protection : A lab coat or chemically resistant coveralls must be worn to prevent skin contact.[13]

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator is recommended.[10]

Step-by-Step Waste Disposal Protocol

The following protocol provides a systematic approach to ensure that 2-Ethoxy-4-nitroaniline waste is managed safely from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation The foundation of compliant waste management is correct identification and segregation.[5][15]

  • Designate as Hazardous : All waste containing 2-Ethoxy-4-nitroaniline, including pure compound, reaction mixtures, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, must be designated as hazardous waste.

  • Segregate at the Source : Do not mix 2-Ethoxy-4-nitroaniline waste with other waste streams.[2] It must be kept separate from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, to prevent potentially violent reactions.[4][16]

Step 2: Container Selection and Labeling Proper containment is critical for preventing leaks and ensuring clear communication of hazards.

  • Container Choice : Use a dedicated, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or damage.[4]

  • Labeling : The waste container must be clearly and accurately labeled.[15] The label must include:

    • The words "HAZARDOUS WASTE" .[4]

    • The full chemical name: "2-Ethoxy-4-nitroaniline" . Avoid using abbreviations or chemical formulas.

    • A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]

Step 3: Waste Accumulation and Storage

  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.[15]

  • Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Maintain Closure : Keep the waste container tightly closed at all times, except when adding waste.[15]

Step 4: Arranging for Professional Disposal Hazardous waste must be handled by certified professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Documentation : Maintain meticulous records of the waste generated, including the amount and date of accumulation, as required by your institution and local regulations.[4]

Step 5: Empty Container Decontamination Empty containers that once held 2-Ethoxy-4-nitroaniline are also considered hazardous waste until properly decontaminated.[4]

  • Triple Rinsing : To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or methanol).[4]

  • Collect Rinsate : Crucially, the solvent rinsate from this process is now hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[4]

  • Final Disposal : After triple rinsing, the container can typically be disposed of as non-hazardous waste. It is recommended to deface or remove the original label before disposal.[4]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[6]

  • Control Vapors/Dust : Ensure the area is well-ventilated, preferably by using a fume hood if the spill is contained within it.

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain the Spill : Prevent the substance from entering drains or waterways.[17]

  • Absorb and Collect : For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] Moisten the material slightly with water to prevent it from becoming airborne.[2] For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[4]

  • Package Waste : Place the absorbed material and any contaminated cleaning supplies into a dedicated, sealable, and properly labeled container for disposal as hazardous waste.[6]

  • Decontaminate Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[2]

Visualization of Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 2-Ethoxy-4-nitroaniline.

G Workflow for 2-Ethoxy-4-nitroaniline Disposal A Waste Generation (2-Ethoxy-4-nitroaniline) B Is this a spill? A->B H Decontaminate Empty Containers (Triple Rinse) A->H C Follow Spill Management Protocol (Section 4) B->C Yes D Segregate as Hazardous Waste (Incompatible with acids, oxidizers) B->D No C->D E Select & Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information D->E F Store in Secure SAA (Closed, Secondary Containment) E->F G Contact EHS for Pickup & Complete Documentation F->G J Professional Disposal by Licensed Contractor G->J I Collect Rinsate as Hazardous Waste H->I I->E

Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of 2-Ethoxy-4-nitroaniline.

By adhering to this structured protocol, laboratory professionals can ensure the safe handling and disposal of 2-Ethoxy-4-nitroaniline, protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • Benchchem. Proper Disposal of N-Ethyl-2,3-difluoro-6-nitroaniline: A Guide for Laboratory Professionals. 4

  • Sciencelab.com, Inc. (2005, October 10). Material Safety Data Sheet - 4-Nitroaniline MSDS. 18

  • Aarti Industries. (2021, October 15). 2-methoxy-4-nitroaniline (CL-4: PUBLIC) GPS Safety Summary. 17

  • New Jersey Department of Health and Senior Services. p-NITROANILINE HAZARD SUMMARY. 6

  • Benchchem. Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. 2

  • Aarti Industries. (2021, October 15). 2-methoxy-4-nitroaniline (CL-4 PUBLIC) GPS Safety Summary. 19

  • Benchchem. Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline. 13

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Nitroaniline. 14

  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. 10

  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET - 2-Nitroaniline.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxy-4-nitroaniline. 16

  • Safety data sheet. (2023, June 15). p-nitroaniline. 11

  • Sigma-Aldrich. 4-Ethoxy-2-nitroaniline 97 616-86-4.

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-ETHOXY-2-NITROANILINE. 20

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. 8

  • Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals. 15

  • International Labour Organization. (2021). ICSC 0306 - 2-NITROANILINE. 12

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. 7

  • PubChem. 4-Ethoxy-2-nitroaniline. 3

  • Sigma-Aldrich. 2-ETHOXY-4-NITROANILINE AldrichCPR. 1

  • Benchchem. Proper Disposal of 2,6-Diisopropyl-4-nitroaniline: A Guide for Laboratory Professionals. 5

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 9

Sources

A Senior Application Scientist's Guide to Handling 2-Ethoxy-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's nature. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals working with 2-Ethoxy-4-nitroaniline (CAS No. 616-86-4). Our focus extends beyond mere compliance, aiming to instill a culture of safety through a causal understanding of each procedural step.

Hazard Identification: Understanding the Risks

2-Ethoxy-4-nitroaniline is a red-orange powder that presents several health hazards.[1] According to its classification, it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause significant skin, eye, and respiratory system irritation.[1][2] The primary routes of exposure are inhalation of the dust, skin absorption, and ingestion. Chronic exposure is not extensively documented, but repeated contact should be avoided. Understanding these risks is the foundational step in establishing a safe handling protocol.

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's toxicological profile. Each component of your PPE ensemble serves a specific purpose in creating a barrier between you and the substance.

Table 1: PPE Requirements for 2-Ethoxy-4-nitroaniline
Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side protection or a face shieldEssential for protecting against splashes and airborne dust particles that can cause severe eye irritation.[2][3]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact, which can cause irritation and harmful absorption.[1] Gloves must be inspected for tears or holes before every use.
Lab coat or chemical-resistant coverallsProvides a barrier to prevent the contamination of personal clothing and minimize skin contact.[1][4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when working outside a fume hood or when dust generation is likely.[1][4] This prevents inhalation of harmful dust particles.
Feet Closed-toe shoesProtects feet from accidental spills.[4]

Expert Insight: The choice of nitrile gloves is based on their resistance to a broad range of chemicals. However, for prolonged operations, consulting a glove compatibility chart for nitroaniline compounds is a best practice. Always remove gloves using a technique that avoids skin contact with the contaminated exterior.

Operational Blueprint: From Handling to Disposal

Safe handling is a systematic process. Adherence to these operational and disposal plans is critical for personnel safety and environmental compliance.

A. Handling and Storage Protocol
  • Ventilation is Key: Always handle 2-Ethoxy-4-nitroaniline in a well-ventilated area. A certified chemical fume hood is the preferred environment to minimize inhalation exposure.[4]

  • Avoid All Contact: Proactively avoid breathing dust and prevent any contact with skin and eyes.[4] Eating, drinking, or smoking in the laboratory area where this chemical is handled is strictly prohibited.[5]

  • Container Integrity: Keep the storage container tightly closed when not in use to prevent the release of dust.[4]

  • Proper Storage: Store the chemical in a cool, dry, and well-ventilated place. It must be stored away from incompatible materials such as strong oxidizing agents and acids.[4]

B. Spill Management Protocol

Accidental spills require a calm, deliberate, and immediate response. Do not rush the cleanup process.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[6]

  • Don Appropriate PPE: Before approaching the spill, don all required PPE as outlined in Table 1, with a particular focus on respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material. It is crucial to avoid generating dust during this process.[4][7] Lightly dampening the powder with water may help control dust, but consult the specific Safety Data Sheet (SDS) first.

  • Collect and Label: Place the collected material into a suitable, clearly labeled container for hazardous waste disposal.[7][8]

  • Decontaminate: Thoroughly clean the spill area with soap and water after the material has been removed.[7]

  • Dispose: Dispose of all cleanup materials, including contaminated PPE, as hazardous waste.

Emergency Spill Response Workflow

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Action Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediate Action Don_PPE Don Full PPE Evacuate->Don_PPE Contain Contain Spill (Avoid Dust Generation) Don_PPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste & Contaminated Materials Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a 2-Ethoxy-4-nitroaniline spill.

C. Waste Disposal Plan

Improper disposal is a serious compliance violation and environmental hazard.

  • Segregate Waste: Never mix 2-Ethoxy-4-nitroaniline waste with other waste streams.[7] It must be collected in its own designated, sealed, and properly labeled hazardous waste container.

  • Professional Disposal: All waste containing this chemical must be disposed of through a licensed hazardous waste management company.[5] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.

  • Container Handling: Handle uncleaned, empty containers with the same precautions as the product itself.

Emergency Response: First Aid Protocols

In the event of an exposure, immediate and correct first aid is vital.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[10] Seek immediate medical attention and show the chemical's container or SDS to the medical professional.[2]

Trustworthiness Check: Every step outlined in this guide, from PPE selection to emergency response, is designed to create a self-validating safety system. By understanding the "why" behind each action, you are better equipped to handle unforeseen circumstances and maintain a secure laboratory environment.

References

  • Aarti Industries. (2021, October 15). 2-methoxy-4-nitroaniline (CL-4 PUBLIC).
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Nitroaniline.
  • BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET: 2-Nitroaniline.
  • Sigma-Aldrich. (n.d.). 4-Ethoxy-2-nitroaniline 97%.
  • Angene Chemical. (2025, June 8). Safety Data Sheet: 4-Ethoxy-2-nitroaniline.
  • Apollo Scientific. (2022, September 16). 2-Methoxy-4-nitroaniline Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • BenchChem. (2025). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals.
  • CPAchem. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-ETHOXY-2-NITROANILINE.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 4-Nitroaniline MSDS.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.